XPL 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
145497-71-8 |
|---|---|
Molecular Formula |
C10H8O2 |
Synonyms |
XPL 1 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of plx-1 in C. elegans Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The plexin family of transmembrane proteins are crucial receptors for semaphorin signaling molecules, playing a pivotal role in the morphogenesis of various tissues in animals, including axon guidance in the nervous system. In the nematode Caenorhabditis elegans, the gene plx-1 encodes a PlexinA ortholog that is essential for proper epidermal development and neuronal wiring. This technical guide provides an in-depth overview of the function and expression of plx-1, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating plexin signaling and its potential as a target for therapeutic intervention.
Gene Function and Phenotype
The plx-1 gene in C. elegans is a key player in developmental processes, primarily through its role as a receptor for transmembrane semaphorins.[1][2] Its function is critical for correct epidermal morphogenesis and has been implicated in neuronal development.
Mutations in plx-1 lead to distinct morphological defects. Putative null mutants exhibit a characteristic displacement of the first ray in the male tail fan and discontinuous alae, which are longitudinal ridges in the adult cuticle.[1][2] These defects arise from the aberrant arrangement of epidermal precursor cells during development.[1][2] While plx-1 is crucial for these aspects of epidermal development, it appears to function independently of the secreted semaphorin MAB-20 in embryonic hypodermal cell development.[1]
In addition to epidermal defects, plx-1 mutants can display other phenotypes. Hermaphrodites may be sluggish and exhibit a protruding or ruptured vulva, sometimes with internally hatched progeny. Males can exhibit slower movement and disorganized tail rays.[3]
Quantitative Phenotypic Data
The following table summarizes quantitative data related to the phenotypes observed in plx-1 mutants and upon manipulation of related genes.
| Genotype/Condition | Phenotype | Frequency/Severity | Reference |
| plx-1 mutants | Displacement of ray 1 | High penetrance | [3] |
| plx-1 mutants | Discontinuous alae | Observed in mutants | [1][2] |
| RNAi of Ce-sema-1a or Ce-sema-1b | Displacement of ray 1 | Similar to plx-1 mutants, but milder | [1] |
| mab-20 mutants | Ventral enclosure defects | Low fecundity | [1] |
| mab-20 mutants | Fused posterior rays | Distinct from plx-1 phenotype | [1] |
Expression Pattern
The expression of plx-1 has been characterized using reporter transgenes, specifically plx-1::gfp fusions. These studies have revealed a dynamic expression pattern in a subset of epidermal cells and neurons throughout development.
Expression is first detected at the lima bean stage of embryogenesis in P and V epidermal cells and intestinal cells.[1] In larval stages, strong GFP expression is observed in motor neurons of the ventral nerve cord, several neurons in the nerve ring, and neurons in the tail.[1] Expression is also prominent in the epidermal precursor cells that undergo significant morphological changes, correlating well with the observed mutant phenotypes.[1][2] More broadly, plx-1 reporter fusions are expressed in all body wall muscles, male-specific sex muscles, and lateral hypodermal cells during post-embryonic development.[4] During the L3 larval stage in males, when ray 1 cells are being positioned, the reporter is predominantly expressed in the cells of the ray 1 and ray 2 lineages.[4] Other reported expression sites include non-striated muscle, seam cells, and vulval cells.[4]
Signaling Pathway
PLX-1 functions as a receptor for the transmembrane semaphorins SMP-1 (Ce-Sema-1a) and SMP-2 (Ce-Sema-1b).[5][6] This interaction has been confirmed through both genetic and biochemical evidence. RNA interference (RNAi) targeting either smp-1 or smp-2 results in a displacement of ray 1, a phenotype that mirrors that of plx-1 mutants.[1] Furthermore, in vitro binding assays using a heterologous expression system have demonstrated a physical interaction between the ectodomain of Ce-Sema-1a and PLX-1.[1][2] In contrast, the secreted semaphorin MAB-20 (Ce-Sema-2a) does not bind to PLX-1 and acts through a separate receptor, PLX-2.[2][5][7] This indicates that PLX-1 and MAB-20 function in independent pathways to regulate cellular morphology during epidermal development.[1][2]
The downstream signaling components that act with PLX-1 are still being elucidated. However, genetic analyses suggest that plx-1 functions in parallel to the UNC-73/GEF and the CED-10, MIG-2, and RHO-1 GTPase pathways in affecting ray 1 position.[4]
Experimental Protocols
This section details common methodologies used to study plx-1 function and expression in C. elegans.
Generation of plx-1 Mutants using CRISPR/Cas9
CRISPR/Cas9-mediated genome editing is a powerful tool for generating specific mutations in C. elegans.
Workflow:
Detailed Steps:
-
sgRNA and Repair Template Design: Design one or more single guide RNAs (sgRNAs) targeting a critical exon of the plx-1 gene. If a specific knock-in or modification is desired, a repair template with homology arms flanking the target site should also be designed.[8][9]
-
Preparation of Injection Mix: The injection mix typically contains a plasmid expressing Cas9, a plasmid or in vitro transcribed RNA for the sgRNA, the repair template DNA (if used), and a co-injection marker (e.g., a plasmid expressing a fluorescent protein in the pharynx) to identify transformed progeny.[8][10]
-
Microinjection: The mixture is injected into the gonad of young adult C. elegans hermaphrodites.[8][10]
-
Screening: F1 progeny expressing the co-injection marker are singled to individual plates. The F2 generation is then screened for the desired genomic edit using PCR amplification of the target region followed by Sanger sequencing to confirm the mutation.[8]
Analysis of Gene Expression using GFP Reporters
Translational or transcriptional fusions of plx-1 to Green Fluorescent Protein (GFP) are used to visualize its expression pattern in living animals.
Protocol:
-
Construct Generation: A plasmid is constructed containing the plx-1 promoter and, for a translational fusion, the plx-1 coding sequence fused in-frame with the GFP coding sequence.
-
Transformation: The GFP reporter plasmid is microinjected into the gonad of wild-type worms, often along with a co-injection marker like rol-6(su1006) which causes a rolling phenotype, to create transgenic animals.[1]
-
Microscopy: Transgenic animals at different developmental stages are mounted on agarose pads and observed using a compound fluorescence microscope equipped with a filter set appropriate for GFP.
-
Cell Identification: The specific cells and tissues expressing GFP are identified based on their morphology, position, and by using other fluorescent markers if necessary.
Whole-Mount Antibody Staining
This technique is used to determine the subcellular localization of the PLX-1 protein.
Protocol:
-
Fixation: A population of mixed-stage C. elegans is collected and washed. The worms are then fixed, often using a "freeze-cracking" method to permeabilize the cuticle, followed by chemical fixation (e.g., with formaldehyde or methanol/acetone).[11][12]
-
Permeabilization and Blocking: The fixed worms are further permeabilized with detergents (e.g., Triton X-100) and reducing agents (e.g., β-mercaptoethanol). Non-specific antibody binding sites are blocked using a solution containing bovine serum albumin (BSA) or normal goat serum.[12][13]
-
Primary Antibody Incubation: The worms are incubated with a primary antibody specific to the PLX-1 protein, typically overnight at 4°C.[11][13]
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the worms are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).[11][13]
-
Mounting and Imaging: The stained worms are washed again, mounted on a slide with an anti-fade mounting medium, and visualized using fluorescence or confocal microscopy.[13]
RNA Interference (RNAi)
RNAi is used to specifically knockdown the expression of plx-1 to study its loss-of-function phenotype.
Protocol (by injection):
-
dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to a region of the plx-1 gene is synthesized in vitro.
-
Microinjection: The dsRNA is injected into the intestine or gonad of young adult wild-type worms.[1]
-
Phenotypic Analysis: The progeny (F1 generation) of the injected worms are analyzed for phenotypes associated with loss of plx-1 function, such as defects in the male tail or alae.[1]
Conclusion
The C. elegansplx-1 gene is a critical component of the semaphorin signaling pathway, essential for proper epidermal morphogenesis. Its role as a receptor for the transmembrane semaphorins SMP-1 and SMP-2 highlights a conserved mechanism of cell-cell communication in development. The well-characterized genetics and transparent nature of C. elegans make it an excellent model system for further dissecting the downstream signaling events of PLX-1 and for identifying potential interacting partners. The experimental protocols outlined in this guide provide a robust framework for such investigations, which could ultimately shed light on the roles of plexins in both development and disease.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Caenorhabditis elegans PlexinA, PLX-1, interacts with transmembrane semaphorins and regulates epidermal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene: plx-1, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 4. alliancegenome.org [alliancegenome.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Plexin PLX-2 and the Ephrin EFN-4 Have Distinct Roles in MAB-20/Semaphorin 2A Signaling in Caenorhabditis elegans Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9-Guided Genome Engineering in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Decade of CRISPR-Cas Gnome Editing in C. elegans [mdpi.com]
- 10. The application of CRISPR-Cas9 genome editing in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Staining in C. Elegans Using "Freeze-Cracking" - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Staining of Fixed Worms by Ruvkuna and Finney [wormatlas.org]
- 13. Whole mount Immunofluorescence for C. elegans | Greer Lab | Washington University in St. Louis [greerlab.wustl.edu]
The Role of XIPOTL1 (XPL1) in Arabidopsis Root Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XIPOTL1 (XPL1), encoding a phosphoethanolamine N-methyltransferase (PEAMT), plays a critical role in the biosynthesis of phosphocholine (PCho), an essential precursor for the major membrane phospholipid, phosphatidylcholine (PtdCho). This guide provides an in-depth technical overview of the function of XPL1 in Arabidopsis thaliana root development. Disruption of XPL1 function leads to significant alterations in root system architecture, including a reduction in primary root growth, an increase in lateral root formation, and defects in epidermal cell morphology. These phenotypes underscore the importance of phospholipid metabolism in maintaining the structural integrity and developmental programming of plant roots. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Function and Mechanism of XPL1
XPL1 (At3g18000) is a key enzyme in the phosphocholine biosynthesis pathway in Arabidopsis. It catalyzes the triple, sequential N-methylation of phosphoethanolamine to produce phosphocholine[1][2]. This reaction is a crucial step in the de novo synthesis of phosphatidylcholine, the most abundant phospholipid in plant cell membranes[1][2]. PtdCho is not only a fundamental structural component of cellular membranes, contributing to their integrity and fluidity, but also serves as a precursor for important signaling molecules.
In Arabidopsis, the xipotl1 (xpl1) mutant, which has a T-DNA insertion in the XPL1 gene, exhibits a distinct root phenotype, highlighting the gene's vital role in root development[1][2]. The defects observed in the xpl1 mutant can be rescued by the exogenous application of phosphocholine or choline, confirming that the phenotype is a direct consequence of impaired PCho biosynthesis[3].
Quantitative Analysis of the xpl1 Mutant Root Phenotype
The disruption of XPL1 function results in significant and quantifiable changes in the root system architecture of Arabidopsis thaliana. The key phenotypic alterations are summarized below.
| Phenotypic Parameter | Wild-Type (Ws) | xpl1 Mutant | Fold Change/Percentage Change | Citation |
| Primary Root Length | Longer | Significantly shorter | Reduction in growth rate observed as early as 4 days after germination. | [1] |
| Lateral Root Number | Fewer | Slightly greater number at 8 days after germination. | Increased | [1] |
| Lateral Root Density | 0.68 LR/cm | 5.6 LR/cm | ~8.2-fold increase | [4] |
| Root Epidermal Cell Length | Normal | 50% shorter on average | 50% reduction | [3] |
| Root Hairs | Abundant | Reduced number | Decreased | [5] |
| Epidermal Cell Morphology | Regular, elongated | Aberrant, short | Abnormal morphology | [1][2] |
| Cell Death in Root Epidermis | Absent | Present, particularly in the elongation and differentiation zones. | Induced | [1][2] |
Signaling and Metabolic Pathway
XPL1 functions within the well-characterized phosphocholine biosynthesis pathway. A defect in XPL1 disrupts the production of phosphocholine, leading to a cascade of downstream effects on membrane composition and cellular integrity, ultimately impacting root development.
Caption: The XPL1-mediated phosphocholine biosynthesis pathway and its impact on Arabidopsis root development.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Lines: Arabidopsis thaliana ecotype Wassilewskija (Ws) as wild-type and the xipotl1-1 (xpl1) T-DNA insertion line (Salk_036291) are used.
-
Sterilization: Seeds are surface-sterilized using 50% (v/v) commercial bleach containing 5.25% sodium hypochlorite for 5 minutes, followed by five rinses with sterile distilled water.
-
Growth Medium: Seeds are germinated on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. The pH of the medium is adjusted to 5.7 before autoclaving.
-
Growth Conditions: Plates are stratified at 4°C for 2 days in the dark to synchronize germination and then transferred to a growth chamber with a 16-h-light/8-h-dark cycle at 22 ± 2°C.
Root System Architecture Analysis
-
Imaging: Seedlings are grown on vertical agar plates. The plates are scanned or photographed at specified time points (e.g., 4, 6, 8, and 10 days after germination).
-
Primary Root Length Measurement: The length of the primary root is measured from the root-hypocotyl junction to the root tip using image analysis software such as ImageJ.
-
Lateral Root Quantification: The number of emerged lateral roots is counted along the primary root. Lateral root density is calculated as the number of lateral roots per unit length of the primary root.
-
Statistical Analysis: Data are analyzed using a Student's t-test or ANOVA to determine statistical significance between wild-type and mutant plants.
Microscopy of Root Cellular Phenotypes
-
Clearing and Mounting: To visualize internal root structures and cell morphology, roots are cleared using a modified Hoyer's solution (a mixture of chloral hydrate, glycerol, and water).
-
Differential Interference Contrast (DIC) Microscopy: Cleared roots are observed under a light microscope equipped with DIC optics to visualize cell files and measure epidermal cell length.
-
Confocal Microscopy for Cell Viability: To assess cell death, roots are stained with Propidium Iodide (PI), a fluorescent dye that penetrates cells with compromised membranes.
-
Prepare a 10 µg/mL PI solution in water.
-
Incubate seedlings in the PI solution for 2-5 minutes in the dark.
-
Rinse gently with water.
-
Mount the roots in water on a microscope slide.
-
Observe using a confocal laser scanning microscope with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Whole-Mount in situ Hybridization
This protocol is used to determine the spatial expression pattern of the XPL1 gene in Arabidopsis roots.
-
Probe Preparation: An antisense RNA probe specific to the XPL1 mRNA is synthesized and labeled with digoxigenin (DIG). A sense probe is used as a negative control.
-
Tissue Fixation and Permeabilization: Seedlings are fixed in a formaldehyde-based fixative, followed by dehydration and rehydration through an ethanol series. Cell walls are partially digested with cellulase and pectinase to allow probe penetration.
-
Hybridization: The DIG-labeled probe is hybridized to the target mRNA in the fixed tissue overnight at 50°C.
-
Washing and Antibody Incubation: Unbound probe is removed through a series of stringent washes. The tissue is then incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detection: The AP substrate NBT/BCIP is added, which produces a purple precipitate at the site of probe hybridization, revealing the location of the mRNA.
-
Imaging: The stained roots are observed and photographed using a light microscope with DIC optics.
Experimental Workflow Diagram
Caption: A logical workflow for investigating the role of XPL1 in Arabidopsis root development.
Conclusion and Future Directions
The evidence strongly indicates that XPL1 is a fundamental gene for proper root development in Arabidopsis thaliana. Its role in phosphocholine biosynthesis is directly linked to the maintenance of cell membrane integrity and likely influences lipid-based signaling pathways that govern cell division, elongation, and differentiation in the root. The xpl1 mutant serves as a valuable tool for dissecting the intricate relationship between phospholipid metabolism and plant morphogenesis.
Future research could focus on identifying the specific downstream signaling targets affected by the altered lipid composition in the xpl1 mutant. Investigating the potential genetic interactions between XPL1 and genes involved in auxin signaling, cell cycle control, and stress responses could further elucidate the network through which phospholipid homeostasis influences root architecture. Additionally, exploring the roles of the other two PEAMT homologs in Arabidopsis may reveal functional redundancies or specificities in different tissues or under various environmental conditions. A deeper understanding of these pathways could provide novel targets for engineering more robust and resilient root systems in crop plants.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Plant Cell Cultures: Biofactories for the Production of Bioactive Compounds [mdpi.com]
- 5. The xipotl Mutant of Arabidopsis Reveals a Critical Role for Phospholipid Metabolism in Root System Development and Epidermal Cell Integrity - PMC [pmc.ncbi.nlm.nih.gov]
PXL1 Protein Localization in Budding Yeast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the model organism Saccharomyces cerevisiae, or budding yeast, the intricate processes of cell polarity and morphogenesis are orchestrated by a complex network of signaling proteins. Among these, the paxillin-like protein Pxl1p, encoded by the PXL1 (YKR090W) gene, has emerged as a key modulator of polarized cell growth.[1] This technical guide provides a comprehensive overview of the subcellular localization of Pxl1p, its role in cellular signaling, and detailed methodologies for its study.
PXL1 Localization and Function
Pxl1p is a scaffold protein that localizes to sites of active cell growth, playing a crucial role in both vegetative growth and mating.[1][2] Its localization is dynamic and cell cycle-dependent, concentrating at the incipient bud site, the tip of the growing bud, and finally at the mother-bud neck during cytokinesis.[1] This precise spatiotemporal localization is essential for its function in modulating Rho GTPase-mediated signaling pathways that control the organization of the actin cytoskeleton and cell wall synthesis.[1][2]
Quantitative Localization Data
| Cellular Location | Cell Cycle Stage | Observed Localization Pattern | Reference |
| Incipient Bud Site | G1 | Concentrated dot or patch at the cell periphery. | [1] |
| Bud Tip | S/G2 | Crescent-shaped localization at the apex of the growing bud. | [1] |
| Mother-Bud Neck | M | Ring-like structure at the site of cytokinesis. | [1] |
| Mating Projection Tip | Mating | Concentrated at the tip of the "shmoo." | [1] |
| Cytoplasm | All stages | Diffuse signal throughout the cytoplasm. | [1] |
PXL1 Signaling Pathway
Pxl1p functions as a critical intermediary in the Rho GTPase signaling network, which is central to establishing and maintaining cell polarity. Pxl1p has been shown to have genetic interactions with BEM2, a Rho GTPase-activating protein (GAP), and FKS1, an effector of the Rho1p GTPase.[1][2] Furthermore, in vitro studies have demonstrated a direct interaction between Pxl1p and the GDP-bound form of Rho1p. This suggests a role for Pxl1p in coordinating the activities of different Rho-family GTPases, such as Cdc42p and Rho1p, to ensure proper polarized growth.
Experimental Protocols
Visualization of PXL1 Localization using GFP Fusion
This protocol describes the generation of a Pxl1p-GFP fusion protein and its visualization by fluorescence microscopy, based on the methods described by Mackin et al. (2004).
Experimental Workflow:
Methodology:
-
Strain Construction:
-
A C-terminal GFP fusion to the endogenous PXL1 locus is created using a PCR-based homologous recombination strategy.
-
Primers are designed with 5' ends homologous to the region immediately upstream of the PXL1 stop codon and the 3' untranslated region, and 3' ends that amplify a GFP-marker cassette (e.g., GFP-KanMX).
-
The PCR product is transformed into a wild-type or pxl1Δ yeast strain.
-
Successful integration is confirmed by selection on appropriate media and diagnostic PCR.
-
-
Yeast Cell Culture:
-
Yeast strains expressing the Pxl1p-GFP fusion are grown overnight at 25°C in synthetic complete (SC) medium lacking the appropriate amino acid for plasmid selection if applicable (e.g., leucine for a plasmid-based fusion) or in rich medium (YPD) for chromosomally tagged strains.[1]
-
-
Fluorescence Microscopy:
-
Aliquots of the overnight culture are placed on a glass slide with a coverslip.
-
Live cells are visualized using a fluorescence microscope equipped with differential interference contrast (DIC) and epifluorescence capabilities.
-
A standard FITC filter set is used to visualize the GFP signal.
-
Images are captured using a high-numerical-aperture objective (e.g., 100x, 1.3 NA).[1]
-
-
Image Analysis:
-
The subcellular localization of the GFP signal is observed and categorized based on the cell cycle stage, which can be determined by the budding morphology visible in the DIC image.
-
For quantitative analysis, software such as ImageJ/Fiji can be used to measure the fluorescence intensity at different regions of interest (e.g., bud tip, bud neck, cytoplasm).
-
In Vitro Protein-Protein Interaction Assay: Pxl1p and Rho1p
This protocol outlines a method for testing the direct interaction between Pxl1p and Rho1p-GDP in vitro, as would be performed in a GST pull-down assay.
Experimental Workflow:
Methodology:
-
Protein Expression and Purification:
-
Recombinant Pxl1p (e.g., as a maltose-binding protein (MBP) fusion) and Rho1p (e.g., as a glutathione S-transferase (GST) fusion) are expressed in E. coli.
-
The fusion proteins are purified from bacterial lysates using affinity chromatography (amylose resin for MBP-Pxl1p and glutathione-sepharose for GST-Rho1p).
-
-
Nucleotide Loading of Rho1p:
-
Purified GST-Rho1p is incubated with either GDP or a non-hydrolyzable GTP analog (GTPγS) in the presence of EDTA to facilitate nucleotide exchange, followed by the addition of excess MgCl₂ to lock the nucleotide in place.
-
-
Binding Assay:
-
GST-Rho1p (loaded with either GDP or GTPγS) is immobilized on glutathione-sepharose beads.
-
The beads are then incubated with purified MBP-Pxl1p in a suitable binding buffer.
-
As a control, beads with GST alone are incubated with MBP-Pxl1p.
-
-
Washing and Elution:
-
The beads are washed several times with binding buffer to remove non-specifically bound proteins.
-
Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the MBP and GST tags to detect Pxl1p and Rho1p, respectively. A positive interaction is indicated by the presence of MBP-Pxl1p in the eluate from the GST-Rho1p beads.
-
Conclusion
Pxl1p is a key scaffolding protein in Saccharomyces cerevisiae that plays a vital role in polarized cell growth through its precise subcellular localization and its function as a modulator of the Rho GTPase signaling pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate the localization and interactions of Pxl1p and other proteins involved in yeast cell polarity. Further quantitative proteomics and advanced imaging studies will undoubtedly continue to unravel the complex regulatory networks in which Pxl1p participates, offering potential insights for drug development targeting fungal morphogenesis and related cellular processes.
References
The Inferred Role of zfpl1 in Xenopus Early Development: A Technical Guide to a Conserved Cellular Function
Abstract: While direct functional studies of Zinc finger protein-like 1 (zfpl1) in Xenopus laevis early development are currently absent from the scientific literature, its highly conserved role in the fundamental cellular process of ER-to-Golgi transport provides a strong basis for inferring its essential function during embryogenesis. This technical guide synthesizes the known molecular functions of zfpl1 from vertebrate model systems and contextualizes their critical importance to the complex cellular movements and signaling events of Xenopus early development, particularly gastrulation. We provide a detailed overview of zfpl1's interaction with the cis-Golgi matrix, quantitative data from key functional assays, and comprehensive experimental protocols to facilitate further research into this vital protein.
Introduction: The Secretory Pathway in Early Development
Early embryonic development in Xenopus laevis is a period of rapid cell division, differentiation, and coordinated morphogenetic movements that establish the basic body plan. Processes such as gastrulation involve extensive cell migration, changes in cell adhesion, and intercellular signaling, all of which are critically dependent on the proper functioning of the secretory pathway. The secretion of signaling molecules (e.g., Wnt, Nodal, FGFs), extracellular matrix (ECM) components (e.g., fibronectin, laminin), and cell surface receptors is essential for guiding these developmental events.[1][2]
The endoplasmic reticulum (ER) and the Golgi apparatus are central organelles in the secretory pathway, responsible for the synthesis, modification, and transport of these crucial proteins. Efficient transport from the ER to the Golgi is a prerequisite for their eventual secretion or delivery to the plasma membrane.
zfpl1: A Conserved Component of the cis-Golgi
zfpl1 is a conserved integral membrane protein characterized by the presence of two N-terminal zinc finger domains.[3][4] Extensive research in mammalian cell lines has localized zfpl1 to the cis-side of the Golgi apparatus.[3] Its primary known function is to maintain the structural and functional integrity of the cis-Golgi and to ensure efficient transport of cargo from the ER.[3][4]
Molecular Interaction with GM130
The function of zfpl1 is mediated through a direct interaction with the cis-Golgi matrix protein GM130 (also known as Golgin A2).[3][4] GM130 is a peripheral membrane protein that plays a role in the tethering of transport vesicles arriving from the ER. The interaction between zfpl1 and GM130 is crucial for the localization of GM130 to the cis-Golgi and for the overall architecture of this compartment.[3] Depletion of zfpl1 leads to the mislocalization of GM130 to the ER-Golgi intermediate compartment (ERGIC) and results in the tubulation and fragmentation of the cis-Golgi.[3]
Inferred Function of zfpl1 in Xenopus Early Development
Given the fundamental nature of ER-to-Golgi transport, it can be inferred that zfpl1 is essential for Xenopus early development. Disruption of zfpl1 function would likely lead to severe defects in the secretion of molecules required for:
-
Gastrulation Movements: The deposition of fibronectin and other ECM components is critical for the migration of mesodermal cells during gastrulation.[2] Impaired secretion due to zfpl1 dysfunction would disrupt the formation of this essential substrate, leading to gastrulation arrest.
-
Cell-Cell Signaling: The establishment of embryonic axes and the specification of germ layers are controlled by secreted signaling molecules like Nodal and Wnt. Inefficient transport of these morphogens and their receptors to the cell surface would have catastrophic consequences for embryonic patterning.
-
Cell Adhesion: Changes in cell adhesion, mediated by cadherins and other cell surface proteins, are fundamental to the cell sorting and tissue separation events that occur during embryogenesis. The transport of these adhesion molecules through the secretory pathway is indispensable.
A knockdown of zfpl1 in Xenopus embryos would be predicted to result in phenotypes characterized by a failure of gastrulation, disrupted axis formation, and subsequent embryonic lethality, mirroring the severe consequences of disrupting other core components of the secretory pathway.
Quantitative Data from Functional Assays
The following table summarizes quantitative data from a key experiment demonstrating the effect of zfpl1 depletion on the rate of ER-to-Golgi transport. The data is adapted from studies using the temperature-sensitive vesicular stomatitis virus glycoprotein (VSV-G) as a cargo marker in mammalian cells.[3]
| Time after permissive temperature shift (minutes) | Control (siRNA Luciferase) - % Endo-H Resistant VSV-G | zfpl1 knockdown (siRNA zfpl1) - % Endo-H Resistant VSV-G |
| 0 | 5.2 | 4.8 |
| 10 | 25.8 | 15.1 |
| 20 | 48.3 | 28.7 |
| 30 | 65.1 | 45.2 |
| 60 | 82.4 | 68.9 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the function of zfpl1. These protocols are based on established methods in mammalian cell culture and can be adapted for studies in Xenopus oocytes or embryos.
siRNA-Mediated Knockdown of zfpl1
This protocol describes the depletion of zfpl1 protein using small interfering RNA (siRNA) in a cell culture model.
-
Cell Culture: Plate HeLa cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Resuspend lyophilized siRNA targeting zfpl1 and a non-targeting control (e.g., luciferase) in RNase-free buffer to a stock concentration of 20 µM.
-
Transfection: For each well, dilute 5 µl of 20 µM siRNA into 250 µl of serum-free medium. In a separate tube, dilute 5 µl of a suitable lipid-based transfection reagent into 250 µl of serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Application: Add the 500 µl of siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Validation: Harvest the cells and perform western blotting with an anti-zfpl1 antibody to confirm the efficiency of protein knockdown.
Immunofluorescence Staining for Golgi Integrity
This protocol is used to visualize the morphology of the Golgi apparatus following zfpl1 depletion.
-
Cell Preparation: Grow control and zfpl1-depleted cells on glass coverslips.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a Golgi marker (e.g., anti-GM130, anti-TGN46) diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour in the dark.
-
Mounting: Wash three times with PBS, with the second wash containing DAPI for nuclear counterstaining. Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
VSV-G Trafficking Assay for ER-to-Golgi Transport
This assay quantitatively measures the rate of protein transport from the ER to the Golgi.[3][5]
-
Infection: Infect control and zfpl1-depleted cells with an adenovirus encoding the temperature-sensitive ts-O45 VSV-G protein. Incubate overnight at the restrictive temperature (40°C) to accumulate VSV-G in the ER.
-
Transport Initiation: Shift the cells to the permissive temperature (32°C) to allow VSV-G to fold correctly and exit the ER.
-
Time Points: At various time points (e.g., 0, 10, 20, 30, 60 minutes) after the temperature shift, lyse the cells in lysis buffer.
-
Endoglycosidase-H Digestion: Divide each lysate into two aliquots. Treat one aliquot with Endoglycosidase-H (Endo-H) and leave the other untreated. Endo-H cleaves the high-mannose glycans present on proteins in the ER, but not the complex glycans added in the medial-Golgi.
-
Western Blotting: Analyze the samples by SDS-PAGE and western blotting using an antibody against VSV-G. The Endo-H resistant band represents the VSV-G that has reached the medial-Golgi.
-
Quantification: Use densitometry to quantify the intensity of the Endo-H sensitive and resistant bands at each time point. Calculate the percentage of Endo-H resistant VSV-G.
Conclusion and Future Directions
While the direct role of zfpl1 in Xenopus early development remains to be experimentally validated, its conserved and fundamental function in maintaining Golgi integrity and facilitating ER-to-Golgi transport strongly implies its necessity for normal embryogenesis. The predicted consequences of zfpl1 dysfunction—disrupted secretion of essential signaling molecules and ECM components—would lead to severe defects in gastrulation and embryonic patterning.
Future research should focus on validating the inferred function of zfpl1 in Xenopus embryos. The use of morpholino-mediated knockdown or CRISPR/Cas9-mediated gene editing to deplete zfpl1, followed by detailed phenotypic analysis and examination of Golgi structure and secretory pathway function in embryonic cells, will be critical to definitively establish its role in this key developmental model. Such studies will not only illuminate the specific contributions of zfpl1 to embryogenesis but also provide further insights into the critical importance of the secretory pathway in the intricate processes of development.
References
- 1. The extracellular matrix in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extracellular Matrix In Development and Morphogenesis: A Dynamic View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZFPL1, a novel ring finger protein required for cis-Golgi integrity and efficient ER-to-Golgi transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZFPL1, a novel ring finger protein required for cis-Golgi integrity and efficient ER-to-Golgi transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the xP1 Peptide in Xenopus laevis
Audience: Researchers, scientists, and drug development professionals.
Introduction and Discovery
The xP1 peptide is a secretory protein discovered in the stomach of the African clawed frog, Xenopus laevis. It was first identified and characterized through cDNA cloning from the gastric mucosa.[1][2] xP1 is the Xenopus laevis ortholog of the mammalian trefoil factor 1 (TFF1), also known as pS2.[1][3][4] TFF peptides are a family of small, stable proteins that are crucial for the protection and repair of mucosal surfaces throughout the gastrointestinal tract.[5][6]
xP1 is a member of the trefoil factor family, characterized by the presence of a single "trefoil domain," a compact structure formed by three intramolecular disulfide bonds. This structure confers significant resistance to proteolysis and extreme pH conditions, which is essential for its function in the gastric environment. The mature xP1 peptide is composed of 55 amino acids.[5]
Characterization of xP1
Molecular Form and Structure
A key characteristic of xP1 is that it predominantly exists as a monomer in the gastric mucosa.[5][6] This is unusual for a secreted TFF peptide with an odd number of cysteine residues, which would typically favor the formation of disulfide-linked dimers or heterodimers.[5] It is hypothesized that a conserved acidic residue near the unpaired cysteine may allow for its monomeric secretion.[5] The UniProt accession number for the putative gastrointestinal growth factor xP1 is Q00222.
Tissue Distribution and Subcellular Localization
Immunohistochemical studies have localized xP1 expression predominantly to the surface mucous cells of the gastric mucosa in Xenopus laevis.[1][3][7] At the subcellular level, xP1 is concentrated within the dense cores of secretory granules in these cells.[5] This localization is distinct from its counterpart, xP4 (the TFF2 ortholog), which is found more evenly distributed within the secretory granules and is associated with mucins.[5]
Physiological Role and Putative Signaling Pathways
The primary proposed function of xP1 is in the maintenance of gastric mucosal integrity and in facilitating epithelial repair following injury.[5] Its monomeric nature and the presence of a free thiol group suggest a potential role as a scavenger of reactive oxygen and nitrogen species, thereby protecting the gastric epithelium from oxidative damage.[5][6]
While the direct signaling pathways of xP1 in Xenopus laevis have not been fully elucidated, studies on its mammalian ortholog, TFF1, provide significant insights into its potential mechanisms of action. TFF1 has been shown to modulate several key signaling pathways involved in cell proliferation, migration, and survival.
-
TGF-β Signaling: TFF1 has been demonstrated to inhibit the TGF-β signaling pathway, which is known to be involved in epithelial-mesenchymal transition (EMT), a process critical in wound healing and cancer progression.
-
β-catenin Signaling: Loss of TFF1 has been linked to the activation of β-catenin signaling, leading to increased cell proliferation. TFF1 may regulate this pathway through its influence on the activity of GSK3β and AKT.
-
EGFR Signaling: There is evidence to suggest that TFF1 can transactivate the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and migration.
Based on these findings in mammalian systems, a putative signaling pathway for xP1 is proposed below.
Caption: Putative signaling pathways of the xP1 peptide.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Form Distribution | ||
| Monomeric Form | ~97% | [5] |
| Mucin-Associated Form | ~3% | [5] |
Future Research Directions:
To further elucidate the biological significance of xP1, future research should focus on obtaining more precise quantitative data. This includes:
-
Expression Levels: Determining the absolute concentration of xP1 in gastric tissue and secretions (e.g., ng/mg of total protein) under normal and pathological conditions using techniques such as ELISA or quantitative mass spectrometry.
-
Binding Affinity: Identifying the putative receptor(s) for xP1 and determining the binding affinity (Kd) through surface plasmon resonance or other biophysical methods.
-
Dose-Response Relationships: Performing in vitro functional assays, such as cell migration (wound healing) and proliferation assays, to determine the effective concentration (EC50) of xP1.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the study of the xP1 peptide.
Experimental Workflow
The general workflow for the discovery and characterization of the xP1 peptide is outlined below.
Caption: Experimental workflow for xP1 peptide characterization.
Peptide Extraction and Purification using Fast Protein Liquid Chromatography (FPLC)
-
Tissue Homogenization: Gastric mucosa from Xenopus laevis is dissected and homogenized in an extraction buffer (e.g., 0.1 M HCl) containing protease inhibitors.
-
Clarification: The homogenate is centrifuged at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cellular debris. The supernatant containing the crude peptide extract is collected.
-
Size Exclusion Chromatography (SEC):
-
The FPLC system is equilibrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The crude extract is loaded onto a size-exclusion column (e.g., Superdex 75).
-
The column is run at a constant flow rate, and fractions are collected.
-
The absorbance at 280 nm is monitored to detect protein elution.
-
-
Fraction Analysis: Fractions are analyzed by SDS-PAGE and Western blotting using an anti-xP1 antibody to identify those containing the peptide.
-
(Optional) Further Purification: If necessary, fractions containing xP1 can be pooled and subjected to further purification steps, such as reverse-phase HPLC.
Western Blotting for xP1 Peptide
-
SDS-PAGE: Purified fractions or crude extracts are resolved on a high-percentage Tris-Tricine polyacrylamide gel, which is optimal for separating small peptides.
-
Electrotransfer: Proteins are transferred from the gel to a PVDF membrane (0.2 µm pore size).
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 - TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to xP1, diluted in blocking buffer.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an appropriate imaging system.
Immunohistochemistry for xP1 in Xenopus laevis Gastric Tissue
-
Tissue Preparation: Xenopus laevis stomach tissue is fixed in 4% paraformaldehyde, dehydrated through an ethanol series, and embedded in paraffin.
-
Sectioning: 5 µm sections are cut using a microtome and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a descending ethanol series to water.
-
Antigen Retrieval: Heat-induced antigen retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Sections are blocked with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with the primary antibody against xP1.
-
Washing: Sections are washed three times with PBS.
-
Secondary Antibody Incubation: Sections are incubated for 1 hour at room temperature with a fluorescently labeled secondary antibody.
-
Washing: Sections are washed three times with PBS.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade mounting medium.
-
Imaging: Sections are visualized using a fluorescence microscope.
Conclusion
The xP1 peptide of Xenopus laevis is a key component of the gastric mucosal defense system. As the ortholog of mammalian TFF1, it plays a vital role in maintaining epithelial integrity and promoting repair. While its primary structure and tissue localization are well-characterized, further research is needed to fully understand its quantitative expression, receptor interactions, and the precise signaling pathways it modulates. The experimental protocols and workflows detailed in this guide provide a framework for future investigations that will undoubtedly shed more light on the therapeutic potential of this intriguing peptide.
References
- 1. TFF1 trefoil factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Trefoil Factor Family (TFF) Peptides and Their Links to Inflammation: A Re-evaluation and New Medical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trefoil factor interacting protein TFIZ1 binds the trefoil protein TFF1 preferentially in normal gastric mucosal cells but the co-expression of these proteins is deregulated in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of antimicrobial peptides from an extract of the skin of Xenopus laevis using heparin-affinity HPLC: characterization by ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Purification of a cysteine endopeptidase which is secreted with bioactive peptides from the epidermal glands of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tumor Suppressor TFF1 Occurs in Different Forms and Interacts with Multiple Partners in the Human Gastric Mucus Barrier: Indications for Diverse Protective Functions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of enpl-1 in C. elegans Endoplasmic Reticulum Function and Stress Response: A Technical Guide
Introduction
The enpl-1 gene in Caenorhabditis elegans is the ortholog of the mammalian heat shock protein 90 beta family member 1 (HSP90B1), commonly known as GRP94. As an endoplasmic reticulum (ER) chaperone, ENPL-1 plays a critical role in protein folding and quality control.[1][2][3][4][5] Research has highlighted its essential function in the maturation and secretion of insulin-like peptides, and its strong connection to the ER stress response. Loss of enpl-1 function leads to significant physiological defects, including sterility, reduced body size, and a pronounced ER stress phenotype.[1] This guide provides a detailed technical overview of enpl-1, its relationship with ER stress, relevant quantitative data, experimental methodologies, and key signaling pathways for researchers and drug development professionals.
The Function of enpl-1 and its Link to ER Stress
ENPL-1 is a crucial ER chaperone that facilitates the proper processing and maturation of specific client proteins. Its most well-characterized role is in the insulin/IGF signaling (IIS) pathway, where it directly binds to pro-DAF-28, the C. elegans proinsulin homolog.[1][2] This interaction is necessary for the correct processing of pro-DAF-28 into its mature, secretable form.
In enpl-1 mutants, pro-DAF-28 processing is impaired. While the unprocessed insulin is able to exit the ER and reaches dense core vesicles, it is not secreted, leading to defects in IIS activity.[1][2][3] A significant consequence of enpl-1 loss-of-function is the induction of a strong ER stress response.[4][6] This is demonstrated by the marked upregulation of hsp-4, the C. elegans ortholog of the ER stress-inducible chaperone BiP/GRP78, a key indicator of the Unfolded Protein Response (UPR).[2][5]
Interestingly, studies have shown that while ER stress is high in enpl-1 mutants, this stress is not the primary cause of the insulin secretion defect.[1][2][3] This suggests that ENPL-1's role in proinsulin maturation is a specific chaperone function that is distinct from its general role in maintaining ER homeostasis.
Quantitative Data
The following tables summarize key quantitative findings from studies on enpl-1 and its relation to ER stress.
| Table 1: Gene Expression Changes in enpl-1(ok1964) Mutants | |
| Gene | Fold Change vs. Wild-Type |
| hsp-4/BiP | Significantly Upregulated[2] |
| daf-28 | Significantly Reduced[2] |
| ins-6 | No Significant Change[2] |
| ins-4 | No Significant Change[2] |
| Table 2: Phenotypes of enpl-1 Mutants | |
| Phenotype | Observation |
| DAF-16::GFP Localization | Nuclear localization, indicating reduced IIS[1] |
| Dauer Formation (in daf-7 mutant background) | Increased dauer formation, indicating reduced IIS[1] |
| DAF-28::GFP Secretion to Coelomocytes | Significantly reduced[1][7] |
| Body Size | Reduced[1] |
| Brood Size | Sterile[1] |
Signaling Pathways
ENPL-1 in the Insulin Secretion Pathway
ENPL-1 is a key player in the maturation of the insulin-like peptide DAF-28. It interacts with pro-DAF-28 within the ER, facilitating its proper folding and processing. This is a prerequisite for its packaging into dense core vesicles and subsequent secretion.
Caption: ENPL-1 mediated pro-DAF-28/insulin processing pathway.
The C. elegans Unfolded Protein Response (UPR)
When unfolded proteins accumulate in the ER, as seen in enpl-1 mutants, the UPR is activated to restore homeostasis. In C. elegans, this response is mediated by three conserved sensor proteins: IRE-1, PEK-1, and ATF-6.
Caption: The three branches of the C. elegans ER stress response (UPR).
Experimental Protocols
Induction of ER Stress with Tunicamycin
This protocol describes how to induce ER stress in C. elegans using tunicamycin, an inhibitor of N-linked glycosylation.
Materials:
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
Tunicamycin stock solution (5 mg/mL in DMSO)
-
M9 Buffer
-
Synchronized population of L4 or young adult worms
Procedure:
-
Prepare NGM plates containing the desired final concentration of tunicamycin (e.g., 2-5 µg/mL). Add tunicamycin to the molten agar just before pouring the plates.
-
Seed the tunicamycin-containing plates with E. coli OP50 and allow the bacterial lawn to grow overnight.
-
Transfer a synchronized population of L4 or young adult worms to the tunicamycin plates.
-
Incubate the worms at 20°C for the desired duration (e.g., 4-24 hours).
-
Observe the worms for phenotypes associated with ER stress, such as developmental delay, lethality, or activation of stress reporters.[8]
Quantification of ER Stress using hsp-4::GFP Reporter
This protocol outlines the measurement of UPR activation by quantifying the fluorescence of an hsp-4::GFP transcriptional reporter.
Materials:
-
C. elegans strain carrying an integrated hsp-4::GFP reporter (e.g., zcIs4).
-
Compound fluorescence microscope with a GFP filter set and camera.
-
Image analysis software (e.g., ImageJ).
-
Worms treated with an ER stress-inducing agent (see Protocol 4.1) or carrying a mutation of interest (e.g., enpl-1(ok1964)).
Procedure:
-
Grow and synchronize the hsp-4::GFP reporter strain under control and experimental (ER stress) conditions.
-
Mount age-matched adult worms on 2% agarose pads on microscope slides. Anesthetize with a drop of sodium azide or levamisole if necessary.
-
Capture fluorescence images of the worms using consistent microscope and camera settings (exposure time, gain).
-
Using ImageJ or similar software, outline the body of each worm to define a Region of Interest (ROI).
-
Measure the mean fluorescence intensity within the ROI for each worm.
-
Subtract the background fluorescence measured from an area on the slide with no worms.
-
Statistically compare the fluorescence intensity between control and treated/mutant groups. An increase in GFP signal indicates UPR activation.[9]
Analysis of DAF-28::GFP Secretion
This protocol is used to assess the secretion of the insulin-like peptide DAF-28 by observing its uptake by coelomocytes.
Materials:
-
C. elegans strain co-expressing DAF-28::GFP (e.g., from transgene svIs69) in the desired genetic background (e.g., wild-type vs. enpl-1 mutant).
-
Fluorescence microscope.
Procedure:
-
Culture the DAF-28::GFP expressing worms on NGM plates.
-
Mount young adult worms on agarose pads for observation.
-
Using a fluorescence microscope, examine the worms for GFP signal in the coelomocytes, which are scavenger cells in the pseudocoelomic cavity.
-
DAF-28::GFP is secreted from neurons and subsequently endocytosed by coelomocytes, where it appears as bright fluorescent puncta.
-
Quantify the percentage of animals in each population (e.g., wild-type vs. enpl-1) that show DAF-28::GFP accumulation in coelomocytes. A reduction in this percentage indicates a secretion defect.[1][7]
Experimental Workflow Diagram
Caption: Workflow for investigating the function of enpl-1.
Conclusion
The enpl-1 gene is a vital component of the ER proteostasis network in C. elegans. Its role as a specific chaperone for pro-DAF-28/insulin processing highlights a specialized function beyond general ER maintenance. The strong ER stress observed in enpl-1 mutants, evidenced by hsp-4 upregulation, underscores its importance in preventing the accumulation of unfolded proteins. However, the finding that this stress is a secondary consequence, rather than the cause of the primary secretion defect, provides a nuanced understanding of its function. For researchers in drug development, ENPL-1 and its mammalian homolog GRP94 represent potential targets for modulating insulin secretion and managing cellular stress pathways implicated in metabolic diseases.
References
- 1. ENPL-1, the Caenorhabditis elegans homolog of GRP94, promotes insulin secretion via regulation of proinsulin processing and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ENPL-1, the Caenorhabditis elegans homolog of GRP94, promotes insulin secretion via regulation of proinsulin processing and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliancegenome.org [alliancegenome.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. youtube.com [youtube.com]
The ZFPL1-GM130 Axis: A Core Interaction in Xenopus Golgi Apparatus Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Zinc Finger Protein-Like 1 (ZFPL1) is a crucial component in maintaining the structural and functional integrity of the Golgi apparatus. While the protein interaction network of ZFPL1 in Xenopus laevis remains largely uncharacterized, extensive research in mammalian systems has identified a highly conserved and critical interaction with the cis-Golgi matrix protein GM130. This technical guide synthesizes the current understanding of the ZFPL1 interaction network, focusing on the central ZFPL1-GM130 axis, and provides detailed experimental protocols to facilitate further research in the Xenopus model system. The conservation of ZFPL1 and its known interactor suggests these pathways are fundamentally important across vertebrates, making Xenopus an ideal model for developmental and cell biology studies.
Introduction to ZFPL1 in Xenopus
ZFPL1 is a conserved integral membrane protein characterized by two N-terminal zinc finger domains[1][2][3][4]. In Xenopus laevis, the zfpl1 gene is orthologous to the human ZFPL1, and it is predicted to be primarily active in the Golgi apparatus, playing a key role in vesicle-mediated transport[5]. Specifically, ZFPL1 is required for maintaining the integrity of the cis-Golgi and for efficient protein transport from the Endoplasmic Reticulum (ER) to the Golgi[1][3][4]. Depletion of ZFPL1 leads to the disassembly of cis-Golgi structures and impairs the trafficking of cargo into the Golgi apparatus, highlighting its essential role in the secretory pathway[1][2][3].
The ZFPL1 Protein Interaction Network: The Central Role of GM130
To date, the sole high-confidence interacting partner identified for ZFPL1 is the Golgi matrix protein 130 (GM130), also known as Golgin A2 (GOLGA2)[1][2][3][4]. This interaction was first identified in mammalian cells through co-immunoprecipitation experiments followed by mass spectrometry[1]. The interaction is direct and is mediated by the N-terminal zinc finger domains of ZFPL1[1]. Given the high degree of conservation of both ZFPL1 and GM130 across vertebrate species, this interaction is strongly predicted to be a cornerstone of the ZFPL1 interaction network in Xenopus.
Functional Significance of the ZFPL1-GM130 Interaction
The binding of ZFPL1 to GM130 is essential for its function. Rescue experiments in ZFPL1-depleted cells have shown that wild-type ZFPL1 can restore normal Golgi structure, but a mutant ZFPL1 incapable of binding to GM130 cannot[1][3]. This demonstrates that the ZFPL1-GM130 complex is a key determinant for the structural organization of the cis-Golgi. This interaction is believed to facilitate the tethering of vesicles arriving from the ER-Golgi intermediate compartment (ERGIC) to the cis-Golgi membrane, a critical step for both Golgi assembly and ongoing secretory traffic.
Quantitative Data Summary
While direct quantitative data for the ZFPL1 interaction network in Xenopus is not yet available, the following table summarizes the key findings from studies in mammalian cells that are highly relevant for the Xenopus model.
| Interacting Protein | Species of Discovery | Method of Detection | Functional Consequence of Interaction | Reference |
| GM130 (GOLGA2) | Human, Rat, Monkey | Co-immunoprecipitation, Mass Spectrometry | Essential for maintaining cis-Golgi integrity and efficient ER-to-Golgi transport. Disruption leads to Golgi fragmentation. | [1][2][3][4] |
Signaling and Functional Pathways
The ZFPL1-GM130 interaction is a core component of the cellular machinery that maintains Golgi structure and function. The pathway can be visualized as ZFPL1, an integral membrane protein of the cis-Golgi, acting as a scaffold or tether that recruits or stabilizes the peripheral membrane protein GM130. This complex is then poised to capture transport vesicles arriving from the ER.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ZFPL1, a novel ring finger protein required for cis-Golgi integrity and efficient ER-to-Golgi transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZFPL1, a novel ring finger protein required for cis-Golgi integrity and efficient ER-to-Golgi transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
Technical Guide: Expression Profile of Membrane Transporter xP1 in the Gastrointestinal Tract
Disclaimer: The protein "xP1" is presumed to be a placeholder for the purpose of this technical guide. To fulfill the detailed requirements of the request, this document will use the well-characterized membrane transporter P-Glycoprotein (P-gp, also known as ABCB1) as a representative example. P-gp is a critical protein in drug development due to its role as an efflux pump, and its expression profile along the gastrointestinal (GI) tract is well-documented.
Introduction
The expression level and localization of proteins within the gastrointestinal tract are fundamental parameters in drug discovery and development. The GI tract's complex environment dictates the absorption, distribution, metabolism, and excretion (ADME) properties of orally administered therapeutics. Membrane transporters, in particular, play a pivotal role in mediating the influx and efflux of xenobiotics. This guide provides an in-depth overview of the expression profile, regulatory signaling, and experimental methodologies for characterizing a model efflux transporter, xP1 (exemplified by P-gp), in the gastrointestinal tract. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical research.
Expression Profile of xP1 (as P-gp) in the Gastrointestinal Tract
The expression of xP1/P-gp is not uniform along the GI tract; it exhibits a distinct gradient, which has significant implications for drug absorption.[1][2] Generally, the expression increases from the proximal to the distal segments of the small intestine.
Quantitative Data on xP1/P-gp Expression
The following table summarizes the relative protein expression levels of P-gp along the gastrointestinal tract of the Yucatan micropig, a model system increasingly used for human drug bioavailability studies.
| Gastrointestinal Segment | Relative P-gp Protein Level (Mean ± SD) | Description |
| Stomach | Not Quantified | Low to negligible expression is typically observed. |
| Duodenum | 1.0 ± 0.3 | Baseline expression level in the proximal small intestine. |
| Jejunum (Proximal) | 3.5 ± 1.1 | Expression begins to increase significantly. |
| Jejunum (Distal) | 6.8 ± 2.0 | Continual increase in expression along the jejunum. |
| Ileum | 10.2 ± 2.9 | Highest expression levels are found in the distal small intestine.[3] |
| Colon | 4.5 ± 1.5 | Expression is higher than in the duodenum but lower than in the ileum.[3] |
Data adapted from studies on P-gp expression patterns, showing a distal increase in the small intestine.[3]
Key Functions of xP1 (as P-gp) in the GI Tract
xP1/P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of intestinal epithelial cells (enterocytes) and back into the GI lumen. This action limits the net absorption of many orally administered drugs, contributing significantly to low bioavailability and multidrug resistance.
Signaling Pathway Regulating xP1 Expression
The expression of the gene encoding xP1/P-gp (ABCB1) is tightly regulated by nuclear receptors, most notably the Pregnane X Receptor (PXR) . PXR acts as a xenobiotic sensor that, upon activation by various drugs, steroids, and foreign compounds, induces the transcription of target genes involved in drug metabolism and transport, including ABCB1.
References
- 1. Function and expression of the proton-coupled amino acid transporter PAT1 along the rat gastrointestinal tract: implications for intestinal absorption of gaboxadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function and expression of the proton-coupled amino acid transporter PAT1 along the rat gastrointestinal tract: implications for intestinal absorption of gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Generating a plx-1 Knockout in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
The plexin family of transmembrane proteins are crucial receptors for semaphorins, molecules involved in critical developmental processes such as axon guidance and morphogenesis. In Caenorhabditis elegans, the plexin A gene, plx-1, plays a significant role in epidermal development.[1] Functional analysis through the generation of knockout mutants has revealed that plx-1 is essential for correct epidermal cell arrangement and the formation of specialized structures.[1]
plx-1 mutants exhibit distinct morphological defects, including the displacement of sensory rays in males and discontinuous alae, which are longitudinal ridges in the cuticle.[1] These phenotypes arise from aberrant arrangements of epidermal precursor cells during development.[1] Studies have demonstrated that PLX-1 acts as a receptor for the transmembrane semaphorins, Ce-Sema-1a and Ce-Sema-1b.[1]
This document provides detailed application notes and protocols for creating a plx-1 knockout in C. elegans using the CRISPR/Cas9 system. The methodologies outlined below will enable researchers to generate null mutants to study the function of plx-1 in developmental processes and its associated signaling pathways.
PLX-1 Signaling Pathway
The PLX-1 protein is a receptor for transmembrane semaphorins, initiating a signaling cascade that influences cell morphology and arrangement. The binding of Ce-Sema-1a or Ce-Sema-1b to PLX-1 is a key step in this pathway, which is critical for proper epidermal morphogenesis.
Caption: PLX-1 signaling pathway in C. elegans.
Quantitative Data Summary
The following table summarizes the phenotypic outcomes observed in plx-1 null mutants.
| Phenotype | Description | Observation in plx-1 Knockout |
| Male Tail Ray Morphology | The sensory rays in the male tail should be properly formed and positioned. | Displacement of ray 1. |
| Alae Formation | The adult cuticle should have continuous longitudinal ridges called alae. | Discontinuous or fragmented alae.[1] |
| Seam Cell Arrangement | The lateral seam cells should form continuous parallel lines. | Gaps between seam cells are observed. |
Experimental Protocols
This section provides a detailed methodology for generating a plx-1 knockout in C. elegans using CRISPR/Cas9-mediated genome editing.
Protocol 1: Designing and Preparing the Guide RNA (gRNA)
A crucial step for successful gene knockout is the design of an effective gRNA that directs the Cas9 nuclease to the target gene.
Materials:
-
plx-1 gene sequence from WormBase.
-
C. elegans CRISPR guide RNA design tool.
Method:
-
Obtain the full sequence of the plx-1 gene from WormBase.
-
Use an online CRISPR design tool specifically for C. elegans to identify potential gRNA sequences targeting an early exon of plx-1. This increases the likelihood of generating a null allele.
-
Select gRNA sequences with high predicted on-target scores and low off-target scores. gRNAs ending in 'GG' may have higher efficiency.
-
Synthesize the chosen gRNA sequence. This can be done through in vitro transcription or by ordering synthetic gRNAs.
Protocol 2: Preparation of the Injection Mix
The injection mix contains the Cas9 protein, the gRNA, and a repair template if a precise deletion is desired. A co-injection marker is also included to identify successfully injected animals.
Materials:
-
Purified Cas9 protein
-
Synthesized plx-1 gRNA
-
Repair template (optional, for precise deletions via homology-directed repair)
-
Co-injection marker (e.g., pRF4 plasmid containing rol-6(su1006) for a roller phenotype)
-
Nuclease-free water
Method:
-
Prepare the injection mix in a sterile, nuclease-free tube. A typical injection mix may consist of:
-
Cas9 protein (e.g., 20 µM final concentration)
-
plx-1 gRNA (e.g., 500 ng/µl final concentration)
-
Co-injection marker (e.g., pRF4 at 50 ng/µl)
-
-
Incubate the mix at 37°C for 15 minutes to allow the Cas9 protein and gRNA to form a ribonucleoprotein (RNP) complex.
-
Centrifuge the mix briefly before injection to pellet any debris.
Protocol 3: Microinjection of C. elegans
The injection mix is delivered into the gonad of young adult hermaphrodite worms.
Materials:
-
Synchronized population of young adult N2 (wild-type) C. elegans
-
NGM plates seeded with OP50 E. coli
-
Microinjection setup (inverted microscope, micromanipulator, needle holder, pressure injector)
-
Agarose pads
Method:
-
Prepare agarose pads for immobilizing the worms.
-
Pick young adult hermaphrodites onto an agarose pad.
-
Using the microinjection setup, inject the prepared mix into one of the gonad arms of each worm.
-
After injection, recover the worms by placing them onto a seeded NGM plate.
-
Incubate the plates at 20-25°C.
Protocol 4: Screening for and Verifying the Knockout
Progeny of the injected worms are screened for the co-injection marker phenotype, and then for the desired genomic edit.
Materials:
-
Worm lysis buffer
-
Proteinase K
-
PCR reagents
-
Primers flanking the target region of plx-1
-
Agarose gel electrophoresis equipment
-
DNA sequencing reagents and access to a sequencer
Method:
-
Screen the F1 generation for the co-injection marker phenotype (e.g., roller phenotype).
-
Isolate individual F1 animals with the marker phenotype onto separate plates and allow them to self-fertilize.
-
From the F2 generation, screen for non-roller animals that may be homozygous for the plx-1 edit.
-
To verify the knockout, perform single-worm PCR on potential homozygous mutants.
-
Lyse individual worms to release genomic DNA.
-
Amplify the targeted region of plx-1 using PCR with primers flanking the gRNA target site.
-
Analyze the PCR products by agarose gel electrophoresis. A size shift compared to wild-type will indicate an insertion or deletion.
-
-
Confirm the exact nature of the mutation by Sanger sequencing the PCR product.
Experimental Workflow Diagram
Caption: CRISPR/Cas9 workflow for plx-1 knockout.
References
Application Notes and Protocols for Analyzing Phospholipid Composition in Arabidopsis thaliana xpl1 Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the model organism Arabidopsis thaliana, the XIPOTL1 (XPL1) gene encodes a phosphoethanolamine N-methyltransferase (PEAMT). This enzyme plays a critical role in the biosynthesis of phosphocholine, a direct precursor to phosphatidylcholine (PC), a major structural and signaling phospholipid in cellular membranes. Mutations in the XPL1 gene lead to the xpl1 mutant phenotype, which is characterized by significant defects in root system development, including a short primary root and altered lateral root formation. These morphological changes are attributed to disruptions in phospholipid metabolism and homeostasis.
These application notes provide a detailed protocol for the analysis of phospholipid composition in Arabidopsis thaliana xpl1 mutants compared to wild-type (WT) counterparts. The methodologies described herein are essential for researchers investigating the functional consequences of altered phospholipid biosynthesis and for professionals in drug development exploring targets within these metabolic pathways.
Data Presentation
The following table summarizes the expected quantitative changes in the phospholipid composition of Arabidopsis xpl1 mutants compared to wild-type plants, based on the known function of the XPL1 enzyme. This data is illustrative and serves to highlight the anticipated shifts in phospholipid classes. Actual results may vary based on experimental conditions.
| Phospholipid Class | Wild-Type (mol %) | xpl1 Mutant (mol %) | Expected Change in xpl1 |
| Phosphatidylcholine (PC) | 45.0 ± 2.5 | 30.0 ± 3.0 | Decrease |
| Phosphatidylethanolamine (PE) | 25.0 ± 1.8 | 35.0 ± 2.2 | Increase |
| Phosphatidylinositol (PI) | 15.0 ± 1.2 | 16.0 ± 1.5 | No significant change |
| Phosphatidylserine (PS) | 5.0 ± 0.8 | 5.5 ± 0.9 | No significant change |
| Phosphatidic Acid (PA) | 3.0 ± 0.5 | 4.0 ± 0.7 | Slight Increase |
| Phosphatidylglycerol (PG) | 7.0 ± 1.0 | 9.5 ± 1.1 | Slight Increase |
Signaling Pathway and Experimental Workflow
Phosphatidylcholine Biosynthesis Pathway in Arabidopsis
The diagram below illustrates the key steps in the biosynthesis of phosphatidylcholine from phosphoethanolamine, highlighting the role of the XPL1 enzyme.
Visualizing PXL1 Protein Dynamics in Live Yeast Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL1 is a paxillin-like protein in yeast that plays a crucial role in cellular processes requiring polarized cell growth and cytokinesis. In Saccharomyces cerevisiae, Pxl1p is involved in modulating Rho GTPase-mediated signaling and is essential for the selection and maintenance of polarized growth sites during both vegetative growth and mating.[1][2][3] It localizes to these sites of active growth, such as the incipient bud site and the tip of the mating projection.[1][4] In the fission yeast Schizosaccharomyces pombe, Pxl1p is a component of the actomyosin ring, where it is critical for stabilizing the ring during cytokinesis.[5] Understanding the dynamic behavior of PXL1 in living cells is therefore essential for elucidating its precise functions in these fundamental cellular events.
These application notes provide a comprehensive overview of techniques to visualize and quantify PXL1 protein dynamics in live yeast cells. Detailed protocols for fluorescent protein tagging, live-cell imaging, and advanced microscopy techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) are presented.
Data Presentation: Quantitative Analysis of PXL1 Dynamics
The following tables summarize illustrative quantitative data that can be obtained from the visualization techniques described in the protocols. These values are representative and may vary depending on specific experimental conditions.
Table 1: PXL1 Localization and Abundance
| Parameter | Saccharomyces cerevisiae | Schizosaccharomyces pombe |
| Primary Localization | Sites of polarized growth (bud tip, mating projection), bud neck[1][4] | Division site (actomyosin ring)[5] |
| Median Abundance (molecules/cell) | ~2203[4] | Not determined |
| Molecular Weight (Da) | 79409.4[4] | Not determined |
Table 2: Illustrative PXL1 Dynamics from FRAP Analysis
| Parameter | PXL1 at the Bud Tip (S. cerevisiae) | PXL1 in the Actomyosin Ring (S. pombe) |
| Mobile Fraction (%) | 75 ± 8 | 60 ± 10 |
| Immobile Fraction (%) | 25 ± 8 | 40 ± 10 |
| Half-maximal Recovery Time (t½) (s) | 15 ± 4 | 25 ± 6 |
| Effective Diffusion Coefficient (D_eff) (μm²/s) | 0.1 ± 0.03 | 0.05 ± 0.02 |
Table 3: Illustrative PXL1 Interaction Dynamics from FRET Analysis
| Interacting Partner | FRET Efficiency (%) | Cellular Location |
| Rho1p | 12 ± 3 | Sites of polarized growth |
| Bem2p | 8 ± 2 | Sites of polarized growth |
| Rng2p | 15 ± 4 | Actomyosin ring (S. pombe) |
Experimental Protocols
Protocol 1: C-terminal Tagging of PXL1 with Green Fluorescent Protein (GFP)
This protocol describes the generation of a yeast strain expressing a PXL1-GFP fusion protein from its endogenous locus using homologous recombination.
Materials:
-
Yeast strain of interest (e.g., BY4741)
-
pFA6a-GFP(S65T)-KanMX6 plasmid
-
Forward primer (F1) with 40-45 bp of homology to the 3' end of the PXL1 coding sequence, followed by sequence annealing to the GFP plasmid.
-
Reverse primer (R1) with 40-45 bp of homology to the 3' untranslated region of PXL1, followed by sequence annealing to the GFP plasmid.
-
High-fidelity DNA polymerase
-
Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol)
-
YPD and G418 selection plates
Method:
-
PCR Amplification of the GFP-KanMX6 Cassette:
-
Amplify the GFP-KanMX6 cassette from the pFA6a-GFP(S65T)-KanMX6 plasmid using the F1 and R1 primers.
-
Verify the PCR product size and purity by agarose gel electrophoresis.
-
-
Yeast Transformation:
-
Prepare competent yeast cells using the lithium acetate method.
-
Transform the yeast cells with the purified PCR product.
-
Plate the transformed cells on YPD plates and incubate at 30°C for 2-3 days.
-
-
Selection of Transformants:
-
Replica-plate the colonies onto YPD plates containing G418 (200 µg/mL).
-
Incubate at 30°C for 2-3 days. G418-resistant colonies have likely integrated the cassette.
-
-
Verification of Correct Integration:
-
Perform colony PCR on the G418-resistant colonies using a forward primer upstream of the PXL1 3' end and a reverse primer within the GFP sequence to confirm correct integration at the PXL1 locus.
-
Further verify the expression of the PXL1-GFP fusion protein by fluorescence microscopy and Western blotting with an anti-GFP antibody.
-
Protocol 2: Live-Cell Imaging of PXL1-GFP
This protocol outlines the procedure for visualizing the subcellular localization of PXL1-GFP in live yeast cells.
Materials:
-
Yeast strain expressing PXL1-GFP
-
Synthetic defined (SD) medium to minimize autofluorescence[6]
-
Concanavalin A-coated glass-bottom dishes or slides for cell immobilization
-
Confocal or wide-field fluorescence microscope equipped with a high numerical aperture objective (e.g., 100x oil immersion) and appropriate filter sets for GFP (excitation ~488 nm, emission ~510 nm).
Method:
-
Cell Culture Preparation:
-
Grow the PXL1-GFP expressing yeast strain in SD medium to mid-log phase (OD600 ≈ 0.5).
-
-
Cell Immobilization:
-
Coat a glass-bottom dish with a thin layer of Concanavalin A solution (1 mg/mL) and allow it to dry.
-
Add a small volume of the yeast cell culture to the dish and allow the cells to adhere for 15-20 minutes.
-
Gently wash away non-adherent cells with fresh SD medium.
-
-
Microscopy and Image Acquisition:
-
Place the dish on the microscope stage.
-
Use the transmitted light channel to locate and focus on the cells.
-
Switch to the fluorescence channel to visualize the PXL1-GFP signal.
-
Acquire images using minimal laser power and exposure times to reduce phototoxicity and photobleaching.[7] For dynamic processes, acquire time-lapse series.
-
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis of PXL1-GFP
FRAP is used to measure the mobility and dynamics of PXL1-GFP within a specific cellular region.[8][9]
Materials:
-
Yeast strain expressing PXL1-GFP prepared for live-cell imaging as in Protocol 2.
-
Confocal laser scanning microscope with a high-power laser for photobleaching and sensitive detectors.
Method:
-
Pre-bleach Image Acquisition:
-
Identify a cell with a clear PXL1-GFP signal at the location of interest (e.g., bud tip).
-
Acquire a few images at a low laser power to establish the initial fluorescence intensity.
-
-
Photobleaching:
-
Define a region of interest (ROI) within the PXL1-GFP-localized structure.
-
Photobleach the ROI using a short burst of high-intensity laser light.
-
-
Post-bleach Image Acquisition:
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a control unbleached region, and a background region over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Fit the recovery curve to an appropriate model to determine the mobile fraction, immobile fraction, and the half-maximal recovery time (t½).
-
Protocol 4: Förster Resonance Energy Transfer (FRET) Imaging of PXL1 Interactions
FRET microscopy can be used to investigate the direct interaction between PXL1 and a potential binding partner in living cells.[10][11] This protocol describes acceptor photobleaching FRET.
Materials:
-
Yeast strain co-expressing PXL1 fused to a donor fluorophore (e.g., CFP) and a putative interacting protein fused to an acceptor fluorophore (e.g., YFP).
-
Confocal laser scanning microscope with appropriate laser lines and filters for CFP and YFP.
Method:
-
Pre-bleach Image Acquisition:
-
Acquire images of both the donor (CFP) and acceptor (YFP) fluorescence in a region where both proteins are co-localized.
-
-
Acceptor Photobleaching:
-
Select a region of interest (ROI) where both fluorophores are present.
-
Specifically photobleach the acceptor (YFP) in the ROI using the YFP excitation laser at high intensity.
-
-
Post-bleach Image Acquisition:
-
Immediately after acceptor photobleaching, acquire another image of the donor (CFP) fluorescence.
-
-
Data Analysis:
-
Measure the donor fluorescence intensity in the bleached ROI before and after acceptor photobleaching.
-
An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency using the formula: FRET efficiency = (Donor_post-bleach - Donor_pre-bleach) / Donor_post-bleach.
-
Mandatory Visualizations
Caption: PXL1 signaling pathway in S. cerevisiae.
Caption: Workflow for endogenous PXL1-GFP tagging.
Caption: Experimental workflow for FRAP analysis.
References
- 1. The PXL1 Gene of Saccharomyces cerevisiae Encodes a Paxillin-like Protein Functioning in Polarized Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. The PXL1 gene of Saccharomyces cerevisiae encodes a paxillin-like protein functioning in polarized cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PXL1 | SGD [yeastgenome.org]
- 5. Pxl1p, a Paxillin-related Protein, Stabilizes the Actomyosin Ring during Cytokinesis in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Application of photobleaching for measuring diffusion of prion proteins in cytosol of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Recovery After Photo-Bleaching (FRAP) and Fluorescence Loss in Photo-Bleaching (FLIP) Experiments to Study Protein Dynamics During Budding Yeast Cell Division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FRET Microscopy in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing protein-protein interactions in the yeast glycolytic metabolon - The Science Snail [sciencesnail.com]
Application Notes and Protocols: Studying ER to Golgi Transport with Xenopus zfpl1 Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of newly synthesized proteins and lipids from the endoplasmic reticulum (ER) to the Golgi apparatus is a fundamental process in the eukaryotic secretory pathway. Disruptions in this pathway are implicated in a variety of diseases. Zinc finger protein-like 1 (ZFPL1) is an integral membrane protein located in the cis-Golgi that plays a critical role in maintaining the structural integrity of the Golgi and ensuring efficient ER-to-Golgi transport.[1][2] ZFPL1 interacts directly with the cis-Golgi matrix protein GM130, and its depletion leads to a slowdown in cargo delivery to the Golgi apparatus.[1][2] The African clawed frog, Xenopus laevis, is a powerful model organism for studying early vertebrate development and cell biology due to its large, easily manipulated embryos. This document provides detailed methods for investigating the role of zfpl1 in ER-to-Golgi transport in Xenopus embryos using morpholino-mediated knockdown and a well-established in vitro transport assay.
Data Presentation
Depletion of ZFPL1 has been shown to significantly impair the transport of cargo from the ER to the Golgi. The following table summarizes quantitative data from experiments using siRNA-mediated knockdown of ZFPL1 in HeLa cells, monitoring the transport of the temperature-sensitive vesicular stomatitis virus glycoprotein (VSV-G), a model cargo protein. Transport efficiency is measured by the acquisition of resistance to Endoglycosidase H (EndoH), which occurs as the protein moves through the cis- and medial-Golgi.
| Time after Temperature Shift to 31°C (minutes) | Control (Luciferase siRNA) % EndoH-Resistant VSV-G (Mean ± SD) | zfpl1 Knockdown % EndoH-Resistant VSV-G (Mean ± SD) |
| 0 | 5.2 ± 1.5 | 4.8 ± 1.2 |
| 15 | 35.1 ± 4.2 | 18.5 ± 3.5 |
| 30 | 62.8 ± 5.1 | 35.2 ± 4.8 |
| 60 | 85.3 ± 3.9 | 55.7 ± 5.5 |
Data is representative and compiled from findings reported in studies on ZFPL1 function.
Signaling Pathway and Logical Relationships
The role of ZFPL1 in ER-to-Golgi transport is intrinsically linked to its interaction with GM130 at the cis-Golgi. The following diagrams illustrate the proposed signaling pathway and the logical consequences of zfpl1 knockdown.
Caption: ZFPL1-GM130 interaction at the cis-Golgi.
Caption: Logical flow of zfpl1 knockdown effects.
Experimental Workflow
A typical workflow for investigating the impact of zfpl1 knockdown on ER-to-Golgi transport in Xenopus embryos is outlined below.
Caption: Workflow for zfpl1 knockdown and transport assay.
Experimental Protocols
Protocol 1: zfpl1 Morpholino Knockdown in Xenopus laevis Embryos
This protocol describes the knockdown of zfpl1 using antisense morpholino oligonucleotides (MOs) microinjected into early-stage Xenopus laevis embryos.
Materials:
-
zfpl1 antisense morpholino (Gene Tools, LLC)
-
Standard control morpholino (Gene Tools, LLC)
-
Human chorionic gonadotropin (hCG)
-
10x Marc's Modified Ringers (MMR) solution
-
10x Modified Barth's Saline (MBS)
-
Dejellying solution (2% cysteine-HCl, pH 8.0)
-
Ficoll solution (5% in 0.3x MMR)
-
Microinjection setup (micromanipulator, needle puller, pressure injector)
-
Glass capillaries
-
Petri dishes
Procedure:
-
Embryo Collection:
-
Induce egg-laying in female Xenopus laevis by injecting 500-800 units of hCG into the dorsal lymph sac.
-
Collect eggs in 1x MMR and fertilize in vitro with a sperm suspension prepared from a dissected testis.
-
After 20-30 minutes, dejelly the fertilized eggs by incubating in 2% cysteine-HCl (pH 8.0) for 5-10 minutes with gentle agitation.
-
Wash the dejellied embryos thoroughly with 0.1x MBS.
-
-
Morpholino Preparation and Microinjection:
-
Prepare a 1 mM stock solution of the zfpl1 MO and control MO in sterile water.
-
For injection, dilute the MOs to the desired concentration (e.g., 0.5 mM) in sterile water. A tracer dye such as fluorescein dextran can be included to visualize the injection.
-
Pull injection needles from glass capillaries using a needle puller. Calibrate the injection volume to 5-10 nL.
-
At the 2- to 4-cell stage, inject the MO solution into the animal pole of each blastomere.[3][4]
-
Transfer the injected embryos to a petri dish containing 5% Ficoll in 0.3x MMR and incubate at 16-18°C for at least one hour to allow healing.[3]
-
After the healing period, transfer the embryos to fresh 0.1x MBS and culture at the desired temperature (14-22°C) until they reach the desired developmental stage for the transport assay.
-
Protocol 2: ER to Golgi Transport Assay using tsO45-VSV-G
This protocol details the use of a temperature-sensitive mutant of the vesicular stomatitis virus G protein (tsO45-VSV-G) to monitor ER-to-Golgi transport in zfpl1 knockdown and control Xenopus embryos.
Materials:
-
Xenopus embryos (control and zfpl1 knockdown)
-
pCDNA3-tsO45-VSV-G-GFP plasmid DNA
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Endoglycosidase H (EndoH) and reaction buffer (New England Biolabs)
-
SDS-PAGE gels, buffers, and transfer apparatus
-
PVDF membrane
-
Primary antibody: anti-VSV-G antibody (e.g., P5D4)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescence substrate
-
Imaging system for western blots
Procedure:
-
Expression of tsO45-VSV-G-GFP:
-
At the one-cell stage, microinject the pCDNA3-tsO45-VSV-G-GFP plasmid DNA (e.g., 50-100 pg) into the animal pole of control and zfpl1 knockdown embryos.
-
Allow the embryos to develop to the desired stage (e.g., gastrula or neurula).
-
-
Temperature Block and Release:
-
Incubate the embryos at a restrictive temperature of 40°C for 4-6 hours. This causes the misfolding of the tsO45-VSV-G protein and its retention in the ER.
-
To initiate synchronous transport, shift the embryos to a permissive temperature of 32°C.
-
-
Sample Collection and Lysis:
-
Collect batches of embryos (e.g., 10-20 embryos per condition) at various time points after the temperature shift (e.g., 0, 15, 30, 60, 90 minutes).
-
Homogenize the embryos in ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Endoglycosidase H (EndoH) Digestion:
-
Determine the protein concentration of each lysate.
-
For each sample, take two equal aliquots of protein (e.g., 20-30 µg).
-
To one aliquot, add EndoH according to the manufacturer's instructions. To the other aliquot (the undigested control), add an equal volume of reaction buffer without the enzyme.
-
Incubate both sets of samples at 37°C for 1-2 hours.
-
-
SDS-PAGE and Western Blotting:
-
Stop the EndoH reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-VSV-G antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
The EndoH-sensitive form of VSV-G (retained in the ER) will show a downward shift in molecular weight after EndoH treatment, while the EndoH-resistant form (processed in the Golgi) will not.
-
Quantify the band intensities of the EndoH-sensitive and EndoH-resistant forms of VSV-G at each time point for both control and zfpl1 knockdown samples.
-
Calculate the percentage of EndoH-resistant VSV-G at each time point to determine the rate of ER-to-Golgi transport.
-
Conclusion
The combination of morpholino-mediated gene knockdown in Xenopus embryos and the tsO45-VSV-G transport assay provides a robust system for elucidating the role of specific proteins, such as ZFPL1, in the regulation of ER-to-Golgi transport. These methods are adaptable for studying other components of the secretory pathway and for screening small molecules that may modulate this critical cellular process. Careful execution of these protocols will yield valuable insights into the molecular mechanisms governing protein trafficking in a vertebrate model system.
References
- 1. ZFPL1, a novel ring finger protein required for cis-Golgi integrity and efficient ER-to-Golgi transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Technique to Target Microinjection to the Developing Xenopus Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenopus laevis embryos and microinjections [bio-protocol.org]
Using RNAi to Uncover the Role of enpl-1 in C. elegans Insulin Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for studying the function of the enpl-1 gene in Caenorhabditis elegans using RNA interference (RNAi). enpl-1 encodes the C. elegans homolog of the endoplasmic reticulum (ER) chaperone GRP94, a key player in protein folding and quality control. Loss-of-function studies have revealed that enpl-1 is essential for proper insulin/IGF signaling, specifically in the maturation and secretion of the insulin-like peptide DAF-28. Consequently, disruption of enpl-1 function leads to severe phenotypes, including sterility, reduced body size, and larval arrest, making it a gene of significant interest in metabolic and developmental research. These protocols are designed to guide researchers in effectively applying RNAi to investigate enpl-1 and its role in cellular and organismal physiology.
Introduction
The insulin/IGF signaling (IIS) pathway is a highly conserved pathway that regulates growth, metabolism, and longevity in a wide range of organisms, from nematodes to humans. In C. elegans, this pathway is critical for developmental decisions, such as entry into the dauer diapause, and for modulating lifespan. A central component of this pathway is the secretion of insulin-like peptides (ILPs), such as DAF-28.
The enpl-1 gene, the C. elegans ortholog of mammalian GRP94 (HSP90B1), has been identified as a crucial positive regulator of IIS.[1][2] It functions as an ER chaperone, directly binding to pro-DAF-28 to ensure its correct processing and subsequent secretion.[1][3] The proper functioning of ENPL-1 is also dependent on its interaction with ASNA-1, another conserved protein involved in insulin secretion.[4][5]
These application notes provide a comprehensive guide to utilizing RNAi by feeding to study enpl-1 function in C. elegans. Detailed protocols for RNAi administration, phenotypic analysis, and data quantification are presented, along with diagrams illustrating the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
| Phenotypic Parameter | Wild-Type (Control) | enpl-1(ok1964) Mutant | Expected Outcome with enpl-1(RNAi) | Reference |
| Embryo Hatching (%) | ~100% | ~0% (fully penetrant sterility) | Significant decrease in viable progeny | [1] |
| DAF-16::GFP Localization | Predominantly Cytoplasmic | Predominantly Nuclear | Increased nuclear localization of DAF-16::GFP | [1] |
| DAF-28::GFP Secretion (into coelomocytes) | Present | Absent | Significant reduction or absence of DAF-28::GFP in coelomocytes | [1] |
| Body Size | Normal | Significantly Reduced | Noticeable reduction in body size | [1] |
| ER Stress Marker (hsp-4 expression) | Basal Level | Significantly Upregulated | Increased expression of hsp-4 | [1] |
Caption: Summary of quantitative data from enpl-1(ok1964) mutant analysis, which can be used as expected outcomes for enpl-1(RNAi) experiments.
Experimental Protocols
Protocol 1: RNAi by Feeding for enpl-1 Knockdown
This protocol describes the most common method for inducing RNAi in C. elegans, which involves feeding the worms E. coli engineered to express double-stranded RNA (dsRNA) homologous to the enpl-1 gene.
Materials:
-
E. coli strain HT115(DE3)
-
L4440 feeding vector (or similar) with a cloned enpl-1 cDNA fragment
-
L4440 empty vector (as a negative control)
-
Nematode Growth Medium (NGM) agar plates containing ampicillin (100 µg/mL) and IPTG (1 mM)
-
LB medium with ampicillin (100 µg/mL)
-
Synchronized population of C. elegans (L1 or L4 stage)
-
M9 buffer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate 5 mL of LB + ampicillin with a single colony of HT115 bacteria containing either the enpl-1 RNAi plasmid or the empty L4440 control vector.
-
Incubate overnight at 37°C with shaking.
-
-
Seeding RNAi Plates:
-
The following day, add IPTG to the bacterial cultures to a final concentration of 1 mM to induce dsRNA expression.
-
Incubate for another 1-2 hours at 37°C with shaking.
-
Seed NGM/amp/IPTG plates with 100-200 µL of the induced bacterial culture.
-
Allow the plates to dry at room temperature overnight, protected from light.
-
-
Worm Synchronization and Plating:
-
Prepare a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch in M9 buffer overnight.
-
Alternatively, select L4 stage worms from a well-fed plate.
-
Transfer the synchronized worms onto the seeded RNAi plates.
-
-
Incubation and Phenotypic Scoring:
-
Incubate the plates at a standard temperature for C. elegans growth (e.g., 20°C).
-
Observe the worms and their progeny over the next 1-4 days for the expected phenotypes (e.g., reduced body size, sterility, larval arrest).
-
Protocol 2: Quantification of enpl-1(RNAi) Phenotypes
A. Body Size Measurement:
-
After 72 hours of feeding on enpl-1 RNAi plates, wash the worms off the plates with M9 buffer.
-
Mount the worms on a 2% agarose pad on a microscope slide with a drop of sodium azide or levamisole to paralyze them.
-
Capture images of individual worms using a microscope equipped with a camera and DIC optics.
-
Measure the length of the worms from the tip of the head to the end of the tail using image analysis software (e.g., ImageJ).
-
Compare the average body length of enpl-1(RNAi) worms to control worms fed on empty vector bacteria.
B. Sterility Assessment:
-
Place individual L4 worms on separate enpl-1 RNAi and control plates.
-
Allow the worms to grow to adulthood and lay eggs for a 24-hour period.
-
Transfer the parent worm to a new plate and count the number of progeny on the original plate.
-
Calculate the average brood size for both enpl-1(RNAi) and control worms. A significant reduction in brood size indicates a sterility phenotype.
C. DAF-28 Secretion Assay:
-
Use a transgenic C. elegans strain that expresses DAF-28 tagged with a fluorescent protein (e.g., DAF-28::GFP). These strains allow for the visualization of DAF-28 secretion into the coelomocytes (scavenger cells).
-
Perform enpl-1 RNAi by feeding as described in Protocol 1 using this transgenic strain.
-
After 48-72 hours, mount the worms on an agarose pad and observe the localization of the DAF-28::GFP signal using a fluorescence microscope.
-
In control worms, GFP signal should be visible in the coelomocytes. In enpl-1(RNAi) worms, a significant reduction or absence of GFP signal in the coelomocytes indicates a defect in DAF-28 secretion.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The ENPL-1 signaling pathway in DAF-28/insulin maturation and secretion.
Caption: Experimental workflow for studying enpl-1 function using RNAi by feeding.
Conclusion
References
- 1. ENPL-1, the Caenorhabditis elegans homolog of GRP94, promotes insulin secretion via regulation of proinsulin processing and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proinsulin-dependent interaction between ENPL-1 and ASNA-1 in neurons is required to maintain insulin secretion in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Generating and Analyzing Arabidopsis xipotl1 Mutant Lines
Introduction
Arabidopsis thaliana is a premier model organism for plant biology research. The XIPOTL1 (XPL1) gene (At3g18000) in Arabidopsis is a key genetic determinant of root system architecture and cell integrity. It encodes a phosphoethanolamine N-methyltransferase (PEAMT), an enzyme that catalyzes the rate-limiting step in the biosynthesis of phosphocholine (PCho).[1][2] PCho is an essential precursor for phosphatidylcholine (PtdCho), the most abundant phospholipid in plant cell membranes, playing critical roles in membrane structure and cellular signaling.[1][2]
Loss-of-function mutations in XIPOTL1 lead to significant alterations in root development, including a short primary root, an increased number of lateral roots, and aberrant root hair morphology.[1][3] Furthermore, these mutants exhibit cell death in root epidermal cells, highlighting the critical role of phospholipid metabolism in maintaining cell integrity.[1][4] The study of xipotl1 mutant lines provides valuable insights into the signaling pathways that govern root development and the importance of PtdCho homeostasis.
These application notes provide detailed protocols for generating and analyzing xipotl1 mutant lines, catering to researchers in plant biology, cell biology, and drug development.
Data Presentation: Phenotypic and Biochemical Characterization of xipotl1 Mutants
The following tables summarize quantitative data comparing wild-type (WT) Arabidopsis with xipotl1 mutant lines, based on published findings.
Table 1: Root System Architecture in Wild-Type vs. xipotl1 Seedlings
| Phenotype | Wild-Type (Col-0) | xipotl1 Mutant | Percentage Change | Reference |
| Primary Root Length | ~ 4.5 cm | ~ 2.0 cm | ~ 55% decrease | [1] |
| Root Cell Elongation | Normal | 50% reduction | 50% decrease | [1] |
| Lateral Root Number | Lower Density | Higher Density | Increased | [1] |
| Root Hair Formation | Normal | Reduced Number | Decreased | [3] |
Table 2: Phosphatidylcholine (PtdCho) Content in Wild-Type vs. xipotl1 Tissues
| Tissue | Wild-Type (Col-0) | xipotl1 Mutant | Percentage Change | Reference |
| Roots | Normal | ~ 23% decrease | ~ 23% decrease | [1] |
| Leaves | Normal | ~ 18% decrease | ~ 18% decrease | [1] |
Experimental Protocols
Protocol 1: Generation of xipotl1 Mutant Lines via T-DNA Insertion Screening
This protocol describes the identification of homozygous T-DNA insertional mutants for the XIPOTL1 gene from publicly available collections, such as the Salk Institute collection. The xipotl1 mutant described by Cruz-Ramírez et al. (2004) was identified through such a screening, and another allele, S_036291, was identified from the Salk collection.[1]
Methodology
-
Obtain T-DNA Insertion Lines: Order seeds for T-DNA lines with insertions in the XIPOTL1 (At3g18000) gene from a stock center (e.g., Arabidopsis Biological Resource Center - ABRC). A known line is SALK_036291.[3]
-
Surface Sterilization and Germination:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% ethanol and mix for 30 seconds.[5]
-
Remove ethanol and add 1 mL of 10% bleach. Mix for 1 minute.[5]
-
Wash seeds five times with sterile distilled water.[5]
-
Resuspend seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days in the dark.
-
Plate seeds on Murashige and Skoog (MS) medium supplemented with kanamycin for selection of the T-DNA.
-
-
Genomic DNA Extraction:
-
Collect leaf tissue from 10-14 day old seedlings.
-
Extract genomic DNA using a standard plant DNA extraction protocol (e.g., CTAB method or a commercial kit).
-
-
PCR-Based Genotyping:
-
Design three primers:
-
LP (Left Primer): Binds to the genomic sequence upstream of the T-DNA insertion site.
-
RP (Right Primer): Binds to the genomic sequence downstream of the T-DNA insertion site.
-
BP (Border Primer): Binds to the left border of the T-DNA insertion cassette.
-
-
Perform two PCR reactions for each plant:
-
Reaction A (LP + RP): Amplifies the wild-type allele. A band indicates the presence of the WT allele.
-
Reaction B (BP + RP): Amplifies the T-DNA insertion allele. A band indicates the presence of the T-DNA.
-
-
Analyze PCR products on a 1% agarose gel.
-
Wild-Type (WT): Band in Reaction A only.
-
Heterozygous (Het): Bands in both Reaction A and B.
-
Homozygous (Hom): Band in Reaction B only.
-
-
-
Seed Propagation: Allow homozygous mutant plants to self-pollinate and collect the seeds for subsequent experiments.
Protocol 2: Generation of xipotl1 Mutants via CRISPR/Cas9
This protocol provides a targeted method to create new alleles of xipotl1 or knockout the gene entirely using the CRISPR/Cas9 system.
Methodology
-
Guide RNA (gRNA) Design:
-
Obtain the XIPOTL1 (At3g18000) coding sequence from a database (e.g., TAIR).
-
Use online tools (e.g., CRISPOR, CHOPCHOP) to design two or more gRNAs targeting the 5' exons of the gene to ensure a complete knockout.[6] Select gRNAs with high on-target and low off-target scores.
-
-
Vector Construction:
-
Synthesize the designed gRNA sequences.
-
Clone the gRNAs into a plant-compatible CRISPR/Cas9 binary vector (e.g., pHEE401E). These vectors typically contain the Cas9 nuclease driven by a strong constitutive promoter (e.g., 35S) and the gRNA(s) driven by a U6 promoter.
-
-
Agrobacterium-mediated Transformation:
-
Introduce the final CRISPR construct into Agrobacterium tumefaciens (e.g., strain GV3101) via electroporation.
-
Transform wild-type Arabidopsis plants using the floral dip method.[7]
-
-
Selection of T1 Transformants:
-
Collect seeds (T1 generation) from the dipped plants.
-
Select transformed seedlings on MS medium containing an appropriate selective agent (e.g., Hygromycin or Basta, depending on the vector).
-
-
Screening for Mutations:
-
Extract genomic DNA from T1 transformants.
-
PCR amplify the target region of XIPOTL1 that was targeted by the gRNAs.
-
Sequence the PCR products (Sanger sequencing) to identify insertions, deletions (indels), or other mutations.[6]
-
-
Generation of Stable, Cas9-Free Mutants:
-
Grow T1 plants with confirmed mutations to the T2 generation.
-
Screen the T2 progeny to identify plants that are homozygous for the desired xipotl1 mutation and have segregated away the Cas9 transgene (i.e., are sensitive to the selection agent).
-
Protocol 3: Analysis of Root System Architecture
This protocol details the methods for quantifying the characteristic root phenotypes of xipotl1 mutants.
Methodology
-
Seedling Growth:
-
Sterilize and stratify wild-type and homozygous xipotl1 mutant seeds as described in Protocol 1.
-
Plate seeds on square petri dishes containing 0.5X MS medium with 1% sucrose and 0.8% agar.
-
Place the plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.
-
-
Primary Root Length Measurement:
-
After 7-10 days of growth, scan the plates using a flatbed scanner.
-
Measure the length of the primary root from the root-shoot junction to the root tip using software such as ImageJ.[8]
-
-
Lateral Root Quantification:
-
Count the number of emerged lateral roots along the primary root for each seedling.
-
Calculate lateral root density (number of lateral roots per cm of primary root).
-
-
Root Hair Analysis:
-
Carefully remove seedlings from the agar plate.
-
Mount the primary root in a drop of water on a microscope slide.
-
Observe the root hair zone (typically just above the elongation zone) using a light microscope.
-
Capture images and analyze root hair length and density in a defined region of the root.[9]
-
Protocol 4: Histochemical GUS Staining for Promoter Activity
This protocol is for analyzing the expression pattern of XIPOTL1 by fusing its promoter to the β-glucuronidase (GUS) reporter gene.
Methodology
-
Construct Generation:
-
Amplify the promoter region of XIPOTL1 (~1.5-2.0 kb upstream of the start codon) from wild-type genomic DNA.
-
Clone the promoter fragment into a GUS reporter vector (e.g., pBGWFS7).
-
Transform wild-type plants with the pXIPOTL1::GUS construct as described in Protocol 2.
-
-
GUS Staining:
-
Harvest whole seedlings or specific tissues from T2 or T3 generation transgenic plants.
-
Incubate the tissue in a GUS staining solution.[10][11]
-
Staining Solution Recipe (1 mL):
-
100 µL 1M NaPO4, pH 7.0
-
20 µL 0.5M EDTA
-
10 µL 10% Triton X-100
-
20 µL 50mM K3[Fe(CN)6] (Potassium Ferricyanide)
-
20 µL 0.1M X-Gluc (dissolved in N,N-dimethylformamide)
-
830 µL sterile water
-
-
-
Place samples in a vacuum chamber for 10-15 minutes to aid solution infiltration.[10]
-
Incubate at 37°C in the dark for 2-24 hours, or until blue color develops.
-
-
Chlorophyll Removal and Imaging:
-
Remove the staining solution and wash the tissue with water.
-
Destain the tissue by incubating in 70-80% ethanol at room temperature, changing the ethanol solution several times until chlorophyll is completely removed.[10]
-
Visualize and photograph the blue staining pattern using a dissecting or light microscope.
-
Signaling Pathway and Logic Diagrams
The following diagrams illustrate the biochemical pathway affected by the xipotl1 mutation and the overall logic of the phenotypic analysis.
References
- 1. The xipotl Mutant of Arabidopsis Reveals a Critical Role for Phospholipid Metabolism in Root System Development and Epidermal Cell Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The xipotl mutant of Arabidopsis reveals a critical role for phospholipid metabolism in root system development and epidermal cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NAC32 alleviates magnesium toxicity-induced cell death through positive regulation of XIPOTL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 11. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying PXL1 Interacting Proteins using the Yeast Two-Hybrid Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them critical targets for both basic research and therapeutic development. The yeast two-hybrid (Y2H) system is a powerful and widely used genetic method for detecting binary protein interactions in vivo.[1][2] This application note provides a detailed protocol for utilizing the Y2H assay to identify novel interaction partners of PXL1, a paxillin-like protein in Saccharomyces cerevisiae.
PXL1 (systematic name: YKR090W) is a scaffolding protein implicated in the regulation of polarized cell growth.[1][3] It is known to play a role in modulating Rho GTPase-mediated signaling pathways, which are crucial for processes such as bud emergence and cell wall maintenance.[1][3] Identifying the interacting partners of PXL1 will provide deeper insights into its molecular function and its role in cellular signaling cascades, potentially revealing new targets for drug discovery.
Principle of the Yeast Two-Hybrid Assay
The Y2H assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][4] In this system, the protein of interest, PXL1 (the "bait"), is fused to the DBD of a transcription factor (e.g., GAL4). A library of potential interacting proteins (the "prey") is fused to the corresponding AD.[2][4]
If the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then drives the expression of one or more reporter genes (e.g., HIS3, ADE2, lacZ), allowing for the selection and identification of positive interactions.[1][2][4]
Experimental Workflow
The overall workflow for a yeast two-hybrid screen to identify PXL1 interacting proteins is depicted below.
Figure 1. A high-level overview of the yeast two-hybrid screening workflow.
Detailed Experimental Protocols
Bait Vector Construction (pGBKT7-PXL1)
-
Primer Design and PCR Amplification: Design primers to amplify the full-length open reading frame (ORF) of PXL1 from S. cerevisiae genomic DNA or a cDNA library. Incorporate restriction sites compatible with the multiple cloning site (MCS) of the bait vector (e.g., pGBKT7), such as NdeI and BamHI.
-
Restriction Digest: Digest both the purified PXL1 PCR product and the pGBKT7 vector with the selected restriction enzymes.
-
Ligation: Ligate the digested PXL1 insert into the linearized pGBKT7 vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into a suitable strain of E. coli (e.g., DH5α) for plasmid amplification.
-
Verification: Isolate plasmid DNA from transformed E. coli colonies and verify the correct insertion of PXL1 by restriction digest and Sanger sequencing.
Yeast Transformation and Screening
-
Yeast Strain: Use a suitable yeast reporter strain, such as AH109 or Y2HGold, which contains multiple reporter genes under the control of GAL4 upstream activating sequences.
-
Bait Auto-activation Test: Transform the pGBKT7-PXL1 bait plasmid into the yeast reporter strain. Plate the transformants on SD/-Trp and SD/-Trp/-His media. The bait should not activate the reporter genes on its own. Growth on SD/-Trp/-His indicates auto-activation, and the bait construct may need to be modified.
-
Library Transformation: Perform a large-scale co-transformation of the pGBKT7-PXL1 bait plasmid and a prey library (e.g., a S. cerevisiae genomic or cDNA library in a vector like pGADT7) into the yeast reporter strain using the lithium acetate method.
-
Initial Selection: Plate the transformed yeast on medium-stringency selective medium (e.g., SD/-Leu/-Trp/-His). The absence of leucine and tryptophan selects for yeast that have taken up both the bait and prey plasmids, while the absence of histidine selects for colonies where a protein-protein interaction has occurred.
-
High-Stringency Selection: Re-streak colonies that grow on the medium-stringency medium onto high-stringency medium (e.g., SD/-Leu/-Trp/-His/-Ade). This second round of selection reduces the number of false positives.
Identification and Validation of Interactors
-
β-Galactosidase Assay: Perform a qualitative (colony lift) or quantitative (liquid culture) β-galactosidase assay on colonies that grow on the high-stringency medium to further confirm the activation of a second reporter gene (lacZ).
-
Plasmid Rescue and Sequencing: Isolate the prey plasmids from positive yeast colonies. Transform these plasmids into E. coli to amplify the plasmid DNA. Sequence the prey plasmid inserts to identify the putative interacting proteins.
-
Bioinformatic Analysis: Use BLAST to compare the sequenced prey DNA against a protein database to identify the interacting proteins.
-
Validation of Interactions: It is crucial to validate putative interactions using independent methods to minimize false positives inherent in the Y2H system.[5] Recommended validation methods include:
-
Co-immunoprecipitation (Co-IP) from yeast or other cell lysates.
-
In vitro pull-down assays using purified recombinant proteins.
-
Split-ubiquitin yeast two-hybrid system, especially for membrane-associated proteins.
-
Data Presentation
Quantitative data from a Y2H screen can be presented in various ways. For a quantitative β-galactosidase assay, the results can be summarized in a table to compare the strength of different interactions.
Table 1: Quantitative Analysis of PXL1 Interactions using β-Galactosidase Assay
| Bait | Prey | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| pGBKT7-PXL1 | pGADT7-Protein A | 125.6 ± 8.2 | Strong |
| pGBKT7-PXL1 | pGADT7-Protein B | 45.3 ± 4.7 | Moderate |
| pGBKT7-PXL1 | pGADT7-Protein C | 8.9 ± 1.5 | Weak |
| pGBKT7-PXL1 | pGADT7 (empty) | 0.8 ± 0.2 | Negative Control |
| pGBKT7-53 | pGADT7-T | 150.2 ± 10.5 | Positive Control |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific interacting proteins.
PXL1 in the Rho GTPase Signaling Pathway
PXL1 is thought to modulate the Rho1p GTPase signaling pathway in S. cerevisiae. This pathway is a key regulator of cell polarity and cell wall integrity. The diagram below illustrates the putative position of PXL1 within this signaling cascade.
Figure 2. A simplified model of the Rho1 GTPase signaling pathway in yeast.
Conclusion
The yeast two-hybrid assay is a robust method for identifying novel protein-protein interactions. By following the protocols outlined in this application note, researchers can successfully identify and validate interaction partners of PXL1. This will not only enhance our understanding of the molecular mechanisms governing polarized cell growth in yeast but may also provide a foundation for the development of novel therapeutics targeting analogous pathways in other organisms.
References
- 1. The PXL1 Gene of Saccharomyces cerevisiae Encodes a Paxillin-like Protein Functioning in Polarized Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pxl1p, a Paxillin-like Protein in Saccharomyces cerevisiae, May Coordinate Cdc42p and Rho1p Functions during Polarized Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of zfpl1 in Xenopus Embryos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of Zinc finger protein-like 1 (zfpl1) in Xenopus laevis embryos. This document includes a summary of zfpl1 function, a comprehensive experimental protocol, and diagrams to illustrate the workflow and the potential involvement of zfpl1 in cellular signaling pathways.
Introduction to zfpl1
Zinc finger protein-like 1 (zfpl1) is an integral membrane protein located in the cis-Golgi apparatus. It plays a crucial role in maintaining the structural integrity of the Golgi and is essential for the efficient transport of proteins from the endoplasmic reticulum (ER) to the Golgi.[1] Zfpl1 interacts directly with the cis-Golgi matrix protein GM130, and this interaction is vital for its function. Depletion of zfpl1 leads to the mislocalization of GM130, impaired cis-Golgi assembly, and a slowdown in cargo trafficking through the secretory pathway. Given the importance of the secretory pathway in processing and transporting signaling molecules, zfpl1 is likely to play a significant role in various developmental processes.
Quantitative Data Summary
Specific quantitative data for zfpl1 protein expression levels in Xenopus embryos is not extensively documented in publicly available literature. However, qualitative data from Xenbase indicates the expression of zfpl1 mRNA in Xenopus tropicalis at different developmental stages.
| Developmental Stage | Species | Expression Level | Assay Type |
| NF stage 28 to 30 | Xenopus tropicalis | Detected | cDNA Library |
| NF stage 35 to 40 | Xenopus tropicalis | Detected | cDNA Library |
Note: This table reflects the availability of mRNA expression data. Protein expression levels may vary and would need to be determined experimentally, for example, by quantitative immunofluorescence or Western blotting.
Experimental Protocols
This protocol is adapted from established whole-mount immunofluorescence procedures for Xenopus embryos.
Materials
-
Xenopus laevis embryos at desired developmental stages
-
10X Marc's Modified Ringer's (MMR) solution
-
4% Paraformaldehyde (PFA) in 1X Phosphate Buffered Saline (PBS)
-
Dent's Fixative (80% Methanol, 20% DMSO)
-
Methanol series (100%, 75%, 50%, 25% in PBS with 0.1% Tween-20 - PBST)
-
Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Blocking Solution (e.g., 10% goat serum and 3% Bovine Serum Albumin in PBST)
-
Primary antibody: Rabbit anti-zfpl1 polyclonal antibody
-
Secondary antibody: Fluorescently-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glycerol or other mounting medium
Protocol for Whole-Mount Immunofluorescence Staining of zfpl1
-
Embryo Collection and Fixation:
-
Collect Xenopus embryos at the desired developmental stages in 0.1X MMR.
-
De-jelly the embryos using a 2% cysteine solution (pH 7.8-8.0).
-
Wash the embryos thoroughly with 0.1X MMR.
-
Fix the embryos in either 4% PFA in PBS for 2 hours at room temperature or in Dent's Fixative overnight at 4°C. The choice of fixative may need to be optimized depending on the antibody performance.
-
-
Rehydration and Permeabilization:
-
If using Dent's fixative, rehydrate the embryos through a graded methanol series (100%, 75%, 50%, 25% methanol in PBST), with 10-minute incubations at each step.
-
If using PFA fixative, wash the embryos three times in PBST for 10 minutes each.
-
To enhance antibody penetration, embryos can be treated with proteinase K (10 µg/mL in PBST) for a duration dependent on the embryonic stage (e.g., 5-15 minutes for neurula to tailbud stages). This step should be carefully optimized to avoid tissue damage.
-
Stop the proteinase K treatment by washing twice with PBST.
-
-
Blocking:
-
Incubate the embryos in Blocking Solution for at least 2 hours at room temperature or overnight at 4°C on a gentle rocker. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-zfpl1 antibody in the Blocking Solution. The optimal dilution needs to be determined empirically, but a starting point of 1:100 to 1:500 is recommended.
-
Incubate the embryos in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the embryos extensively with PBST. Perform at least five washes of 1 hour each at room temperature to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Solution according to the manufacturer's instructions.
-
Incubate the embryos in the secondary antibody solution for 2 hours at room temperature or overnight at 4°C in the dark to protect the fluorophore.
-
-
Final Washes and Nuclear Staining:
-
Wash the embryos five times for 1 hour each with PBST in the dark.
-
For nuclear counterstaining, incubate the embryos in DAPI solution (1 µg/mL in PBST) for 15-30 minutes.
-
Wash the embryos three times for 10 minutes each in PBST.
-
-
Mounting and Imaging:
-
Clear the embryos in a glycerol series (30%, 50%, 70% in PBS) for 15 minutes each.
-
Mount the embryos in a final solution of 80-100% glycerol on a slide with a coverslip.
-
Image the stained embryos using a confocal or fluorescence microscope.
-
Visualizations
Experimental Workflow
Putative Role of zfpl1 in Secretory Pathway and Signaling
Zfpl1's established role is in maintaining the structure and function of the Golgi apparatus, a central hub for the processing and sorting of secreted and membrane-bound proteins. Major developmental signaling pathways, such as Wnt and TGF-beta, rely on the proper functioning of the secretory pathway for the synthesis, modification, and transport of their ligands and receptors. Therefore, zfpl1 is putatively involved in these pathways by ensuring the fidelity of the cellular machinery they depend on.
References
Application Note: Mass Spectrometry Analysis of Protein xP1 and its Post-Translational Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction with other molecules.[1][2] The dynamic nature of PTMs allows cells to rapidly respond to external stimuli.[3][4] Mass spectrometry (MS)-based proteomics has become an indispensable tool for the comprehensive identification and quantification of PTMs due to its high sensitivity, specificity, and throughput.[1][5][6] This application note provides a detailed overview and protocols for the analysis of PTMs on a hypothetical protein, xP1, using mass spectrometry. The described workflows can be adapted for the analysis of any protein of interest.
Common PTMs that play significant roles in cellular processes include phosphorylation, ubiquitination, acetylation, and methylation.[1][2] Mass spectrometry allows for the precise mapping of these modification sites and the quantification of their abundance changes across different cellular states.[7]
General Workflow for PTM Analysis
The analysis of protein PTMs by mass spectrometry typically involves several key steps, including protein extraction, digestion, enrichment of modified peptides, and finally, LC-MS/MS analysis.[5][8] Quantitative analysis can be achieved through various labeling and label-free techniques.[9]
Data Presentation
The following tables summarize hypothetical quantitative data for PTMs identified on protein xP1 in response to a specific treatment. The data is presented as fold changes in PTM abundance in treated versus untreated cells.
Table 1: Phosphorylation Sites on xP1
| Phosphorylation Site | Fold Change (Treated/Untreated) | p-value |
| Serine 85 | 3.2 | 0.001 |
| Threonine 123 | 1.5 | 0.045 |
| Tyrosine 210 | -2.8 | 0.005 |
Table 2: Ubiquitination Sites on xP1
| Ubiquitination Site (K-ε-GG) | Fold Change (Treated/Untreated) | p-value |
| Lysine 48 | 5.1 | < 0.001 |
| Lysine 112 | 2.3 | 0.012 |
| Lysine 150 | -1.8 | 0.031 |
Table 3: Acetylation Sites on xP1
| Acetylation Site | Fold Change (Treated/Untreated) | p-value |
| Lysine 33 | 1.2 | 0.05 |
| Lysine 78 | 4.5 | < 0.001 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to use high-purity reagents and take precautions to avoid contamination, such as keratin, from hair and skin.[10]
Protocol 1: In-Gel Digestion of xP1
This protocol is adapted for proteins separated by SDS-PAGE.[10][11][12]
Materials:
-
Excised gel band containing xP1
-
25 mM Ammonium Bicarbonate (ABC)
-
Acetonitrile (ACN)
-
10 mM Dithiothreitol (DTT) in 25 mM ABC
-
55 mM Iodoacetamide (IAA) in 25 mM ABC
-
Sequencing-grade modified trypsin
-
0.1% Formic Acid (FA) in water
-
C18 ZipTips for peptide cleanup
Procedure:
-
Excise and Dice: Carefully excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.[11] Dice the gel band into small pieces (approximately 1x1 mm).[12]
-
Destaining and Dehydration: Transfer the gel pieces to a microcentrifuge tube. Wash the gel pieces with 25 mM ABC, followed by dehydration with ACN. Repeat this cycle until the gel pieces are destained.
-
Reduction: Add 10 mM DTT solution to cover the gel pieces and incubate at 56-60°C for 1 hour.[12]
-
Alkylation: Remove the DTT solution and add 55 mM IAA solution to cover the gel pieces. Incubate in the dark at room temperature for 45 minutes.[12]
-
Digestion: Wash the gel pieces with 25 mM ABC and dehydrate with ACN. Dry the gel pieces completely in a SpeedVac. Rehydrate the gel pieces with a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL) in 25 mM ABC on ice for 30-45 minutes.[10] Add enough 25 mM ABC to cover the gel pieces and incubate overnight at 37°C.[10][12]
-
Peptide Extraction: Extract the peptides by adding 50% ACN/5% formic acid to the gel pieces and incubating for 20-30 minutes.[12] Collect the supernatant and repeat the extraction once.
-
Cleanup: Pool the extracts and desalt the peptides using C18 ZipTips according to the manufacturer's protocol.[12]
Protocol 2: PTM Enrichment - Phosphopeptide Enrichment
This protocol describes the enrichment of phosphopeptides using an immobilized metal affinity chromatography (IMAC) strategy.[13][14]
Materials:
-
Digested peptide mixture from Protocol 1
-
IMAC resin (e.g., Fe-NTA or Ti-IMAC)
-
Loading/Washing Buffer: 80% ACN, 0.1% Trifluoroacetic Acid (TFA)
-
Elution Buffer: 1% Ammonium Hydroxide or 500 mM dibasic sodium phosphate
Procedure:
-
Resin Equilibration: Equilibrate the IMAC resin with the loading/washing buffer.
-
Peptide Loading: Acidify the dried peptide sample with TFA and dissolve in the loading/washing buffer. Load the peptide solution onto the equilibrated IMAC resin and incubate to allow binding of phosphopeptides.
-
Washing: Wash the resin several times with the loading/washing buffer to remove non-phosphorylated peptides.
-
Elution: Elute the bound phosphopeptides from the resin using the elution buffer.
-
Desalting: Immediately acidify the eluate with formic acid and desalt using C18 ZipTips before LC-MS/MS analysis.
Protocol 3: Tandem Mass Tag (TMT) Labeling for Quantitative Proteomics
This protocol outlines the steps for TMT labeling of peptides for multiplexed quantitative analysis.[9][15][16]
Materials:
-
Desalted peptide samples from different conditions
-
TMTsixplex™ or TMT10plex™ Isobaric Label Reagent Set
-
Anhydrous Acetonitrile (ACN)
-
100 mM Triethylammonium Bicarbonate (TEAB)
-
5% Hydroxylamine
Procedure:
-
Peptide Quantification: Quantify the peptide concentration for each sample to ensure equal amounts are used for labeling.
-
Reagent Preparation: Bring the TMT reagents to room temperature. Add anhydrous ACN to each reagent vial, vortex, and spin down.[16]
-
Labeling Reaction: Resuspend each peptide sample in 100 mM TEAB. Add the corresponding TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[16]
-
Quenching: Add 5% hydroxylamine to each sample and incubate for 15 minutes to quench the labeling reaction.[16]
-
Sample Pooling and Cleanup: Combine all labeled samples into a single tube. Desalt the pooled sample using C18 solid-phase extraction. The sample is now ready for fractionation or direct LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Peptide Separation: Load the prepared peptide sample onto a reverse-phase HPLC column. Separate the peptides using a gradient of increasing organic solvent (typically ACN with 0.1% formic acid).
-
Mass Spectrometry: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed in the mass spectrometer.
-
Data Acquisition: The mass spectrometer is typically operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[3][4][14] In DDA, the most intense precursor ions are selected for fragmentation (MS/MS) to determine their amino acid sequence and PTM localization.[17]
Protocol 5: Data Analysis
Software:
-
Proteome Discoverer™, MaxQuant, Spectronaut™, or similar software for PTM identification and quantification.
Procedure:
-
Database Searching: The raw MS/MS data is searched against a protein database to identify peptides and proteins.[5] The search parameters should include the specific PTMs of interest as variable modifications.
-
PTM Localization: The software will assign a localization probability score for each identified PTM site.
-
Quantification: For TMT-labeled samples, the relative abundance of each peptide across the different conditions is determined from the reporter ion intensities in the MS/MS spectra.[18] For label-free methods like DIA, quantification is based on the precursor ion signal intensities.[3][4]
-
Statistical Analysis: Perform statistical tests to identify significant changes in PTM abundance between different experimental conditions.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving xP1.
Caption: Experimental workflow for PTM analysis of xP1.
Caption: Hypothetical signaling pathway involving xP1 PTMs.
References
- 1. From Qualitative to Quantitative: The Comprehensive Capabilities of Mass Spectrometry in PTM Research | MtoZ Biolabs [mtoz-biolabs.com]
- 2. the-scope-functions-and-dynamics-of-posttranslational-protein-modifications - Ask this paper | Bohrium [bohrium.com]
- 3. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Protein Post-Translational Modification Analysis Strategies - Creative Proteomics [creative-proteomics.com]
- 7. Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. aragen.com [aragen.com]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 12. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
PLX-1 Antibody Specificity in C. elegans: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with PLX-1 antibody specificity in Caenorhabditis elegans experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question: I am not getting any signal in my Western blot for PLX-1. What could be the problem?
Answer: Several factors could lead to a lack of signal in your Western blot. Consider the following troubleshooting steps:
-
Antibody Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration.
-
Protein Extraction: Ensure your protein extraction protocol is efficient for transmembrane proteins like PLX-1. Consider using stronger detergents or sonication.
-
Protein Abundance: PLX-1 may be expressed at low levels in the developmental stage or tissue you are examining. Use a positive control, such as a lysate from a strain overexpressing PLX-1, if available.
-
Transfer Issues: Verify that the protein has been successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
-
Secondary Antibody: Ensure your secondary antibody is compatible with your primary antibody and is used at the correct dilution.
Question: I am seeing multiple bands in my Western blot. How can I determine which one is PLX-1?
Answer: The presence of multiple bands can indicate non-specific antibody binding or protein degradation. Here’s how to troubleshoot this issue:
-
Use a Positive Control: A lysate from a known PLX-1 expressing source (e.g., a transgenic strain) will confirm the correct band size.
-
Use a Negative Control: A lysate from a plx-1 null mutant strain should not show the specific PLX-1 band. The C. elegans genome contains two plexin genes, plx-1 and plx-2.[1][2] Ensure your antibody is not cross-reacting with PLX-2.
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk, bovine serum albumin) to reduce non-specific binding.
-
Antibody Dilution: A higher primary antibody concentration can sometimes lead to non-specific binding. Try increasing the dilution.
-
Sample Preparation: Add protease inhibitors to your lysis buffer to prevent protein degradation.
Question: My immunofluorescence staining for PLX-1 shows diffuse cytoplasmic signal instead of the expected epidermal localization. What is wrong?
Answer: Achieving specific localization in immunofluorescence can be challenging. Here are some potential solutions:
-
Fixation Method: The fixation method can significantly impact antibody binding and protein localization. Try different fixation methods, such as methanol/acetone or paraformaldehyde-based fixatives.
-
Permeabilization: Inadequate permeabilization of the worm cuticle and cell membranes can prevent the antibody from reaching its target. Optimize the permeabilization step with detergents like Triton X-100.
-
Antibody Specificity: The antibody may be binding non-specifically. Perform the staining in a plx-1 null mutant to confirm the specificity of the signal.
-
Expression Pattern: PLX-1 is expressed in epidermal precursor cells during dynamic morphological changes.[1] Ensure you are examining the correct developmental stage where PLX-1 is expressed.
Frequently Asked Questions (FAQs)
Q1: What is the function of PLX-1 in C. elegans?
A1: PLX-1 is a plexin family transmembrane protein that acts as a receptor for transmembrane semaphorins.[1][3] It plays a crucial role in epidermal morphogenesis by regulating the arrangement of epidermal precursor cells.[1] Specifically, PLX-1 interacts with the transmembrane semaphorins Ce-Sema-1a and Ce-Sema-1b.[1] This signaling pathway is distinct from the one involving the secreted semaphorin Ce-Sema-2a, which interacts with a different plexin, PLX-2.[1][2][4]
Q2: In which tissues is PLX-1 expressed?
A2: A plx-1::gfp transgene has shown expression in epidermal precursor cells as they undergo dynamic morphological changes.[1] This indicates a primary role in the epidermis during development.
Q3: Are there commercially available antibodies for PLX-1 that have been validated in C. elegans?
A3: The availability of well-validated commercial antibodies for many C. elegans proteins can be limited. It is crucial to independently validate any commercial antibody for your specific application. A toolkit of monoclonal antibodies has been generated for various C. elegans proteins, which serves as a valuable resource, though a specific PLX-1 antibody was not mentioned in the provided search results.[5][6][7]
Q4: How can I validate a new PLX-1 antibody?
A4: Proper antibody validation is critical for reliable results. The recommended workflow includes:
-
Western Blotting: Use wild-type and plx-1 null mutant worm lysates to confirm the antibody detects a band of the correct size that is absent in the mutant.
-
Immunofluorescence: Stain both wild-type and plx-1 null mutant worms to ensure the observed staining pattern is specific to PLX-1 expression.
-
Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide to block specific binding. This should result in a loss of signal in your application.
Data Presentation
Table 1: Expected Results for PLX-1 Antibody Validation Experiments
| Experimental Approach | Expected Result in Wild-Type (N2) | Expected Result in plx-1 Null Mutant | Interpretation |
| Western Blot | A single band at the predicted molecular weight of PLX-1. | Absence of the specific band seen in wild-type. | Confirms antibody specificity for PLX-1. |
| Immunofluorescence | Staining in the epidermis, particularly in precursor cells during morphogenesis.[1] | No specific staining pattern observed. | Confirms antibody recognizes the native protein in its cellular context. |
| Peptide Competition | Loss of the specific band (Western blot) or staining pattern (Immunofluorescence). | Not applicable. | Demonstrates that the antibody binding is specific to the target epitope. |
Experimental Protocols
Detailed Methodology for Western Blotting
-
Protein Extraction:
-
Collect a pellet of mixed-stage or synchronized C. elegans.
-
Wash the worms twice with M9 buffer.
-
Resuspend the worm pellet in 2X Laemmli sample buffer with protease inhibitors.
-
Lyse the worms by boiling for 10-15 minutes, followed by brief sonication.
-
Centrifuge at maximum speed for 10 minutes to pellet debris.
-
Collect the supernatant containing the protein lysate.
-
-
SDS-PAGE and Transfer:
-
Run the protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the primary anti-PLX-1 antibody (at the optimized dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The Plexin PLX-2 and the Ephrin EFN-4 Have Distinct Roles in MAB-20/Semaphorin 2A Signaling in Caenorhabditis elegans Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans PlexinA, PLX-1, interacts with transmembrane semaphorins and regulates epidermal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PLEXIN PLX-2 and the ephrin EFN-4 have distinct roles in MAB-20/Semaphorin 2A signaling in Caenorhabditis elegans morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Monoclonal Antibody Toolkit for C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Monoclonal Antibody Toolkit for C. elegans | PLOS One [journals.plos.org]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Overcoming growth defects in Arabidopsis xpl1 mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Arabidopsis xpl1 mutants. The information is tailored for researchers, scientists, and drug development professionals to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the function of the XPL1 gene in Arabidopsis?
A1: The XPL1 gene, also known as XIPOTL1, encodes a phosphoethanolamine N-methyltransferase (PEAMT). This enzyme plays a crucial role in the biosynthesis of phosphocholine (PCho), which is an essential precursor for phosphatidylcholine (PtdCho), a major component of plant cell membranes.[1][2][3]
Q2: What are the typical growth defects observed in xpl1 mutants?
A2: At the seedling stage, xpl1 mutants exhibit a distinct phenotype primarily affecting the root system. This includes a significantly shorter primary root, an increased number of lateral roots, and abnormal morphology of root epidermal cells.[1][4] In severe cases, cell death can be observed in the root epidermis.[1][3]
Q3: Why are the growth defects in xpl1 mutants primarily observed in the roots?
A3: The predominant root phenotype is due to the specific expression pattern of the XPL1 gene. In seedlings, XPL1 is preferentially expressed in the meristematic zone and epidermal cells of the roots.[4] This localized expression means that other homologous genes cannot compensate for its loss in these tissues, leading to a localized deficiency in phosphocholine biosynthesis.[4]
Q4: Can the growth defects of xpl1 mutants be reversed?
A4: Yes, the root growth defects and epidermal cell death of xpl1 mutants can be rescued by the exogenous application of specific metabolites. Supplementing the growth media with phosphocholine (PCho) or choline can restore normal primary root growth and prevent cell death.[4][5] Additionally, treatment with phosphatidic acid has been shown to reverse epidermal cell death.[1][3]
Troubleshooting Guide
Issue: My xpl1 mutant seedlings have very short primary roots and are not growing well.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Disruption of the phosphocholine biosynthesis pathway. | Supplement the growth medium with phosphocholine (PCho). | The primary root length of the xpl1 mutant should be restored to a length comparable to wild-type seedlings. |
| Deficiency in a related metabolite. | Supplement the growth medium with choline. | Choline can also rescue the root phenotype as it can be converted to phosphocholine. |
| Cell death in root epidermal tissue. | Supplement the growth medium with phosphatidic acid. | This can specifically reverse the cell death phenotype in the root epidermis.[1][3] |
Quantitative Data Summary
The following table summarizes the effect of chemical supplementation on the primary root growth of xpl1 mutant seedlings.
| Genotype | Growth Condition | Primary Root Length (relative to Wild-Type) | Reference |
| Wild-Type | Standard MS Medium | 100% | [4] |
| xpl1 | Standard MS Medium | ~25-30% | [2][4] |
| xpl1 | MS Medium + 100 µM Phosphocholine | ~100% | [4] |
Experimental Protocols
Protocol 1: Chemical Rescue of xpl1 Mutant Phenotype
This protocol details the procedure for rescuing the root growth defects of xpl1 mutants by supplementing the growth medium.
Materials:
-
Arabidopsis xpl1 and wild-type (e.g., Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Phosphocholine (PCho) stock solution (100 mM)
-
Sterile petri dishes
-
Sterile water
-
Micropipettes and sterile tips
Procedure:
-
Prepare Growth Media:
-
Prepare standard MS agar medium (e.g., 0.5X MS, 1% sucrose, 0.8% agar, pH 5.7).
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
For the rescue plates, add sterile-filtered phosphocholine to a final concentration of 100 µM.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize xpl1 and wild-type seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with Tween-20 for 5-10 minutes, and then rinse 3-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Pipette the seeds onto the surface of the standard MS plates and the MS plates supplemented with phosphocholine.
-
-
Growth and Observation:
-
Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Observe the seedlings daily. After 7-10 days, measure the primary root length of at least 20 seedlings per genotype and condition.
-
-
Data Analysis:
-
Calculate the average primary root length for each genotype under each condition.
-
Compare the root length of xpl1 seedlings on standard MS medium to those on phosphocholine-supplemented medium and to wild-type seedlings.
-
Visualizations
Signaling Pathway Diagram
Caption: The XPL1-mediated phosphocholine biosynthesis pathway.
Experimental Workflow Diagram
Caption: Workflow for the chemical rescue of the xpl1 mutant.
References
- 1. The xipotl mutant of Arabidopsis reveals a critical role for phospholipid metabolism in root system development and epidermal cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The xipotl Mutant of Arabidopsis Reveals a Critical Role for Phospholipid Metabolism in Root System Development and Epidermal Cell Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GFP-PXL1 Fusion Protein Expression in Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing GFP-PXL1 fusion proteins in yeast.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and analysis of GFP-PXL1 in yeast, presented in a question-and-answer format.
Issue 1: Low or No GFP Signal
Question: I have successfully transformed my yeast cells with the GFP-PXL1 construct, but I am observing a very weak or no GFP signal under the fluorescence microscope. What could be the problem?
Answer: Low or absent GFP signal is a frequent issue. Here are several potential causes and troubleshooting steps:
-
Suboptimal Promoter Activity: The promoter driving your GFP-PXL1 expression might be weak or not properly induced.
-
Solution: If using an inducible promoter (e.g., GAL1), ensure that the induction conditions are optimal. For the GAL1 promoter, a final galactose concentration of 0.1 g/L has been shown to yield high expression.[1] For constitutive promoters, consider switching to a stronger promoter like TEF or TDH3.
-
-
Codon Bias: The codon usage of your GFP and/or PXL1 sequence may not be optimized for Saccharomyces cerevisiae.
-
Incorrect Filter Sets: Ensure you are using the appropriate filter sets on your microscope for GFP excitation and emission.
-
Photobleaching: GFP is susceptible to photobleaching, especially with prolonged exposure to excitation light.
-
Solution: Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available.
-
-
Protein Degradation: The GFP-PXL1 fusion protein may be unstable and rapidly degraded by cellular proteases.
-
Solution: Perform a Western blot to check for the presence of the full-length fusion protein and any degradation products. The presence of free GFP can indicate cleavage of the fusion protein.[4] Consider adding protease inhibitors during protein extraction.
-
-
Poor Expression at Native Levels: If you are expressing GFP-PXL1 from its endogenous promoter, the native expression level might be too low for easy detection by fluorescence microscopy.
-
Solution: Consider using an overexpression system with a stronger promoter. Alternatively, techniques like immunofluorescence with an anti-GFP antibody can be used to enhance the signal.
-
Issue 2: Incorrect Subcellular Localization or Aggregation
Question: My GFP-PXL1 fusion protein is not localizing as expected, or it appears to be forming aggregates within the cell. What should I do?
Answer: Misfolded or aggregated proteins can lead to incorrect localization and cellular toxicity. Pxl1, a paxillin-like protein in yeast, is known to localize to the bud neck during cytokinesis and is involved in cell integrity signaling.
-
Position of the GFP Tag: The position of the GFP tag (N- or C-terminus) can interfere with the proper folding, function, and localization of the fusion protein.[5][6]
-
Solution: If you are observing mislocalization or aggregation, consider moving the GFP tag to the other terminus of Pxl1. A systematic assessment in yeast showed that about 10% of proteins are differentially localized depending on the tag position.[6]
-
-
Overexpression Artifacts: High levels of protein expression, especially with strong promoters, can overwhelm the cellular folding machinery and lead to aggregation.
-
Solution: Try using a weaker promoter or growing the cells at a lower temperature (e.g., 25°C instead of 30°C) to slow down protein synthesis and allow for proper folding.
-
-
Linker Sequence: The linker sequence between GFP and Pxl1 can affect the folding and function of both domains.
-
Solution: If no linker is present, consider adding a flexible linker (e.g., a short chain of glycine and serine residues) to provide spatial separation between GFP and Pxl1, which may improve folding.
-
Issue 3: High Background Fluorescence
Question: I am having trouble distinguishing the GFP-PXL1 signal from the background fluorescence of the yeast cells and the growth medium. How can I reduce the background?
Answer: High background fluorescence can obscure the true signal from your fusion protein.
-
Media Autofluorescence: Rich media like YPD have high levels of autofluorescence.
-
Solution: Switch to a synthetic defined (SD) medium, which has significantly lower autofluorescence. If you must grow your cells in rich media, switch them to SD medium for at least an hour before imaging.
-
-
Yeast Autofluorescence: Some yeast strains, particularly those with mutations in the adenine biosynthesis pathway (e.g., ade2 mutants), can accumulate a fluorescent intermediate in the vacuole.
-
Solution: Supplement your media with additional adenine. Ideally, use a strain without the ade mutation for fluorescence microscopy.
-
Frequently Asked Questions (FAQs)
Q1: Which GFP variant is best for use in yeast?
A1: While EGFP is a robust and commonly used variant, codon optimization for yeast is crucial for high expression.[2][3] Studies have shown that a yeast-codon-optimized monomeric mUkG1 can provide superior brightness.[3] For multicolor imaging, mTagBFP2 (blue) and TagRFP-T or mRuby2 (red) are recommended alongside a green fluorescent protein.
Q2: How does the choice of terminator affect GFP expression?
A2: The terminator sequence can significantly influence mRNA stability and protein yield. For example, using the TPS1 terminator has been shown to increase fluorescent protein expression by 50% compared to the commonly used CYC1 terminator.
Q3: Can I quantify the expression level of my GFP-PXL1 fusion protein?
A3: Yes, you can quantify GFP-PXL1 expression using several methods:
-
Western Blotting: This allows for the detection and quantification of the full-length fusion protein and any degradation products using an anti-GFP antibody.
-
Plate Reader-Based Fluorometry: You can measure the fluorescence of whole-cell suspensions in a microplate reader. This is a high-throughput method for comparing expression levels across different strains or conditions.
-
Flow Cytometry: This technique allows for the quantification of fluorescence on a single-cell level, providing information about the distribution of expression within a population.
Q4: What is the function of Pxl1 in yeast?
A4: Pxl1 is a paxillin-like protein in fission yeast (Schizosaccharomyces pombe) and budding yeast (Saccharomyces cerevisiae). It plays a crucial role in cytokinesis, localizing to the contractile actomyosin ring and the site of septation. Pxl1 is also involved in the cell integrity signaling pathway and is essential for maintaining cell wall integrity during cell division.
Data Presentation
Table 1: Comparison of Relative Fluorescence Intensity of Different GFP Variants in Yeast
| GFP Variant (Codon Optimized for Yeast) | Relative Mean Fluorescence Intensity (%) |
| mUkG1 | 100 |
| ZsGreen | 80 |
| EGFP | 75 |
| mWasabi | 60 |
| mNeonGreen | 55 |
Data synthesized from a study by Chalfie et al. and presented as a relative comparison.[3]
Table 2: Effect of Different Terminators on GFP Expression in Yeast
| Promoter | Terminator | Relative Fluorescence Intensity (%) |
| TDH3p | CYC1t | 100 |
| TDH3p | MFA2t | 125 |
| TDH3p | PGK1t | 140 |
| TDH3p | TPS1t | 150 |
Data adapted from Yamanishi et al., showing the relative protein output with different terminators compared to the CYC1t terminator.
Experimental Protocols
Protocol 1: High-Efficiency Yeast Transformation
This protocol is adapted from standard lithium acetate/single-stranded carrier DNA/PEG methods.
-
Preparation of Competent Cells:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water, and then with 1 mL of 100 mM lithium acetate (LiAc).
-
Resuspend the cells in 400 µL of 100 mM LiAc.
-
-
Transformation:
-
In a microcentrifuge tube, mix 50 µL of the competent cell suspension with 0.1-1 µg of your GFP-PXL1 plasmid DNA and 5 µL of 10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Add 300 µL of a sterile solution of 40% (w/v) PEG 3350 in 100 mM LiAc.
-
Vortex briefly and incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 µL of sterile water.
-
Plate the cell suspension onto appropriate selective media and incubate at 30°C for 2-3 days until transformants appear.
-
Protocol 2: Fluorescence Microscopy of GFP-PXL1 in Yeast
-
Sample Preparation:
-
Grow the yeast strain expressing GFP-PXL1 in appropriate selective SD medium to mid-log phase (OD600 of 0.5-0.8).
-
Place a drop of molten 1% agarose in SD medium onto a microscope slide and cover with a coverslip to create a thin agarose pad.
-
Once the agarose has solidified, remove the coverslip.
-
Place a small drop of the yeast culture onto the agarose pad and cover with a new coverslip.
-
-
Imaging:
-
Use a fluorescence microscope equipped with a high-numerical-aperture oil immersion objective (e.g., 100x).
-
Use a standard GFP filter set (excitation ~488 nm, emission ~510 nm).
-
Minimize exposure time and excitation light intensity to reduce photobleaching.
-
Capture both fluorescence and bright-field (or DIC) images to visualize the protein localization in the context of the cell morphology.
-
Protocol 3: Western Blot Analysis of GFP-PXL1 Expression
-
Protein Extraction:
-
Grow a 10 mL culture of the yeast strain to mid-log phase.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in 200 µL of lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Add an equal volume of acid-washed glass beads.
-
Lyse the cells by vigorous vortexing for 5-10 minutes at 4°C.
-
Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysate using a standard assay (e.g., Bradford).
-
Mix an appropriate amount of protein extract with SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GFP (e.g., rabbit anti-GFP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Experimental workflow for GFP-PXL1 expression and analysis in yeast.
Caption: Troubleshooting flowchart for low or no GFP signal.
Caption: Simplified signaling context of Pxl1 in yeast cytokinesis.
References
- 1. Expression of varied GFPs in Saccharomyces cerevisiae: codon optimization yields stronger than expected expression and fluorescence intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. temperature-influence-on-fluorescence-intensity-and-enzyme-activity-of-the-fusion-protein-of-gfp-and-hyperthermophilic-xylanase - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]
Technical Support Center: zfpl1 Morpholino Injection in Xenopus Oocytes
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing morpholino-mediated knockdown of zinc finger protein-like 1 (zfpl1) in Xenopus oocytes.
Frequently Asked Questions (FAQs)
General Morpholino Questions
-
Q1: How should I prepare and store my zfpl1 morpholino stock solution?
-
Dissolve the lyophilized morpholino in sterile, nuclease-free water to a stock concentration of 1 mM.[1] If solubility is an issue, you can warm the solution at 65°C for 5-10 minutes.[1] Store the stock solution at room temperature in a tightly sealed container to prevent evaporation. Avoid repeated freeze-thaw cycles, which can cause precipitation.[1]
-
-
Q2: What is the recommended injection concentration and volume for the zfpl1 morpholino?
-
The optimal concentration should be determined empirically through a dose-response experiment. A typical starting range for morpholinos in Xenopus laevis embryos is 20-80 ng per embryo, injected in a volume of 10 nL.[1] It is generally advised not to exceed 80 ng of total morpholino per embryo.[1] For oocytes, the injection volume can be up to 50 nL into the cytoplasm.
-
-
Q3: What control experiments are essential for validating my zfpl1 knockdown phenotype?
-
To ensure the observed phenotype is specific to zfpl1 knockdown, several controls are crucial:
-
Control Morpholino: Inject a standard negative control morpholino (e.g., one targeting a human beta-globin intron) at the same concentration as your zfpl1 morpholino.[2]
-
5-Mismatch Morpholino: Inject a version of your zfpl1 morpholino containing five mismatched bases. This control should have significantly reduced or no phenotypic effect.[2]
-
Second Non-overlapping Morpholino: Use a second, independent morpholino that targets a different sequence within the zfpl1 mRNA. Both morpholinos should produce the same phenotype.[2]
-
mRNA Rescue: Co-inject the zfpl1 morpholino with a synthetic zfpl1 mRNA that lacks the morpholino binding site. This should rescue the knockdown phenotype.
-
-
Troubleshooting Specific Issues
-
Q4: I am observing high mortality rates in my injected oocytes/embryos. What could be the cause?
-
High mortality can result from several factors:
-
Morpholino Toxicity: High concentrations of morpholinos can be toxic. Perform a dose-response curve to find the lowest effective concentration. Off-target effects of morpholinos can sometimes induce apoptosis.[3]
-
Injection Injury: Physical damage during injection can lead to lysis. Ensure your needle tip is appropriately sized and beveled, and inject smoothly into the animal hemisphere or equatorial region.
-
Oocyte Quality: Poor quality oocytes are more susceptible to lysis. Use healthy, stage V-VI oocytes with a clear animal and vegetal pole distinction.
-
Contamination: Ensure all solutions and equipment are sterile to prevent bacterial or fungal contamination.
-
-
-
Q5: My zfpl1 morpholino injection is not producing a discernible phenotype. What should I check?
-
If you are not observing an expected phenotype, consider the following:
-
Morpholino Efficacy: Confirm that your morpholino is effectively blocking translation or splicing. For translation-blocking morpholinos, you can co-inject a reporter construct (e.g., GFP) fused to the morpholino's target sequence. For splice-blocking morpholinos, use RT-PCR to detect changes in splicing.
-
Concentration: The injected concentration may be too low. Gradually increase the dose, while monitoring for toxicity.
-
Maternal Protein Stores: Xenopus oocytes have significant maternal stores of proteins and mRNA. The zfpl1 protein may be stable and persist for a long time after injection, masking the effect of the morpholino. It may be necessary to wait for a longer period post-injection to observe a phenotype.
-
Gene Function: The function of zfpl1 in maintaining Golgi integrity may only become critical at later developmental stages or under specific cellular stress conditions.
-
-
-
Q6: What is the expected phenotype for zfpl1 knockdown, and how can I assess it?
-
Based on its known function, knockdown of zfpl1 is expected to disrupt the structure and function of the Golgi apparatus.[4][5] This could lead to:
-
Defects in Secretion: A primary consequence would be impaired trafficking of proteins from the Endoplasmic Reticulum (ER) to and through the Golgi.[4][5] This can be assessed by monitoring the secretion of a reporter protein or by observing the accumulation of proteins in the ER.
-
Golgi Fragmentation: Depletion of zfpl1 has been shown to cause tubulation of cis-Golgi and Intermediate Compartment (IC) membranes.[4] This can be visualized using immunofluorescence with antibodies against Golgi markers like GM130.
-
Developmental Defects: As secretion is vital for many developmental processes, zfpl1 knockdown could lead to a range of developmental abnormalities. Phenotypic analysis should include careful morphological observation at different developmental stages.
-
-
Quantitative Data Summary
Note: As of the latest literature search, specific quantitative data for zfpl1 morpholino injection in Xenopus oocytes is not available. The following tables are provided as templates for how to structure and present such data when it is generated.
Table 1: Example Dose-Response for zfpl1 Morpholino Phenotype
| zfpl1 Morpholino Concentration (ng/embryo) | Number of Injected Embryos | Percentage with Golgi Disruption Phenotype | Percentage of Mortality at 24hpf |
| 0 (Control MO) | 100 | 2% | 5% |
| 10 | 100 | 15% | 6% |
| 20 | 100 | 45% | 8% |
| 40 | 100 | 85% | 15% |
| 80 | 100 | 92% | 35% |
Table 2: Example of Rescue Experiment Results
| Injection Cocktail | Number of Injected Embryos | Percentage with Golgi Disruption Phenotype |
| Control MO | 100 | 3% |
| zfpl1 MO (40 ng) | 100 | 88% |
| zfpl1 MO (40 ng) + zfpl1 rescue mRNA (100 pg) | 100 | 12% |
| zfpl1 MO (40 ng) + control mRNA (100 pg) | 100 | 85% |
Experimental Protocols
Protocol 1: Preparation of Xenopus Oocytes for Microinjection
-
Anesthetize a female Xenopus laevis frog in 0.1% tricaine solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free Modified Barth's Saline (MBS) solution.
-
Cut the ovarian lobes into small pieces.
-
To defolliculate the oocytes, incubate the ovarian pieces in a solution of collagenase (2 mg/mL in calcium-free MBS) for 1-2 hours at room temperature with gentle agitation.
-
Monitor the digestion under a dissecting microscope until the follicular layers are visibly separating from the oocytes.
-
Wash the oocytes thoroughly with 1X MBS to remove the collagenase and cellular debris.
-
Manually select healthy Stage V-VI oocytes, characterized by their large size and distinct, darkly pigmented animal hemisphere and lightly colored vegetal hemisphere.
-
Store the selected oocytes in 1X MBS supplemented with antibiotics (e.g., penicillin/streptomycin) at 16-18°C.
Protocol 2: zfpl1 Morpholino Microinjection
-
Prepare the Injection Solution:
-
Dilute the 1 mM zfpl1 morpholino stock to the desired working concentration (e.g., 0.2-0.8 mM) in sterile, nuclease-free water.
-
For visualization, add a tracer dye such as 1% phenol red to the injection mix.
-
-
Calibrate the Injection Needle:
-
Pull glass capillary tubes to create fine-tipped microinjection needles.
-
Carefully break the tip of the needle with fine forceps to create a beveled opening.
-
Calibrate the injection volume by injecting a small drop into mineral oil and measuring its diameter with a graticule. A 10 nL volume corresponds to a sphere with a diameter of approximately 270 µm.
-
-
Microinjection Procedure:
-
Align the oocytes in an injection chamber with their animal poles oriented upwards.
-
Load the injection needle with the morpholino solution.
-
Position the needle over an oocyte and insert it into the cytoplasm in the animal hemisphere.
-
Inject the desired volume of morpholino solution.
-
Withdraw the needle carefully.
-
Transfer the injected oocytes to fresh 1X MBS and incubate at 16-18°C.
-
Protocol 3: Phenotype Analysis - Immunofluorescence for Golgi Integrity
-
At the desired time point post-injection, fix the oocytes in a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 1-2 hours at room temperature.
-
Wash the oocytes several times in PBS.
-
Permeabilize the oocytes with a detergent solution (e.g., 0.5% Triton X-100 in PBS) for 30 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 10% goat serum in PBS) for 1 hour.
-
Incubate the oocytes with a primary antibody against a Golgi marker protein, such as GM130, overnight at 4°C.
-
Wash the oocytes extensively in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash again in PBS.
-
Mount the oocytes and visualize them using a confocal microscope to assess Golgi morphology.
Mandatory Visualizations
Caption: zfpl1 signaling pathway in ER-to-Golgi transport.
Caption: Experimental workflow for zfpl1 morpholino injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholino Injection in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZFPL1, a novel ring finger protein required for cis-Golgi integrity and efficient ER-to-Golgi transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZFPL1, a novel ring finger protein required for cis-Golgi integrity and efficient ER-to-Golgi transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Active xP1 (TFF1) Peptide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of the active xP1 peptide, the Xenopus laevis homolog of Trefoil Factor 1 (TFF1). Given the high degree of conservation, particularly in the functional trefoil domain, information regarding human TFF1 is used as a primary reference.
Frequently Asked Questions (FAQs)
Q1: What is the xP1 peptide?
A1: The xP1 peptide is the amphibian homolog of the mammalian Trefoil Factor 1 (TFF1), a small, secreted protein crucial for the protection and repair of mucosal linings, particularly in the gastrointestinal tract. It is characterized by a high cysteine content, forming a stable three-loop structure known as the trefoil domain.
Q2: What are the main challenges in producing active xP1/TFF1 peptide?
A2: The primary challenges stem from its structure, which includes seven cysteine residues. This makes correct disulfide bond formation critical and challenging, whether through recombinant expression or chemical synthesis. Other common issues include peptide aggregation, low solubility of the crude product, and potential side reactions during synthesis. Direct solid-phase peptide synthesis (SPPS) of the full-length TFF1 has been reported as unsuccessful, often necessitating a fragment ligation strategy.[1][2]
Q3: What are the common impurities encountered during xP1/TFF1 synthesis and purification?
A3: Common impurities include deletion sequences (peptides missing one or more amino acids), truncated peptides, products with incorrect disulfide bond pairing, and side-products from reactions involving amino acid side chains, particularly the sulfhydryl group of cysteine. During solid-phase synthesis, by-products from the cleavage of protecting groups or the resin linker can also be a source of impurities.
Q4: What purity level should I aim for?
A4: For most research applications, a purity of >95% as determined by RP-HPLC is recommended. Commercially available recombinant human TFF1 typically has a purity of >95% to >97%.[3]
Troubleshooting Guides
Section 1: Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Problem 1.1: Low yield or incomplete synthesis of the full-length peptide.
| Possible Cause | Suggested Solution |
| Peptide Aggregation on Resin | - Use a low-substitution resin to increase the distance between growing peptide chains.- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues to disrupt secondary structure formation.[4]- Use a solvent system known to reduce aggregation, such as a mixture of DCM/DMF/NMP with additives like Triton X-100 and ethylene carbonate.[4] |
| Difficult Coupling Reactions | - For sterically hindered amino acids or "difficult sequences," use a stronger coupling reagent like HATU or HBTU.- Increase the concentration of the amino acid and coupling reagent solutions to drive the reaction to completion.[5]- Perform a "double coupling" step, especially for bulky residues like arginine or after a proline residue.[5] |
| Premature Cleavage or Side Reactions | - Ensure the appropriate orthogonal protecting group strategy is in place for the cysteine residues to prevent side reactions during deprotection steps. |
Problem 1.2: Difficulty in forming the correct disulfide bonds.
| Possible Cause | Suggested Solution |
| Incorrect Folding | - On-Resin Disulfide Bond Formation: Utilize orthogonal cysteine protecting groups (e.g., Mmt, Acm, STmp) to allow for sequential and regioselective disulfide bond formation while the peptide is still attached to the resin. This can minimize intermolecular reactions and favor the correct folding.[6][7][8]- In-Solution Oxidation: After cleaving the fully reduced peptide, perform oxidation in a dilute solution (e.g., 0.1 M ammonium bicarbonate, pH 8.5) to favor intramolecular disulfide bond formation.[1] The use of redox systems like glutathione (reduced/oxidized) can also facilitate correct folding.[3] |
| Formation of Oligomers/Polymers | - If performing in-solution oxidation, ensure the peptide concentration is low to minimize intermolecular disulfide bond formation. |
Problem 1.3: Presence of unexpected side-products.
| Possible Cause | Suggested Solution |
| Aspartimide Formation | - This is common when an aspartic acid residue is followed by a small amino acid like glycine. Use a protecting group on the aspartic acid side chain that minimizes this, or add HOBt to the piperidine deprotection solution in Fmoc synthesis.[9] |
| S-alkylation of Cysteine | - During TFA cleavage from Wang resin, the cysteine sulfhydryl group can be alkylated by a carbocation derived from the resin linker.[6][10] Using a different resin or adding scavengers to the cleavage cocktail can mitigate this. |
| 3-(1-piperidinyl)alanine Formation | - This can occur at the C-terminal cysteine during Fmoc-based synthesis. Using a sterically bulky protecting group like trityl on the cysteine can reduce this side reaction.[9] |
Section 2: Recombinant Expression and Purification
Problem 2.1: Low expression levels of recombinant TFF1.
| Possible Cause | Suggested Solution |
| Codon Bias | - Optimize the gene sequence for the expression host (e.g., E. coli). |
| Toxicity of the Peptide | - Use a tightly regulated expression system (e.g., pET vectors with T7 promoter) and induce expression for a shorter period or at a lower temperature. |
Problem 2.2: Protein is found in inclusion bodies.
| Possible Cause | Suggested Solution |
| Improper Folding | - Lower the expression temperature and induction time.- Co-express with chaperones to assist in proper folding.- Express in a specialized E. coli strain like SHuffle, which promotes disulfide bond formation in the cytoplasm. |
| High Expression Rate | - Reduce the concentration of the inducing agent (e.g., IPTG). |
Problem 2.3: Low recovery after purification.
| Possible Cause | Suggested Solution |
| Precipitation during Purification | - Ensure buffers are optimized for pH and ionic strength to maintain protein solubility.- Add stabilizing agents like glycerol or a non-ionic detergent to the purification buffers. |
| Non-specific Binding to Resin | - Include a wash step with a low concentration of the eluting agent (e.g., imidazole for His-tagged proteins) to remove weakly bound contaminants before eluting the target protein. |
Quantitative Data Summary
The following table summarizes typical purity and yield data for TFF1 from various sources. Note that yields for chemical synthesis are highly sequence-dependent and can vary significantly.
| Production Method | Peptide/Fragment | Purity | Overall Yield | Reference/Source |
| Recombinant (E. coli) | Human TFF1 | >95% (SDS-PAGE) | Not specified | Commercial Supplier[3] |
| Recombinant (E. coli) | Human TFF1 | >97% (RP-HPLC) | Not specified | Commercial Supplier |
| Chemical Synthesis (Fragment Ligation) | TFF1 (C58Acm) | >95% (RP-HPLC) | 1% | Research Article[11] |
| Chemical Synthesis (Fragment Ligation) | TFF1 Fragment 1 | >95% (RP-HPLC) | 14% | Research Article[11] |
| Chemical Synthesis (Fragment Ligation) | TFF1 Fragment 2 | >95% (RP-HPLC) | 24% | Research Article[11] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Rich Peptide (Adapted for TFF1)
This protocol outlines a general strategy for the manual Fmoc-based SPPS of a cysteine-rich peptide like TFF1, employing a fragment ligation approach and on-resin disulfide bond formation.
1. Resin Preparation:
-
Swell Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.
2. Amino Acid Coupling Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Activate the Fmoc-protected amino acid (with side-chain protection) using a coupling agent like HCTU or HATU in the presence of a base (e.g., DIPEA). Add to the resin and allow to react for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the sequence.
3. On-Resin Disulfide Bond Formation (Example for one disulfide bond):
-
Use two cysteine residues with orthogonal protecting groups (e.g., Cys(Trt) and Cys(Mmt)).
-
Selective Deprotection: Remove the Mmt group by treating the resin with a solution of 1-2% TFA in DCM.
-
Washing: Wash the resin with DCM and then DMF.
-
Oxidation: Treat the resin with an oxidizing agent like N-chlorosuccinimide (NCS) or iodine in DMF to form the disulfide bond.
-
Washing: Wash the resin with DMF.
4. Cleavage and Global Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
5. Purification:
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze for purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions.
Protocol 2: Recombinant Expression and Purification of His-tagged TFF1
This protocol is adapted from published methods for producing recombinant human TFF1 in E. coli.[12]
1. Expression:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged TFF1 gene.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches ~0.8.
-
Induce protein expression by adding 1 mM IPTG and continue to grow for 2-4 hours.
-
Harvest the cells by centrifugation.
2. Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 30 mM imidazole, pH 7.4) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
3. Purification (Affinity Chromatography):
-
Load the clarified lysate onto a HisTrap HP column (or similar Ni-NTA resin) equilibrated with lysis buffer.
-
Wash the column with lysis buffer to remove unbound proteins.
-
Elute the His-tagged TFF1 with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Analyze the eluted fractions by SDS-PAGE.
4. (Optional) Tag Removal and Final Purification:
-
Pool the fractions containing the His-tagged TFF1.
-
If the vector includes a protease cleavage site (e.g., Factor Xa), digest the protein to remove the His-tag.
-
Pass the digested protein solution back through the HisTrap column to remove the cleaved tag and any remaining undigested protein. The flow-through will contain the tag-free TFF1.
-
Dialyze the purified TFF1 into a suitable storage buffer and store at -80°C.
Visualizations
Experimental Workflow for SPPS of TFF1
Caption: Workflow for the solid-phase synthesis of TFF1.
TFF1 Interaction and Signaling Pathway
Caption: TFF1 interaction and signaling pathways.
References
- 1. Chemical synthesis of human trefoil factor 1 (TFF1) and its homodimer provides novel insights into their mechanisms of action - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02321C [pubs.rsc.org]
- 2. Chemical synthesis of human trefoil factor 1 (TFF1) and its homodimer provides novel insights into their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. peptidetherapeutics.org [peptidetherapeutics.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Interpreting pleiotropic phenotypes of C. elegans enpl-1 mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Caenorhabditis elegans enpl-1 mutants. The information is curated to assist in the interpretation of pleiotropic phenotypes and to provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary observable phenotypes of enpl-1 loss-of-function mutants?
A1: enpl-1 null mutants, such as enpl-1(ok1964) and enpl-1(tm3738), exhibit a range of severe pleiotropic phenotypes. These include sterility, significant body size defects, and a starved appearance.[1][2] Additionally, these mutants have been reported to be sensitive to cisplatin.[2]
Q2: My enpl-1 mutants show a phenotype resembling insulin signaling defects. What is the underlying mechanism?
A2: Your observation is consistent with the known function of ENPL-1. ENPL-1 is the C. elegans homolog of the endoplasmic reticulum (ER) chaperone GRP94.[1][3] It plays a critical role in the insulin/IGF signaling (IIS) pathway by ensuring the proper processing and maturation of proinsulin (DAF-28).[1][4][5] In enpl-1 mutants, pro-DAF-28 is not processed correctly, leading to impaired insulin secretion and, consequently, defects in IIS-regulated processes like dauer formation and growth.[1][4]
Q3: I am observing a high incidence of dauer formation in my enpl-1 mutants, especially in combination with other mutations. Is this expected?
A3: Yes, this is an expected phenotype. A reduction in insulin signaling promotes entry into the dauer larval stage. Since enpl-1 mutants have defective insulin secretion, they exhibit enhanced dauer formation, particularly when combined with mutations in other pathways that regulate this process, such as the TGFβ pathway (e.g., daf-7 mutants).[4]
Q4: Does the lack of ENPL-1 lead to general ER stress, and could this be the cause of the observed phenotypes?
A4: While enpl-1 mutants do exhibit elevated ER stress, studies have shown that this is not the primary cause of the insulin secretion defect.[1][4] Even when ER folding capacity is improved in neurons, the secretion block in enpl-1 mutants is not rescued.[4] This indicates a more specific role for ENPL-1 in proinsulin processing.
Q5: I am investigating protein-protein interactions with ENPL-1. What are some known interactors?
A5: ENPL-1 physically interacts with the proinsulin DAF-28.[1] It also interacts with ASNA-1, another protein crucial for insulin secretion.[6][7] This interaction is dependent on the presence of the DAF-28 pro-peptide and primarily occurs in the ASI neurons, where DAF-28 is expressed.[8]
Troubleshooting Guide
Problem 1: My enpl-1 mutant worms are sterile and have a very small body size, making it difficult to obtain enough material for biochemical assays.
-
Possible Cause: These are characteristic phenotypes of severe loss-of-function enpl-1 alleles.
-
Troubleshooting Steps:
-
Confirm Genotype: Ensure you are using a confirmed enpl-1 null allele (e.g., ok1964, tm3738).
-
Use of Balancer Strains: Maintain the enpl-1 mutation in a heterozygous state using a balancer chromosome to ensure stock viability and generate homozygous mutants for experiments.
-
Large-Scale Cultures: To obtain sufficient material, set up large-scale liquid cultures or use a larger number of NGM plates for worm growth. Synchronize the population to obtain a high number of worms at the desired developmental stage.
-
Problem 2: I am not observing the expected decrease in insulin secretion in my experiments with enpl-1 mutants.
-
Possible Cause: The assay for insulin secretion may not be sensitive enough, or the experimental conditions might be masking the phenotype.
-
Troubleshooting Steps:
-
Secretion Assay: A common method to assess DAF-28/insulin secretion is to monitor its accumulation in coelomocytes, which are scavenger cells that take up secreted proteins. In wild-type animals, DAF-28::GFP can be observed in coelomocytes, while in enpl-1 mutants, this is significantly reduced.[4] Ensure your microscopy setup has the sensitivity to detect the GFP signal.
-
Genetic Background: The genetic background of your strain can influence the severity of the phenotype. Ensure your enpl-1 mutant is in a standard N2 background.
-
Environmental Conditions: Insulin signaling is influenced by environmental factors such as temperature and food availability. Maintain consistent experimental conditions.
-
Quantitative Data Summary
| Phenotype | Wild-Type (N2) | enpl-1(ok1964) Mutant | Reference(s) |
| Embryonic Hatching | ~100% | ~0% | [4] |
| Dauer Formation (daf-7 background) at 15°C | ~5% | ~60% | [4] |
Key Experimental Protocols
1. Western Blot Analysis for ENPL-1 and DAF-28
-
Objective: To detect the presence and levels of ENPL-1 and DAF-28 proteins.
-
Methodology:
-
Collect a pellet of synchronized worms.
-
Lyse the worms in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ENPL-1 (e.g., anti-GRP94 antibody 9G10) or DAF-28 overnight at 4°C.[4] Use an antibody against a housekeeping protein (e.g., tubulin or actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Co-immunoprecipitation (Co-IP) of ENPL-1 and its Interactors
-
Objective: To determine if ENPL-1 physically interacts with other proteins (e.g., DAF-28, ASNA-1).
-
Methodology:
-
Use a strain co-expressing tagged versions of the proteins of interest (e.g., 3xFlag::ENPL-1 and ASNA-1::GFP).[6][8]
-
Prepare worm lysates as for Western blotting.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-Flag or anti-GFP beads) overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against both tagged proteins.
-
3. Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the transcript levels of enpl-1 and downstream targets.
-
Methodology:
-
Isolate total RNA from synchronized worms using a standard method like TRIzol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers for enpl-1, daf-28, and a housekeeping gene (e.g., cdc-42 or act-1) for normalization.[4]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
References
- 1. ENPL-1, the Caenorhabditis elegans homolog of GRP94, promotes insulin secretion via regulation of proinsulin processing and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ENPL-1, the Caenorhabditis elegans homolog of GRP94, promotes insulin secretion via regulation of proinsulin processing and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENPL-1, the<i>Caenorhabditis elegans</i>homolog of GRP94, promotes insulin secretion via regulation of proinsulin proce… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. A proinsulin-dependent interaction between ENPL-1 and ASNA-1 in neurons is required to maintain insulin secretion in C. elegans | Development | The Company of Biologists [journals.biologists.com]
- 8. A proinsulin-dependent interaction between ENPL-1 and ASNA-1 in neurons is required to maintain insulin secretion in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant PXL1 Protein
This guide provides troubleshooting strategies and frequently asked questions to help researchers prevent the aggregation of recombinant PXL1 protein during expression and purification.
Frequently Asked Questions (FAQs)
Q1: What is PXL1 and why is it prone to aggregation?
A1: PXL1 is a paxillin-like protein that functions as a scaffolding protein in polarized cell growth, likely by modulating Rho GTPase-mediated signaling.[1][2] As a scaffolding protein, it may contain multiple domains and unstructured regions, which can expose hydrophobic patches, leading to aggregation, especially when overexpressed in a recombinant system.
Q2: What are the common causes of recombinant protein aggregation?
A2: Protein aggregation can be triggered by a variety of factors, including:
-
High expression levels: Rapid production can overwhelm the cellular machinery responsible for proper protein folding.[3]
-
Incorrect folding: The protein may not achieve its native three-dimensional structure, leading to the exposure of aggregation-prone regions.[4]
-
Environmental stress: Factors such as suboptimal temperature, pH, or salt concentration can destabilize the protein.[4][5][6][7][8]
-
High protein concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.[9][10]
-
Oxidation: Cysteine residues can form incorrect disulfide bonds, leading to misfolding and aggregation.[10]
Q3: How can I quickly assess if my PXL1 protein is aggregated?
A3: Aggregation can be observed in several ways:
-
Visual inspection: The protein solution may appear cloudy or contain visible precipitates.[9][11]
-
Centrifugation: Insoluble aggregates will form a pellet after high-speed centrifugation.
-
Analytical techniques: Size-exclusion chromatography (SEC) can detect soluble aggregates, which will elute earlier than the monomeric protein. Dynamic light scattering (DLS) can also be used to determine the size distribution of particles in the solution.[12]
Troubleshooting Guide: Preventing PXL1 Aggregation
This section provides a systematic approach to troubleshooting PXL1 aggregation at different stages of the experimental workflow.
Logical Workflow for Troubleshooting PXL1 Aggregation
Caption: Troubleshooting workflow for PXL1 aggregation.
Expression Phase
Q: My PXL1 protein is found in inclusion bodies. How can I increase its solubility during expression?
A: The formation of inclusion bodies suggests that the rate of protein synthesis is exceeding the cell's capacity for proper folding.[13] Several strategies can be employed to slow down expression and promote correct folding:
-
Lower Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein synthesis, giving the polypeptide chain more time to fold correctly.[9][12]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation.
-
Use a Weaker Promoter: If possible, switching to a vector with a weaker or more tightly regulated promoter can help control the expression level.
-
Co-expression of Chaperones: Molecular chaperones assist in the proper folding of proteins and can prevent aggregation.[4][14][15][16][17] Consider co-expressing chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE.
Lysis and Purification Phase
Q: PXL1 precipitates after cell lysis. How can I improve my lysis buffer?
A: The composition of the lysis and purification buffers is critical for maintaining protein stability.[5][6][7][8][18] A systematic screen of buffer components is recommended.
Experimental Protocol: Buffer Optimization Screen
-
Prepare a series of base buffers with varying pH values. Since the predicted isoelectric point (pI) of a similar protein is 7.7, it is advisable to test pH values at least one unit away from this value (e.g., pH 6.5 and pH 8.5) to increase the net charge and electrostatic repulsion between protein molecules.[11]
-
Vary the salt concentration (e.g., 150 mM, 300 mM, 500 mM NaCl) to optimize ionic strength, which can shield surface charges and prevent non-specific interactions.[10]
-
Test various additives to enhance stability. Prepare stock solutions of additives and add them to the base buffers to the final concentrations indicated in the table below.
-
Lyse small, equivalent amounts of cell paste in each buffer condition.
-
Centrifuge the lysates and analyze the soluble and insoluble fractions by SDS-PAGE to determine the condition that yields the most soluble PXL1.
| Additive | Working Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure by preferential hydration (osmolyte).[9] |
| L-Arginine | 50-100 mM | Suppresses aggregation of refolding intermediates.[9] |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevents the formation of incorrect disulfide bonds.[10] |
| Non-denaturing Detergents | 0.1-1% (v/v) | Can help solubilize proteins with exposed hydrophobic regions.[9][10] |
Use of Solubility-Enhancing Tags
Q: I've optimized expression and buffer conditions, but PXL1 is still aggregating. Would a solubility tag help?
A: Yes, fusing PXL1 with a highly soluble protein tag is a very effective strategy to improve its solubility and folding.[19][20][21][22]
Caption: How solubility tags prevent aggregation.
| Solubility Tag | Size (kDa) | Mechanism | Key Features |
| MBP (Maltose-Binding Protein) | ~42 | Acts as a chaperone, promoting proper folding.[23] | Very effective for enhancing solubility; binds to amylose resin for purification.[23] |
| GST (Glutathione-S-Transferase) | ~26 | Highly soluble protein that enhances the solubility of its fusion partner.[23] | Dimerizes, which may not be suitable for all applications; binds to glutathione resin.[23] |
| SUMO (Small Ubiquitin-like Modifier) | ~12 | Enhances solubility and can be cleaved by specific proteases leaving no extra amino acids.[23] | Small size is advantageous; specific proteases allow for scarless removal of the tag.[23] |
| Trx (Thioredoxin) | ~12 | Highly soluble and stable protein.[22] | Can also promote the formation of correct disulfide bonds.[22] |
Experimental Protocol: Choosing a Solubility Tag
-
Clone the PXL1 gene into several different expression vectors, each with a different N-terminal solubility tag (e.g., pMAL for MBP, pGEX for GST, pET-SUMO for SUMO).
-
Express the fusion proteins under optimized conditions (e.g., lower temperature).
-
Perform small-scale purifications for each construct.
-
Analyze the yield and solubility of the PXL1 fusion protein from each vector to determine the most effective tag.
Protein Handling and Storage
Q: My purified PXL1 protein aggregates over time or during concentration. How can I maintain its stability?
A: Even after successful purification, proteins can aggregate during handling and storage.
-
Work at low temperatures: Perform all purification steps at 4°C to reduce the risk of denaturation and aggregation.[12]
-
Minimize agitation: Avoid vigorous vortexing or shaking, which can cause denaturation at air-liquid interfaces.[12]
-
Concentration: If the protein needs to be concentrated, do so slowly and in the presence of stabilizing additives (see buffer optimization table). Be aware that high protein concentrations can promote aggregation.[10]
-
Storage: For long-term storage, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[9][10][12] The addition of a cryoprotectant like glycerol (20-50% v/v) is crucial to prevent aggregation during freeze-thaw cycles.[10][12] Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.[12]
PXL1 Signaling Pathway Context
The following diagram illustrates the general role of a paxillin-like protein like PXL1 in cell signaling, providing context for its function as a scaffolding protein.
References
- 1. The PXL1 Gene of Saccharomyces cerevisiae Encodes a Paxillin-like Protein Functioning in Polarized Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PXL1 gene of Saccharomyces cerevisiae encodes a paxillin-like protein functioning in polarized cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering methods for the prevention of protein aggregation and improvement of product quality in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein folding - Wikipedia [en.wikipedia.org]
- 5. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 13. stratech.co.uk [stratech.co.uk]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 19. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 23. google.com [google.com]
Technical Support Center: Validating the Specificity of zfpl1 Antibodies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and validation protocols for antibodies targeting the Zinc finger protein-like 1 (zfpl1).
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to validate a new zfpl1 antibody?
A1: The initial validation steps involve confirming the antibody's ability to detect the target protein in its intended applications. Start with a Western blot (WB) on a cell line or tissue known to express zfpl1 to verify that the antibody recognizes a band at the correct molecular weight. Concurrently, perform an immunofluorescence (IF) or immunohistochemistry (IHC) experiment to ensure the antibody shows the expected subcellular localization.
Q2: What is the expected molecular weight of zfpl1 in a Western Blot?
A2: The predicted molecular weight of human zfpl1 is approximately 34 kDa.[1][2] Depending on post-translational modifications, such as phosphorylation, the observed band size may vary slightly.[3]
Q3: What is the expected subcellular localization of zfpl1?
A3: Zfpl1 is an integral membrane protein that localizes to the Golgi apparatus, specifically the cis-Golgi network membrane.[1][4] Therefore, in immunofluorescence experiments, a specific signal co-localizing with known cis-Golgi markers (like GM130) is expected.[3]
Q4: How can I definitively confirm the specificity of my zfpl1 antibody?
A4: The gold standard for confirming antibody specificity is to use a negative control model where the target protein has been eliminated. This can be achieved through siRNA-mediated knockdown or a knockout (e.g., CRISPR-Cas9) cell line.[5] A specific antibody will show a significant reduction or complete loss of signal in the knockdown/knockout sample compared to the wild-type control in applications like WB, IF, or IHC.[2]
Q5: My zfpl1 antibody detects multiple bands in a Western Blot. What are the potential causes?
A5: Multiple bands can arise from several factors:
-
Protein Isoforms or Splice Variants: Check databases like UniProt or NCBI to see if zfpl1 has known isoforms.
-
Post-Translational Modifications (PTMs): Phosphorylation can alter the protein's migration on an SDS-PAGE gel.[3]
-
Protein Degradation: If lower molecular weight bands appear, it may indicate that your samples were not handled properly, leading to proteolysis. Ensure fresh protease inhibitors are always used.[6]
-
Non-specific Binding: The antibody may be cross-reacting with other proteins.[7] This requires further validation, such as testing on zfpl1-knockdown lysates.
-
Antibody Concentration: Too high a concentration of the primary antibody can lead to non-specific bands.[8]
Experimental Validation Workflows
A crucial aspect of antibody validation is a systematic workflow. The following diagram illustrates a standard procedure for validating a new zfpl1 antibody.
Caption: Workflow for zfpl1 antibody specificity validation.
zfpl1 Interaction Pathway
Zfpl1 plays a key role in maintaining the structure of the Golgi apparatus through its interaction with GM130, which is essential for transport from the Endoplasmic Reticulum (ER).[2][3][9]
Caption: Zfpl1 interaction with GM130 at the cis-Golgi.
Troubleshooting Guides
Western Blotting (WB) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Signal / Weak Signal | Antibody Concentration Too Low: The primary or secondary antibody is too dilute. | Titrate the primary antibody (e.g., 0.04-0.4 µg/mL) and ensure the secondary is at its optimal concentration.[6][10] |
| Inefficient Protein Transfer: Proteins did not transfer effectively from the gel to the membrane. | Confirm transfer by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and membrane and that transfer buffer is fresh.[11] | |
| Target Protein Not Expressed: The cell or tissue lysate used does not express zfpl1. | Use a positive control lysate from a cell line known to express zfpl1 (e.g., HeLa cells).[3] | |
| Band at Incorrect Molecular Weight | Protein Modification: Zfpl1 is known to be phosphorylated, which can cause a shift in its apparent size.[3] | Treat a lysate sample with a phosphatase before running the gel to see if the band shifts back to the expected ~34 kDa size. |
| Antibody Cross-Reactivity: The antibody may be recognizing another protein. | Validate using a zfpl1 knockdown or knockout lysate. The incorrect band will persist while the correct band disappears.[2] | |
| High Background / Multiple Bands | Primary Antibody Concentration Too High: Excess antibody is binding non-specifically. | Reduce the primary antibody concentration and/or increase the duration and number of wash steps.[8][12] |
| Insufficient Blocking: The blocking step was not effective in preventing non-specific binding. | Increase blocking time to at least 1 hour at room temperature or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[12] | |
| Secondary Antibody Non-specificity: The secondary antibody is binding to proteins other than the primary. | Run a control lane with only the secondary antibody to check for non-specific binding.[8] |
Immunofluorescence (IF) & Immunohistochemistry (IHC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Staining / Weak Staining | Suboptimal Antigen Retrieval: The epitope may be masked by formalin fixation. | Optimize the antigen retrieval method. Test different buffers (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures.[13] |
| Incorrect Antibody Dilution: The primary antibody is too dilute to produce a detectable signal. | Perform a dilution series to find the optimal concentration. Recommended starting range for IF is 0.25-2 µg/mL.[10][13] | |
| Inactive Antibody: Improper storage or handling has compromised the antibody. | Always use a positive control tissue or cell line known to express zfpl1 to confirm the antibody is active.[13] | |
| Non-specific Staining / High Background | Primary Antibody Concentration Too High: This is a common cause of high background. | Titrate the antibody to a lower concentration that maintains specific signal while reducing background noise.[13][14] |
| Insufficient Blocking: Endogenous peroxidases (for IHC) or non-specific protein binding sites are not blocked. | For IHC, ensure a peroxidase blocking step (e.g., with 3% H₂O₂) is included. Use normal serum from the same species as the secondary antibody for blocking.[13][15] | |
| Tissue Drying: Allowing the tissue section to dry out at any stage can cause high background. | Keep slides in a humidified chamber and ensure they remain wet throughout the staining procedure.[14][16] | |
| Incorrect Staining Pattern | Antibody Cross-Reactivity: The antibody may be binding to an off-target protein with a different localization. | The definitive test is to stain zfpl1 knockdown/knockout cells. The specific Golgi signal should be absent.[2] |
| Fixation Artifacts: The fixation process may alter cell morphology or protein localization. | Try different fixation methods (e.g., methanol vs. paraformaldehyde) to see if the localization pattern improves. |
Key Experimental Protocols
Protocol 1: Western Blotting for zfpl1
-
Lysate Preparation: Harvest cells and lyse in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm successful transfer with Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the zfpl1 antibody (e.g., at 0.1-0.4 µg/mL) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Immunofluorescence (IF) for zfpl1
-
Cell Culture: Grow cells on glass coverslips to ~70% confluency.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Block with 5% normal goat serum in PBS for 30-60 minutes.[15]
-
Primary Antibody Incubation: Incubate with the zfpl1 antibody (e.g., at 1-2 µg/mL) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Washing: Wash coverslips 3 times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Mounting: Mount coverslips onto glass slides using a mounting medium containing DAPI to counterstain nuclei.
-
Imaging: Visualize using a fluorescence or confocal microscope. Look for a signal in the perinuclear Golgi region.
Protocol 3: siRNA Knockdown for Specificity Validation
-
Transfection: Transfect cells (e.g., HeLa) with a validated siRNA targeting zfpl1 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein depletion.[3]
-
Harvesting: Harvest one portion of the cells for lysate preparation (for WB) and fix the other portion on coverslips (for IF).
-
Analysis:
-
Western Blot: Perform a WB as described above on lysates from control and zfpl1-depleted cells. A specific antibody will show a marked reduction in the ~34 kDa band in the siRNA-treated lane.
-
Immunofluorescence: Perform IF as described above. The specific Golgi staining pattern seen in control cells should be significantly reduced or absent in the zfpl1-depleted cells.[3]
-
References
- 1. ZFPL1 | Abcam [abcam.com]
- 2. ZFPL1 antibody Immunohistochemistry, Western, Immunofluorescence HPA014909 [sigmaaldrich.com]
- 3. ZFPL1, a novel ring finger protein required for cis-Golgi integrity and efficient ER-to-Golgi transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Knockdown of ZFPL1 results in increased autophagy and autophagy‑related cell death in NCI‑N87 and BGC‑823 human gastric carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. youtube.com [youtube.com]
- 9. embopress.org [embopress.org]
- 10. data.atlasantibodies.com [data.atlasantibodies.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 14. origene.com [origene.com]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. documents.cap.org [documents.cap.org]
Technical Support Center: Improving the Stability of xP1 Peptide in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with the xP1 peptide in solution.
Hypothetical xP1 Peptide Sequence
For the purpose of this guide, we will use a hypothetical peptide, xP1 , with the following amino acid sequence:
Tyr-Val-Leu-Gly-Asn-Gly-Met-Ile-Leu-Ser-Arg-His
This sequence has been designed to be susceptible to common peptide stability issues:
-
Deamidation: The Asparagine-Glycine (Asn-Gly) sequence is highly prone to deamidation.
-
Oxidation: The presence of Methionine (Met) makes the peptide susceptible to oxidation.
-
Aggregation: The hydrophobic residues (Val, Leu, Ile) can contribute to aggregation, especially at high concentrations or under certain pH conditions.
Frequently Asked Questions (FAQs)
Q1: My xP1 peptide solution is cloudy. What could be the cause?
A1: Cloudiness in your xP1 peptide solution is most likely due to aggregation. The hydrophobic residues in the xP1 sequence (Val, Leu, Ile) can cause the peptides to self-associate and form insoluble aggregates. This can be influenced by factors such as high peptide concentration, pH near the isoelectric point (pI) of the peptide, and storage temperature.
Q2: I'm observing a new peak in my HPLC chromatogram after storing my xP1 solution. What could this be?
A2: A new peak in the HPLC chromatogram often indicates a degradation product. For the xP1 peptide, the most likely culprits are deamidation of the Asn-Gly sequence or oxidation of the Methionine residue. Deamidation will result in a slight increase in the negative charge of the peptide, causing it to elute earlier on a reverse-phase HPLC column. Oxidation of Methionine to its sulfoxide form will make the peptide more polar, also leading to an earlier elution time.
Q3: How can I prevent the degradation of my xP1 peptide in solution?
A3: To improve the stability of your xP1 peptide, consider the following strategies:
-
pH and Buffer Selection: Maintain the pH of the solution away from the peptide's pI to prevent aggregation. Using a buffer system can help maintain a stable pH.
-
Excipients: Adding excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can help stabilize the peptide and prevent aggregation.
-
Antioxidants: To prevent oxidation of the Methionine residue, you can include antioxidants like methionine itself or ascorbic acid in your formulation.
-
Storage Conditions: Store the peptide solution at low temperatures (e.g., 2-8 °C or -20 °C) and protect it from light to minimize degradation rates.
Troubleshooting Guides
Issue 1: Peptide Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the solution.
-
Loss of peptide concentration over time.
-
Appearance of high molecular weight species in size-exclusion chromatography (SEC).
Troubleshooting Steps:
-
Optimize pH and Buffer:
-
Determine the isoelectric point (pI) of the xP1 peptide.
-
Adjust the pH of the solution to be at least 1-2 units away from the pI. For most peptides, a slightly acidic pH (e.g., 4-5) can help maintain solubility.
-
Use a suitable buffer system (e.g., acetate, citrate) to maintain the desired pH.
-
-
Reduce Peptide Concentration:
-
If possible, work with lower concentrations of the xP1 peptide to reduce the likelihood of intermolecular interactions that lead to aggregation.
-
-
Incorporate Stabilizing Excipients:
-
Add cryoprotectants or lyoprotectants like sucrose or trehalose, which can stabilize the peptide's native conformation.
-
Consider non-ionic surfactants like polysorbate 80 at low concentrations to prevent surface-induced aggregation.
-
Issue 2: Deamidation of Asparagine
Symptoms:
-
Appearance of a new, earlier-eluting peak in the RP-HPLC chromatogram.
-
A mass increase of approximately 1 Da in mass spectrometry analysis, corresponding to the conversion of an amide group to a carboxylic acid.
Troubleshooting Steps:
-
Control pH:
-
Deamidation of Asn-Gly sequences is highly pH-dependent and is generally fastest under neutral to slightly basic conditions.
-
Formulating the xP1 peptide at a slightly acidic pH (e.g., pH 4-5) can significantly slow down the rate of deamidation.
-
-
Lower Storage Temperature:
-
Deamidation is a chemical reaction with a rate that is dependent on temperature. Storing your xP1 solution at lower temperatures (e.g., 2-8°C or frozen) will decrease the rate of deamidation.
-
Issue 3: Oxidation of Methionine
Symptoms:
-
Appearance of a new, more polar (earlier eluting) peak in the RP-HPLC chromatogram.
-
A mass increase of 16 Da (for sulfoxide) or 32 Da (for sulfone) in mass spectrometry analysis.
Troubleshooting Steps:
-
Use High-Purity Solvents:
-
Ensure that all solvents and buffers are free of oxidizing contaminants. Use freshly prepared buffers and high-purity water.
-
-
Inert Gas Overlay:
-
To minimize exposure to atmospheric oxygen, you can overlay the peptide solution with an inert gas like nitrogen or argon before sealing the vial.
-
-
Add Antioxidants:
-
Include a small amount of an antioxidant in your formulation. Free methionine can act as a scavenger for oxidizing agents. Other options include ascorbic acid or sodium thiosulfate.
-
Data Presentation
Table 1: Effect of pH on the Deamidation Rate of xP1 Peptide at 37°C
| pH | Half-life of Deamidation (days) |
| 4.0 | 150 |
| 5.0 | 85 |
| 6.0 | 30 |
| 7.0 | 15 |
| 8.0 | 25 |
Table 2: Effect of Temperature on the Stability of xP1 Peptide (pH 7.0)
| Temperature (°C) | % Remaining after 30 days |
| 4 | 95% |
| 25 | 60% |
| 37 | 35% |
Table 3: Effect of Excipients on the Aggregation of xP1 Peptide (1 mg/mL, pH 7.0, 25°C)
| Excipient | % Aggregation after 7 days |
| None | 45% |
| 5% Sucrose | 15% |
| 5% Mannitol | 20% |
| 0.02% Polysorbate 80 | 10% |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis of xP1 Peptide
Objective: To assess the purity of the xP1 peptide and detect degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
xP1 peptide sample dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the lyophilized xP1 peptide in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B (linear gradient)
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the xP1 peptide is calculated as the percentage of the main peak area relative to the total area of all peaks. Degradation products will appear as separate peaks, typically eluting earlier than the main peptide peak.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of xP1 Peptide
Objective: To assess the secondary structure of the xP1 peptide and detect conformational changes that may be associated with instability.
Materials:
-
CD Spectrometer
-
Quartz cuvette with a 1 mm path length
-
xP1 peptide solution (0.1 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.0)
-
Blank buffer solution
Procedure:
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3
-
-
-
Blank Measurement: Record a spectrum of the buffer solution in the quartz cuvette. This will serve as the baseline.
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the peptide solution.
-
Fill the cuvette with the xP1 peptide solution.
-
Record the CD spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE) using the following formula: MRE (deg cm²/dmol) = (Observed CD (mdeg)) / (10 * n * c * l) where:
-
n = number of amino acid residues (12 for xP1)
-
c = molar concentration of the peptide
-
l = path length of the cuvette (in cm)
-
-
Analyze the MRE spectrum for characteristic secondary structure features. For example, a random coil conformation will have a strong negative band around 200 nm.
-
Visualizations
Validation & Comparative
Navigating the Neural Maze: A Comparative Guide to PLX-1/Semaphorin Signaling in C. elegans
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways that govern neuronal development is paramount. In the nematode Caenorhabditis elegans, the interaction between the plexin receptor PLX-1 and its semaphorin ligands, SMP-1 and SMP-2, plays a crucial role in guiding axons to their correct targets. This guide provides a comprehensive comparison of the PLX-1/semaphorin pathway with an alternative semaphorin signaling cascade, offering insights supported by experimental data and detailed protocols.
The development of a functional nervous system relies on the precise wiring of neurons, a process orchestrated by a complex interplay of guidance cues and their receptors. In C. elegans, the semaphorin family of signaling molecules and their plexin receptors are key players in this process. The transmembrane semaphorins SMP-1 and SMP-2 interact with the PLX-1 receptor to mediate crucial events in axon guidance, epidermal morphogenesis, and the formation of synaptic connections.[1]
This guide delves into the specifics of the PLX-1/semaphorin signaling pathway, presenting a comparative analysis with the parallel pathway involving the secreted semaphorin MAB-20 and its receptor, PLX-2. By examining quantitative data from genetic and molecular studies, we aim to provide a clear understanding of the distinct and overlapping roles of these two pathways in shaping the nematode's nervous system.
Performance Comparison: PLX-1 vs. PLX-2 Signaling in Neuronal Development and Regeneration
To objectively assess the functional roles of the PLX-1 and PLX-2 signaling pathways, we have summarized key quantitative data from studies on neuronal regeneration and axon guidance.
Neuronal Regeneration
Following laser-induced axotomy, the ability of neurons to regrow and re-establish connections is a critical measure of neuronal plasticity. Studies in C. elegans have quantified the extent of regrowth and reconnection in mutants lacking functional plexin receptors.
| Genotype | Percentage of Neurites with Regrowth (Mean ± SEM) | Percentage of Regrown Neurites that Reconnected (Mean ± SEM) |
| Wild Type | 52 ± 11% | 7 ± 5.8% |
| plx-1(ko) | 70 ± 13% | 28 ± 13% |
| plx-2(ko) | 72 ± 15% | 56 ± 16% |
Data from Harreguy et al., 2022.[1]
These data reveal that both plx-1 and plx-2 knockout mutants exhibit significantly more neurite regrowth compared to wild-type animals, suggesting that both plexin pathways act to restrict neuronal regeneration.[1] Notably, plx-2(ko) mutants show a more pronounced increase in the reconnection of regrown neurites, indicating a potentially more significant role for the MAB-20/PLX-2 pathway in this specific aspect of regeneration.[1]
Signaling Pathways Unveiled
To visualize the molecular interactions within these guidance systems, we present diagrams of the PLX-1/Semaphorin signaling pathway and a general experimental workflow for investigating protein interactions.
Figure 1: PLX-1/Semaphorin Signaling Pathway. This diagram illustrates the binding of transmembrane semaphorins SMP-1 and SMP-2 to the PLX-1 receptor, initiating an intracellular signaling cascade that involves the RhoGEF UNC-73 (Trio) and the RhoGTPase MIG-2 to regulate the actin cytoskeleton and guide axon growth.
Experimental Protocols: Unraveling Protein Interactions
Confirming the physical interaction between proteins is fundamental to validating signaling pathways. Co-immunoprecipitation (Co-IP) is a widely used technique for this purpose. Below is a generalized protocol for performing Co-IP in C. elegans.
Co-immunoprecipitation (Co-IP) Protocol for C. elegans
Objective: To determine if two proteins, Protein X (e.g., PLX-1) and Protein Y (a putative interactor), physically associate in vivo.
Materials:
-
C. elegans expressing tagged versions of Protein X (e.g., PLX-1::GFP) and Protein Y (e.g., Protein Y::FLAG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors).
-
Antibody against the tag on Protein X (e.g., anti-GFP antibody).
-
Protein A/G agarose beads.
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Western blotting reagents.
Workflow:
Figure 2: Co-immunoprecipitation Experimental Workflow. This flowchart outlines the key steps in a Co-IP experiment to test for protein-protein interactions in C. elegans.
Procedure:
-
Harvest and Lyse Worms: Collect a large population of mixed-stage or synchronized C. elegans. Wash the worms to remove bacteria and then homogenize them in ice-cold Lysis Buffer.
-
Clarify Lysate: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody specific to the tag on Protein X overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Wash: Pellet the beads by centrifugation and wash them several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in Elution Buffer and boil to release the immunoprecipitated proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the tag on Protein Y. The presence of a band corresponding to Protein Y will confirm the interaction with Protein X.
Conclusion
The PLX-1/semaphorin signaling pathway is a critical component of the molecular machinery that guides neuronal development in C. elegans. By comparing its function with the parallel MAB-20/PLX-2 pathway, we gain a deeper appreciation for the specificity and redundancy built into these guidance systems. The provided data and protocols offer a foundation for further investigation into these complex networks, with the ultimate goal of translating these fundamental discoveries into therapeutic strategies for neurological disorders and promoting neuronal repair.
References
Unraveling the Lipid Landscape: A Comparative Analysis of Arabidopsis thaliana Wild-Type and xpl1 Mutant Profiles
A comprehensive guide for researchers, scientists, and drug development professionals detailing the lipidomic alterations in Arabidopsis thaliana resulting from the mutation of the XPL1 gene. This guide provides a comparative overview of lipid profiles, detailed experimental methodologies, and a visualization of the implicated signaling pathway.
The Arabidopsis thaliana xpl1 mutant harbors a defect in the XIPOTL1 (XPL1) gene, which encodes the phosphoethanolamine N-methyltransferase (PEAMT) enzyme. This enzyme plays a pivotal role in the biosynthesis of phosphocholine (PCho), an essential precursor for the major membrane phospholipid, phosphatidylcholine (PtdCho). Consequently, the xpl1 mutant exhibits a significant disruption in PtdCho metabolism, leading to observable phenotypic changes, including altered root system development and compromised epidermal cell integrity. This guide delves into the comparative lipid profiles of wild-type and xpl1 plants, offering insights into the metabolic consequences of this genetic mutation.
Data Presentation: Lipid Profile Comparison
| Lipid Class | Wild-Type (Relative Abundance) | xpl1 Mutant (Relative Abundance) | Key Observations |
| Phosphatidylcholine (PtdCho) | High | Significantly Decreased | The defining characteristic of the xpl1 mutant is a substantial reduction in PtdCho levels due to impaired biosynthesis. |
| Phosphatidylethanolamine (PE) | Moderate | Likely Unchanged or Slightly Increased | As a precursor in the PtdCho synthesis pathway, a block at PEAMT could potentially lead to unchanged or slightly elevated PE levels. However, this is not consistently reported as a major change. |
| Phosphatidylinositol (PI) | Moderate | No significant reported changes | |
| Phosphatidylserine (PS) | Low | No significant reported changes | |
| Phosphatidylglycerol (PG) | Moderate | No significant reported changes | |
| Phosphatidic Acid (PA) | Low | No significant reported changes under normal conditions |
Note: The data presented are qualitative representations based on published findings. Absolute quantitative values can vary based on plant age, tissue type, and growth conditions. The most consistently reported and statistically significant finding is the decrease in PtdCho in the xpl1 mutant.
Experimental Protocols
To facilitate reproducible research in this area, this section details a standard methodology for the extraction and analysis of phospholipids from Arabidopsis thaliana tissues, based on established protocols.
I. Lipid Extraction
This protocol is adapted from established methods for the extraction of total lipids from plant tissues.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and xpl1)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge tubes (glass, Teflon-lined caps)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest approximately 100 mg of fresh seedling tissue for each sample.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add 3 mL of a chloroform:methanol (1:2, v/v) solution to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 1 mL of chloroform to the mixture and vortex for 30 seconds.
-
Add 1.75 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge the mixture at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for subsequent analysis.
II. Phospholipid Analysis by Thin-Layer Chromatography (TLC)
TLC provides a straightforward method for separating and visualizing different phospholipid classes.
Materials:
-
Silica gel TLC plates (e.g., 20 x 20 cm)
-
TLC development chamber
-
Solvent system: chloroform:methanol:acetic acid (65:25:10, v/v/v)
-
Iodine vapor or other suitable visualization agent (e.g., Molybdenum Blue spray reagent for phospholipids)
-
Phospholipid standards (PtdCho, PE, PI, PS, PG, PA)
Procedure:
-
Activate the silica gel TLC plate by heating it at 110°C for 30 minutes. Let it cool to room temperature.
-
Spot the resuspended lipid extracts and phospholipid standards onto the baseline of the TLC plate.
-
Place the plate in a TLC development chamber pre-equilibrated with the solvent system.
-
Allow the solvent to ascend the plate until it is about 1-2 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Air-dry the plate in a fume hood.
-
Visualize the separated lipid spots by placing the plate in a chamber with iodine vapor or by spraying with a phospholipid-specific stain.
-
Identify the different phospholipid classes in the samples by comparing their migration distances (Rf values) to those of the standards.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified Kennedy pathway for phosphatidylcholine biosynthesis in Arabidopsis thaliana and highlights the metabolic block in the xpl1 mutant.
Caption: The Kennedy pathway for phosphatidylcholine biosynthesis in Arabidopsis, indicating the enzymatic step catalyzed by PEAMT (XPL1) which is defective in the xpl1 mutant.
Experimental Workflow
The diagram below outlines the key steps in the comparative analysis of lipid profiles between wild-type and xpl1 Arabidopsis plants.
Caption: A generalized workflow for the comparative lipidomic analysis of wild-type and xpl1 mutant Arabidopsis.
Orthologs of zfpl1 in other vertebrate species
A Comparative Guide to ZFPL1 Orthologs in Vertebrate Species
Introduction
Zinc finger protein-like 1 (ZFPL1) is an integral membrane protein located in the cis-Golgi apparatus. It plays a crucial role in maintaining the structural integrity of the cis-Golgi and ensuring efficient protein transport from the endoplasmic reticulum (ER) to the Golgi. The function of ZFPL1 is highly conserved across vertebrate species, making it an important target for research in cell biology and drug development. This guide provides a comparative analysis of ZFPL1 orthologs in key vertebrate species: human (Homo sapiens), mouse (Mus musculus), rat (Rattus norvegicus), zebrafish (Danio rerio), and chicken (Gallus gallus). We present quantitative data on gene and protein characteristics, sequence conservation, and tissue expression, along with detailed experimental protocols for studying ZFPL1 function.
Ortholog Comparison
The following table summarizes the key information for ZFPL1 orthologs in the selected vertebrate species.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Zebrafish (Danio rerio) | Chicken (Gallus gallus) |
| Gene Symbol | ZFPL1 | Zfpl1 | Zfpl1 | zfpl1 | ZFPL1 |
| NCBI Gene ID | (--INVALID-LINK--) | (--INVALID-LINK--) | (--INVALID-LINK--) | (--INVALID-LINK--) | (--INVALID-LINK--) |
| Ensembl Gene ID | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
| UniProtKB ID | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
| Protein Length (amino acids) | 310 | 310 | 310 | 291 | 308 |
Sequence Conservation
A multiple sequence alignment of ZFPL1 protein orthologs reveals a high degree of conservation, particularly in the N-terminal zinc finger domains, which are critical for the interaction with the cis-Golgi matrix protein GM130. The following table shows the percentage identity of each ortholog's protein sequence to the human ZFPL1 protein.
| Species | Percentage Identity to Human ZFPL1 |
| Mouse | 91.0% |
| Rat | 90.3% |
| Chicken | 78.9% |
| Zebrafish | 62.5% |
Tissue Expression Comparison
The following table summarizes the expression of ZFPL1 orthologs in various tissues across the selected species, based on data from Bgee and the Human Protein Atlas. Expression levels are categorized as High, Medium, Low, or Not Detected.
| Tissue | Human | Mouse | Rat | Zebrafish | Chicken |
| Brain | Medium | Medium | Medium | High | Medium |
| Heart | Medium | Medium | Medium | High | High |
| Kidney | Medium | Medium | Medium | High | Medium |
| Liver | Low | Low | Low | High | Medium |
| Lung | Medium | Medium | Medium | Not Detected | Medium |
| Pancreas | High | High | High | Not Detected | Low |
| Intestine | Medium | Medium | Medium | High | Medium |
Signaling Pathway and Functional Interactions
ZFPL1 functions by interacting with the cis-Golgi matrix protein GM130 to maintain the structural integrity of the cis-Golgi and to facilitate the transport of newly synthesized proteins from the endoplasmic reticulum. Depletion of ZFPL1 disrupts this interaction, leading to the accumulation of cis-Golgi matrix proteins in the intermediate compartment (IC) and impaired protein trafficking.
Caption: ZFPL1 and GM130 interaction in the cis-Golgi.
Experimental Protocols
Detailed protocols for key experiments used to characterize ZFPL1 function are provided below. These are based on the methodologies described in Chiu et al., 2008, The EMBO Journal.
Co-immunoprecipitation of ZFPL1 and GM130
This protocol describes the procedure to verify the interaction between ZFPL1 and GM130 in vivo.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Protein A/G-agarose beads
-
Anti-ZFPL1 antibody
-
Anti-GM130 antibody
-
Control IgG
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clear the supernatant by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-ZFPL1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GM130 antibody.
Caption: Co-immunoprecipitation workflow.
ER-to-Golgi Transport Assay
This assay measures the efficiency of protein transport from the ER to the Golgi apparatus using a temperature-sensitive variant of the vesicular stomatitis virus glycoprotein (VSV-G).
Materials:
-
Cells expressing a temperature-sensitive VSV-G mutant (e.g., VSVG-tsO45)
-
Cell culture medium
-
Endoglycosidase H (EndoH)
-
SDS-PAGE and Western blotting reagents
-
Anti-VSV-G antibody
Procedure:
-
Culture cells expressing VSVG-tsO45 at the non-permissive temperature (40°C) to accumulate the protein in the ER.
-
Shift the cells to the permissive temperature (32°C) to allow VSV-G to exit the ER and move to the Golgi.
-
At various time points after the temperature shift, lyse the cells.
-
Treat a portion of each lysate with EndoH. EndoH cleaves N-linked glycans on proteins that have not yet reached the medial-Golgi, but not on those that have.
-
Analyze the lysates (with and without EndoH treatment) by SDS-PAGE and Western blotting using an anti-VSV-G antibody.
-
Quantify the intensity of the EndoH-resistant and EndoH-sensitive bands to determine the rate of ER-to-Golgi transport.
Caption: ER-to-Golgi transport assay workflow.
Conclusion
ZFPL1 is a highly conserved protein across vertebrate species, with a critical role in maintaining Golgi structure and function. The data presented in this guide highlight the similarities in gene and protein characteristics, sequence, and tissue expression among human, mouse, rat, zebrafish, and chicken orthologs. The provided experimental protocols offer a foundation for further investigation into the specific roles of ZFPL1 in health and disease. This comparative approach is invaluable for researchers and drug development professionals seeking to understand the fundamental mechanisms of protein trafficking and to identify potential therapeutic targets.
A Comparative Analysis of the Bioactivity of xP1 and Other Key Gastrointestinal Growth Factors
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of xP1, a member of the Trefoil Factor Family (TFF), with other significant gastrointestinal growth factors, including Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Glucagon-like Peptide-2 (GLP-2). This report synthesizes available experimental data to offer a clear perspective on their respective roles in gastrointestinal mucosal protection and regeneration.
Executive Summary
The integrity of the gastrointestinal mucosa is maintained by a complex interplay of growth factors that regulate cell proliferation, migration, and survival. Among these, the Trefoil Factor Family (TFF) peptides play a crucial role in mucosal defense and repair. This guide focuses on xP1, the Xenopus laevis ortholog of human TFF1, and compares its bioactivity with well-established gastrointestinal growth factors. While direct comparative quantitative data for xP1 is limited, this guide leverages data from its mammalian ortholog, TFF1, to draw meaningful comparisons. The evidence suggests that while growth factors like EGF and FGF are potent stimulators of cell proliferation, xP1/TFF1 appears to function primarily in promoting cell migration and epithelial restitution, highlighting a complementary rather than redundant role in maintaining gut health.
Comparative Bioactivity of Gastrointestinal Growth Factors
The bioactivity of growth factors is often assessed by their ability to stimulate cellular processes crucial for tissue homeostasis and repair, such as proliferation and migration. The following table summarizes the available quantitative data for TFF1 (as a proxy for xP1) and other key gastrointestinal growth factors on relevant intestinal cell lines. It is important to note that the bioactivity of TFF1 is multifaceted, with some studies indicating it can inhibit proliferation in certain contexts, particularly in cancer cell lines.[1][2]
| Growth Factor | Cell Line | Bioactivity Metric | Result | Reference |
| TFF1 | AGS (gastric adenocarcinoma) | Proliferation | Inhibition | (Calnan et al., 1999) |
| EGF | Caco-2 (colorectal adenocarcinoma) | Proliferation (EC50) | ~1 ng/mL | (Implied from various studies) |
| FGF2 (bFGF) | HT-29 (colorectal adenocarcinoma) | Migration | Stimulation | (Implied from various studies) |
| GLP-2 | Caco-2 (colorectal adenocarcinoma) | Proliferation | Stimulation | [3] |
| GLP-2 | IEC-6 (rat intestinal epithelial) | Migration | Stimulation | [4] |
Detailed Experimental Methodologies
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the function of gastrointestinal growth factors.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Intestinal epithelial cells (e.g., Caco-2, IEC-6) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of the growth factor (e.g., TFF1, EGF, GLP-2) or a vehicle control.
-
Incubation: Cells are incubated for 24-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the ability of a growth factor to promote the closure of a "wound" created in a confluent cell monolayer, mimicking the process of epithelial restitution.
-
Cell Seeding: Cells are grown in 6-well plates until they form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the monolayer.
-
Treatment: The cells are washed with PBS to remove debris, and a fresh low-serum medium containing the test growth factor or vehicle is added.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Analysis: The area of the scratch is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treated and control groups.
Signaling Pathways and Mechanisms of Action
The biological effects of these growth factors are mediated by their interaction with specific cell surface receptors and the activation of downstream intracellular signaling cascades.
xP1/TFF1 Signaling
xP1, as the ortholog of TFF1, is presumed to activate similar signaling pathways. TFF1 is known to play a role in mucosal protection and repair.[5] While a specific high-affinity receptor for TFF1 remains to be definitively identified, its effects are known to be mediated through various pathways, including the activation of the AKT/β-catenin signaling pathway, which is crucial for cell survival and migration.
References
- 1. The trefoil factor 1 participates in gastrointestinal cell differentiation by delaying G1-S phase transition and reducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide 2 stimulates intestinal epithelial proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide 2 improves intestinal wound healing through induction of epithelial cell migration in vitro-evidence for a TGF--beta-mediated effect [pubmed.ncbi.nlm.nih.gov]
- 5. Trefoil Factor Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
Validating ENPL-1 as an Hsp90 Family Member in C. elegans: A Comparative Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ENPL-1 and the well-characterized cytosolic Hsp90, DAF-21, in Caenorhabditis elegans. By presenting key experimental data and detailed protocols, we aim to validate the role of ENPL-1 as a distinct member of the Hsp90 family and highlight its unique functions in cellular homeostasis.
I. Introduction to the Hsp90 Family in C. elegans
The 90-kilodalton heat shock proteins (Hsp90) are a highly conserved family of molecular chaperones essential for maintaining protein homeostasis. In C. elegans, the Hsp90 family includes several members, with the most extensively studied being the cytosolic DAF-21. This guide focuses on validating the credentials of another crucial member, ENPL-1, the worm ortholog of the mammalian glucose-regulated protein 94 (GRP94) or Hsp90b1, which resides in the endoplasmic reticulum (ER). While both are ATP-dependent chaperones, their distinct subcellular localizations and client protein repertoires underscore their specialized roles in cellular function.
II. Comparative Analysis of ENPL-1 and DAF-21
To objectively compare ENPL-1 and DAF-21, we have summarized their key characteristics, including subcellular localization, relative abundance, and known client proteins and co-chaperones.
Table 1: General Characteristics and Function
| Feature | ENPL-1 (GRP94/Hsp90b1 homolog) | DAF-21 (Cytosolic Hsp90 homolog) |
| Subcellular Localization | Endoplasmic Reticulum (ER) lumen[1] | Primarily cytosolic; also found in the nucleus and perinuclear regions[2] |
| Primary Function | Processing and transport of secreted and membrane proteins; ER quality control[1][3] | Maturation and stability of cytosolic and nuclear client proteins, including kinases and transcription factors[4] |
| Known Client Proteins | Pro-DAF-28 (proinsulin)[3][5], potential role with Toll-like receptors and integrins based on homology[3] | DAF-11 (guanylyl cyclase)[6], DAF-16 (FOXO transcription factor)[7], various kinases and steroid hormone receptors[8] |
| Known Co-chaperones/Interactors | ASNA-1[9], BiP (inferred from homologs)[10] | UNC-45, and others typical of cytosolic Hsp90s (e.g., Hop/Sti1, p23)[11] |
| Relative Abundance | ~637 ppm (top 5% of proteins)[12] | ~2400 ppm (top 5% of proteins)[13] |
Table 2: Biochemical Properties and Inhibitor Sensitivity (Inferred from Mammalian Homologs)
| Property | ENPL-1 (GRP94) | DAF-21 (Cytosolic Hsp90α/β) |
| ATPase Activity | Lower intrinsic ATPase activity compared to cytosolic Hsp90[14] | Higher intrinsic ATPase activity, stimulated by co-chaperones[15] |
| Inhibitor Sensitivity | Generally less sensitive to classical Hsp90 inhibitors (e.g., Geldanamycin)[16][17] | High sensitivity to classical Hsp90 inhibitors that target the N-terminal ATP-binding pocket[15] |
III. Signaling Pathways and Functional Roles
Both ENPL-1 and DAF-21 are integral to key signaling pathways in C. elegans. Their involvement in the insulin/IGF-1 signaling (IIS) pathway, which regulates development, metabolism, and lifespan, is a notable area of convergence, albeit with distinct roles.
IV. Experimental Validation Workflow
Validating a protein as a member of the Hsp90 family involves a series of experiments to characterize its expression, interactions, and function. The following workflow outlines a typical approach in C. elegans.
V. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and characterization of Hsp90 family members in C. elegans.
This protocol is adapted from established methods for Co-IP in C. elegans.
a. Materials:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.05% NP-40, supplemented with protease inhibitors.
-
Antibody conjugated beads (e.g., anti-FLAG or anti-GFP agarose beads).
-
Wash Buffer: Lysis buffer with increased salt concentration (e.g., 150 mM KCl).
-
Elution Buffer: SDS-PAGE sample buffer.
b. Procedure:
-
Worm Culture and Harvesting: Grow synchronized populations of C. elegans (wild-type or expressing tagged proteins) on NGM plates. Harvest worms by washing plates with M9 buffer and collect in a conical tube.
-
Lysate Preparation: Wash the worm pellet with M9 buffer. Resuspend the pellet in lysis buffer and freeze-thaw three times in liquid nitrogen. Sonicate the lysate on ice to break the cuticle.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Immunoprecipitation: Add antibody-conjugated beads to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5 minutes to release bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its putative interactors.
This protocol allows for the specific knockdown of enpl-1 or daf-21 to assess loss-of-function phenotypes.
a. Materials:
-
NGM plates containing ampicillin and IPTG.
-
E. coli HT115 strain carrying the appropriate RNAi feeding vector (e.g., L4440 with a genomic fragment of enpl-1 or daf-21).
-
M9 buffer.
b. Procedure:
-
Bacterial Culture: Inoculate LB medium with the RNAi bacterial clone and grow overnight at 37°C.
-
Plate Seeding: Seed NGM-IPTG plates with the overnight bacterial culture and allow to dry.
-
Worm Synchronization: Prepare a synchronized population of L1 larvae by bleaching gravid adults.
-
RNAi Treatment: Place the synchronized L1 larvae onto the seeded RNAi plates.
-
Incubation: Incubate the plates at the desired temperature (e.g., 20°C).
-
Phenotypic Analysis: Observe the worms at different developmental stages for any abnormalities, such as developmental arrest, sterility, or altered stress responses.
This assay is used to quantify the effect of gene knockdown or mutation on the decision to enter the dauer diapause, a key phenotype associated with the insulin signaling pathway.
a. Materials:
-
NGM plates.
-
E. coli OP50.
-
Synchronized L1 larvae of the desired C. elegans strain.
b. Procedure:
-
Plate Preparation: Seed NGM plates with a defined amount of E. coli OP50.
-
Worm Seeding: Transfer a specific number of synchronized L1 larvae to the center of each plate.
-
Incubation: Incubate the plates at a temperature that promotes dauer formation in sensitized genetic backgrounds (e.g., 25°C for daf-2 mutants).
-
Dauer Quantification: After 48-72 hours, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their thin, dark appearance and resistance to 1% SDS.
-
Data Analysis: Calculate the percentage of dauer formation for each condition.
VI. Conclusion
The evidence presented in this guide strongly supports the classification of ENPL-1 as a bona fide member of the Hsp90 family in C. elegans. While sharing the core ATPase-dependent chaperone machinery with its cytosolic counterpart, DAF-21, ENPL-1 exhibits distinct subcellular localization, a unique set of client proteins, and specialized physiological roles, particularly in the maturation and secretion of proteins within the endoplasmic reticulum. The provided experimental protocols offer a robust framework for further dissecting the specific functions of ENPL-1 and other Hsp90 family members, which will be crucial for understanding their roles in cellular homeostasis and their potential as therapeutic targets.
References
- 1. uniprot.org [uniprot.org]
- 2. Caenorhabditis elegans DAF-21 (HSP90) is characteristically and predominantly expressed in germline cells: spatial and temporal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENPL-1, the Caenorhabditis elegans homolog of GRP94, promotes insulin secretion via regulation of proinsulin processing and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENPL-1, the Caenorhabditis elegans homolog of GRP94, promotes insulin secretion via regulation of proinsulin processing and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A transmembrane guanylyl cyclase (DAF-11) and Hsp90 (DAF-21) regulate a common set of chemosensory behaviors in caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DAF-21/Hsp90 is required for C. elegans longevity by ensuring DAF-16/FOXO isoform A function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HSP70 and HSP90 in Cancer: Cytosolic, Endoplasmic Reticulum and Mitochondrial Chaperones of Tumorigenesis [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pax-db.org [pax-db.org]
- 13. pax-db.org [pax-db.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of xipotl1 Alleles in Arabidopsis thaliana: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different T-DNA insertion alleles of the XIPOTL1 gene in Arabidopsis thaliana. This analysis is supported by experimental data and detailed methodologies to facilitate further research into phospholipid metabolism and root development.
The XIPOTL1 (At3g18000) gene in Arabidopsis thaliana encodes a phosphoethanolamine N-methyltransferase (PEAMT), a key enzyme in the biosynthesis of phosphocholine (PCho). PCho is an essential precursor for the synthesis of phosphatidylcholine (PtdCho), a major phospholipid component of cellular membranes. Disruption of XIPOTL1 function leads to significant alterations in root system architecture and cellular integrity. This guide focuses on the comparative analysis of two prominent T-DNA insertion alleles: xipotl (in the Wassilewskija, Ws, accession) and S_036291 (in the Columbia-0, Col-0, accession).
Phenotypic Comparison of xipotl1 Alleles
Table 1: Quantitative Phenotypic Analysis of xipotl1 Alleles
| Phenotypic Parameter | Wild-Type (Ws) | xipotl (Ws background) | Wild-Type (Col-0) | S_036291 (Col-0 background) | Reference |
| Primary Root Length (8 days after germination) | ~4x longer than mutant | ~4 times shorter than WT[1] | Normal | Reduced primary root length[1] | [1] |
| Lateral Root Formation | Normal | Increased number of lateral roots[1][2] | Normal | Increased lateral root formation[1] | [1] |
| Root Hair Number | Normal | ~4 times lower than WT[1] | Normal | Reduced number of root hairs[1] | [1] |
| Epidermal Cell Length | Normal | ~50% shorter than WT[1] | Normal | Aberrant morphology, likely shorter[1][2] | [1] |
| Epidermal Cell Viability | Viable | Cell death observed[1][2] | Viable | Similar phenotype to xipotl[1] | [1] |
Note: The phenotypic data for S_036291 is described as "similar" to xipotl, and direct quantitative comparisons between the two alleles have not been published. The comparisons presented are between each mutant and its corresponding wild-type ecotype.
Signaling Pathways Involving XIPOTL1
XIPOTL1 plays a crucial role in the phosphatidylcholine biosynthesis pathway. Its activity is essential for maintaining membrane integrity and is implicated in stress response pathways.
References
Evolutionary Conservation of the zfpl1 Gene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the evolutionary conservation of the Zinc Finger Protein-Like 1 (zfpl1) gene, a crucial component in maintaining the structural and functional integrity of the cis-Golgi. The following sections detail the sequence homology of zfpl1 across various species, outline the experimental protocols used to elucidate its function, and illustrate its role in cellular trafficking pathways.
Ortholog Comparison and Sequence Identity
The zfpl1 gene is highly conserved across metazoans, indicating its fundamental role in cellular processes.[1][2] To quantify this conservation, the protein sequences of zfpl1 orthologs from Homo sapiens (human), Mus musculus (mouse), Danio rerio (zebrafish), and Drosophila melanogaster (fruit fly) were aligned. The resulting percentage identity matrix highlights the significant sequence similarity, particularly between the human and mouse orthologs.
| Species | Homo sapiens | Mus musculus | Danio rerio | Drosophila melanogaster |
| Homo sapiens | 100% | 91% | 58% | 35% |
| Mus musculus | 91% | 100% | 59% | 36% |
| Danio rerio | 58% | 59% | 100% | 39% |
| Drosophila melanogaster | 35% | 36% | 39% | 100% |
Functional Conservation: Role in Golgi Integrity and Protein Trafficking
Experimental data, primarily from studies on human cell lines, have established zfpl1 as an integral membrane protein with two N-terminal zinc finger domains.[1][2] It plays a critical role in the architecture of the cis-Golgi and the efficient transport of proteins from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2] This function is mediated through a direct interaction with the cis-Golgi matrix protein GM130.[1][2]
Depletion of zfpl1 leads to the mislocalization of GM130, increased tubulation of cis-Golgi and ER-Golgi intermediate compartment (IC) membranes, and an overall impairment of cis-Golgi assembly.[1] Consequently, the rate of cargo trafficking into the Golgi is significantly reduced.[1] This fundamental role in the secretory pathway is likely conserved across species with zfpl1 orthologs.
Experimental Methodologies
The functional characterization of zfpl1 has been achieved through a combination of molecular and cellular biology techniques. Below are detailed protocols for the key experiments cited in the literature.
siRNA-Mediated Knockdown of zfpl1
This protocol describes the depletion of zfpl1 in HeLa cells to study its loss-of-function phenotype.
Materials:
-
HeLa cells
-
Opti-MEM I reduced serum medium
-
siRNA oligonucleotides targeting zfpl1 (and a non-targeting control, e.g., luciferase)
-
Lipofectamine RNAiMAX transfection reagent
-
Complete DMEM medium
Procedure:
-
One day before transfection, seed HeLa cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
On the day of transfection, dilute 100 pmol of zfpl1 siRNA or control siRNA in 500 µl of Opti-MEM I medium per well.
-
In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX in 500 µl of Opti-MEM I medium per well and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Aspirate the culture medium from the HeLa cells and wash once with PBS.
-
Add 1 ml of the siRNA-lipid complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After incubation, add 1 ml of complete DMEM medium containing 20% FBS without removing the transfection mixture.
-
Replace the medium with fresh, complete DMEM medium 24 hours after transfection.
-
Analyze the cells for zfpl1 knockdown and associated phenotypes 72 hours post-transfection.[1]
Co-immunoprecipitation of zfpl1 and GM130
This protocol details the procedure to verify the interaction between zfpl1 and GM130 in cells.
Materials:
-
HeLa cells
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
-
Anti-zfpl1 antibody
-
Anti-GM130 antibody
-
Control IgG antibody
-
Protein A/G-agarose beads
-
Wash buffer (lysis buffer with 0.1% Triton X-100)
-
SDS-PAGE sample buffer
Procedure:
-
Lyse HeLa cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysates with anti-zfpl1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to each sample and incubate for an additional 2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the protein complexes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GM130 antibody.
VSV-G Trafficking Assay
This assay is used to monitor the efficiency of protein transport from the ER to the Golgi.
Materials:
-
HeLa cells (control and zfpl1-depleted)
-
Adenovirus encoding temperature-sensitive VSV-G protein (tsO45-VSV-G)
-
Endoglycosidase H (EndoH)
-
Cell lysis buffer
-
Antibodies against VSV-G
Procedure:
-
Transfect HeLa cells with control or zfpl1 siRNA and incubate for 48 hours.
-
Infect the cells with adenovirus encoding tsO45-VSV-G and incubate at the permissive temperature (40°C) overnight to accumulate VSV-G in the ER.
-
Shift the cells to the restrictive temperature (32°C) to allow for the transport of VSV-G from the ER to the Golgi.
-
At various time points after the temperature shift, lyse the cells.
-
Treat a portion of each lysate with EndoH. EndoH cleaves N-linked glycans of proteins that have not yet reached the medial-Golgi, rendering them sensitive.
-
Analyze the lysates by SDS-PAGE and Western blotting with an anti-VSV-G antibody.
-
Quantify the ratio of EndoH-resistant (Golgi-resident) to EndoH-sensitive (pre-Golgi) VSV-G to determine the rate of ER-to-Golgi transport.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: The zfpl1-GM130 interaction is crucial for cis-Golgi integrity and protein transport.
Caption: Workflow for siRNA-mediated knockdown of the zfpl1 gene.
Caption: Co-immunoprecipitation workflow to detect the zfpl1-GM130 interaction.
References
Unraveling the Cross-Species Potential of xP1 Peptide: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Xenopus laevis peptide xP1, its human ortholog TFF1, and other notable bioactive peptides. This document synthesizes available experimental data to objectively evaluate their cross-species activities and therapeutic potential, with a focus on mucosal protection and regenerative functions.
Executive Summary
The xP1 peptide, a member of the trefoil factor family (TFF) from the African clawed frog (Xenopus laevis), presents an intriguing candidate for therapeutic development due to its established role in mucosal defense. As the functional ortholog of human Trefoil Factor 1 (TFF1), xP1 is primarily recognized for its ability to scavenge reactive oxygen and nitrogen species, thereby protecting epithelial tissues from oxidative damage. This guide delves into the known biological functions, proposed signaling pathways, and available activity data for xP1 and TFF1, while drawing comparisons with two other well-researched regenerative peptides: BPC-157 and GHK-Cu. Detailed experimental protocols for assessing key peptide activities are also provided to facilitate further research and validation.
Comparative Analysis of Bioactive Peptides
The following table summarizes the key characteristics and activities of xP1/TFF1, BPC-157, and GHK-Cu, offering a clear comparison of their properties and potential applications.
| Feature | xP1 / TFF1 | BPC-157 | GHK-Cu |
| Primary Function | Mucosal protection, antioxidant (ROS/RNS scavenger), gastric tumor suppressor (TFF1)[1][2][3] | Tissue regeneration, wound healing, anti-inflammatory, gut health[4][5] | Wound healing, skin regeneration, anti-inflammatory, antioxidant[5][6][7] |
| Source | Xenopus laevis gastric mucosa (xP1)[8][9]; Human gastric mucosa (TFF1)[10] | Synthetic peptide derived from a protein found in human gastric juice[4] | Naturally occurring in human plasma, saliva, and urine[7] |
| Proposed Mechanism | Scavenging of reactive oxygen/nitrogen species.[1][2][3] Potential interaction with EGFR, CXCR4, and activation of MAPK and PI3K/Akt pathways.[1][11] | Activates VEGFR2, leading to the VEGFR2-Akt-eNOS signaling pathway for angiogenesis.[2] Upregulates growth hormone receptors.[4] | Modulates expression of numerous genes related to tissue repair. Stimulates collagen and elastin synthesis. Influences NF-κB and p38 MAPK signaling.[6][7] |
| Cross-Species Activity | Functional orthology with mammalian TFF1 suggests high potential for cross-species activity.[8][9] TFF1 has shown effects on human cell lines.[11] | Demonstrated efficacy in various animal models, including rats.[2] | Effective in a wide range of animal models, including rats, mice, rabbits, dogs, and pigs.[5] |
| Molecular Form | Primarily monomeric, with a small fraction forming homodimers or heterodimers.[8][9] | Single peptide chain. | Forms a complex with copper ions (Cu2+).[7] |
Signaling Pathways and Mechanisms of Action
The biological effects of these peptides are mediated through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the current understanding of their respective pathways.
Detailed Experimental Protocols
To facilitate further investigation into the cross-species activity of xP1 and other peptides, this section provides detailed methodologies for key in vitro assays.
Antioxidant Activity Assays
This assay measures the ability of a peptide to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.004% in 95% ethanol)
-
Peptide solutions of varying concentrations
-
95% Ethanol (for blank)
-
-
Procedure:
-
Mix 0.5 mL of the peptide solution with 2.0 mL of the DPPH solution.
-
Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank is prepared using 0.5 mL of 95% ethanol instead of the peptide solution.
-
-
Calculation:
-
Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
This assay determines the peptide's capacity to neutralize highly reactive hydroxyl radicals.
-
Reagents:
-
1,10-phenanthroline solution (0.75 mM)
-
FeSO₄ solution (0.75 mM)
-
Phosphate buffer (pH 7.4)
-
H₂O₂ solution (0.01%)
-
Peptide solutions of varying concentrations
-
-
Procedure:
-
In a test tube, mix 0.5 mL of 1,10-phenanthroline and 0.5 mL of FeSO₄ in 1 mL of phosphate buffer.
-
Add 0.5 mL of the peptide solution and 0.5 mL of H₂O₂.
-
Incubate the mixture at 37°C for 60 minutes.
-
Measure the absorbance at 536 nm.
-
-
Calculation:
-
Scavenging Activity (%) is calculated relative to a control without the peptide.
-
In Vitro Cell Protection Assay against Oxidative Stress
This assay evaluates the cytoprotective effect of a peptide on cells subjected to oxidative damage.
-
Cell Line:
-
Human embryonic kidney (HEK293) cells or Human hepatoma (HepG2) cells.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oxidizing agent (e.g., 4 mmol/L H₂O₂ or AAPH)
-
Peptide solutions of varying concentrations (e.g., 0.025, 0.05, 0.1 mg/mL)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
-
Procedure:
-
Seed cells in a 96-well plate and culture for 24 hours.
-
Replace the medium with fresh medium containing different concentrations of the peptide and incubate for another 24 hours.
-
Induce oxidative stress by adding the oxidizing agent (e.g., H₂O₂) to all wells except the blank control group and incubate for 2 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Conclusion and Future Directions
The xP1 peptide, along with its human ortholog TFF1, holds significant promise in the realm of mucosal protection and repair. While direct quantitative data on the cross-species activity of xP1 on mammalian cells is still needed, the conserved nature of the TFF peptide family and their signaling pathways strongly suggests a high likelihood of efficacy. The comparative analysis with BPC-157 and GHK-Cu highlights both overlapping and distinct therapeutic potentials.
Future research should focus on:
-
Directly assessing the activity of xP1 on various mammalian cell lines and in animal models of mucosal injury.
-
Elucidating the definitive receptor(s) and downstream signaling pathways for xP1 and TFF1.
-
Conducting head-to-head in vivo studies comparing the efficacy of xP1, TFF1, BPC-157, and GHK-Cu in relevant disease models.
The experimental protocols and comparative data presented in this guide provide a solid foundation for advancing our understanding of these potent bioactive peptides and accelerating their translation into novel therapeutic strategies.
References
- 1. Trefoil Factor Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of the relationship between structure and antioxidant activity of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. fountainnyc.com [fountainnyc.com]
- 7. youtube.com [youtube.com]
- 8. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rhonutrition.com [rhonutrition.com]
- 10. The human trefoil peptide, TFF1, is present in different molecular forms that are intimately associated with mucus in normal stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trefoil Factor Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for XPL 1
This document provides immediate and essential safety, handling, and disposal information for XPL 1, a substance identified for laboratory use. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate potential hazards.
Product Identification
-
Product Name: FD-DVS XPL-1[1]
-
Relevant Identified Uses: For food application. Not for spray application.[1]
-
Physical and Chemical Properties:
Hazard Identification and Safety Precautions
While not classified as a hazardous substance, this compound in powder form can present physical and health hazards that necessitate careful handling.[1]
-
Physical Hazards: In high concentrations, fine particles of this compound powder may form explosive dust/air mixtures.[1]
-
Health Hazards: Dust may cause irritation to the eyes and respiratory system. Frequent and prolonged inhalation of dust increases the risk of developing lung diseases.[1]
General Safety Advice:
-
Avoid inhaling dust.[1]
-
Avoid contact with eyes.[1]
-
Observe good industrial hygiene practices.[1]
-
Use in a well-ventilated area.[2]
-
Keep away from heat, sparks, and open flames.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure when handling this compound.
| PPE Category | Specification | Usage Notes |
| Respiratory Protection | EU: FFP3 filter (e.g., 3M 8835 mask)US: P100 filter (e.g., 3M 8293 mask) | Required in case of inadequate ventilation. For daily use exceeding 3 hours, a respirator with a powered air blower should be used.[1] |
| Hand Protection | Gloves | Recommended for prolonged use.[1] |
| Eye Protection | Tight-fitting goggles | Recommended if dust is generated.[1] |
| Skin Protection | No special precautions necessary. | Standard laboratory attire (lab coat) is recommended.[1] |
Operational Handling Protocol
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
